Methyl 4-nitro-1H-indazole-6-carboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
methyl 4-nitro-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)5-2-7-6(4-10-11-7)8(3-5)12(14)15/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJKWHSNBQFGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646139 | |
| Record name | Methyl 4-nitro-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72922-61-3 | |
| Record name | 1H-Indazole-6-carboxylic acid, 4-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72922-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-nitro-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of indazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[3] The title compound, Methyl 4-nitro-1H-indazole-6-carboxylate, is a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The presence of the nitro group and the ester functionality at specific positions on the indazole ring provides synthetic handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data.
Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 4-methyl-3-nitroaniline. This strategy involves the diazotization of the aniline followed by an intramolecular cyclization to form the indazole core, and a subsequent esterification of the carboxylic acid intermediate.
A more direct approach, the regioselective nitration of Methyl 1H-indazole-6-carboxylate, presents a viable alternative. This guide will focus on a well-established and reliable method involving the construction of the nitro-indazole core followed by esterification. This approach offers better control over regioselectivity and is often higher yielding.
The proposed synthetic pathway is as follows:
References
An In-depth Technical Guide to the Structural Elucidation of Methyl 4-nitro-1H-indazole-6-carboxylate
Introduction
Physicochemical Properties
A foundational understanding of the target molecule's basic properties is essential before embarking on its synthesis and analysis.
| Property | Value | Reference |
| CAS Number | 72922-61-3 | [1][2] |
| Molecular Formula | C₉H₇N₃O₄ | [1][2] |
| Molecular Weight | 221.17 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid (predicted) | [1] |
Synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate: A Mechanistic Approach
The most plausible synthetic route to this compound involves the diazotization of Methyl 3-amino-4-methyl-5-nitrobenzoate, followed by an intramolecular cyclization. This method is a well-established pathway for the formation of the indazole ring system from ortho-methyl anilines.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for analogous diazotization and cyclization reactions.
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 3-amino-4-methyl-5-nitrobenzoate in a suitable acidic medium, such as a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the in situ formed diazonium salt.
-
Diazotization: While vigorously stirring, add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below 5 °C.
-
Cyclization: After the complete addition of the sodium nitrite solution, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes. Subsequently, allow the mixture to slowly warm to room temperature and stir for several hours or overnight to facilitate the intramolecular cyclization.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product.
Structural Elucidation Workflow
A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized molecule. The following workflow outlines the logical progression of analysis.
Caption: A logical workflow for the structural elucidation of a novel compound.
Spectroscopic Data Analysis (Predicted)
As experimental spectra for this compound are not publicly available, the following data is predicted based on the analysis of structurally similar compounds, including nitro-indazole derivatives and methyl benzoates.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is predicted to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the ester functionality.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | Broad Singlet | 1H | N1-H | The N-H proton of the indazole ring is typically acidic and appears as a broad signal in the downfield region. |
| ~8.6 - 8.8 | Singlet | 1H | H-5 | The proton at the 5-position is expected to be a singlet due to the lack of adjacent protons and will be deshielded by the adjacent ester group. |
| ~8.3 - 8.5 | Singlet | 1H | H-7 | The proton at the 7-position is also predicted to be a singlet and will be significantly deshielded by the neighboring nitro group. |
| ~8.1 - 8.3 | Singlet | 1H | H-3 | The proton at the 3-position of the indazole ring typically appears as a singlet in the aromatic region. |
| ~4.0 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet in the upfield region. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O (Ester) | The carbonyl carbon of the ester group is expected to be in the typical downfield region for esters. |
| ~148 | C-4 (C-NO₂) | The carbon atom attached to the nitro group will be significantly deshielded. |
| ~142 | C-7a | A quaternary carbon in the pyrazole ring fused to the benzene ring. |
| ~136 | C-3 | The C-3 carbon of the indazole ring. |
| ~125 | C-6 (C-COOCH₃) | The carbon atom attached to the ester group. |
| ~122 | C-3a | A quaternary carbon in the pyrazole ring fused to the benzene ring. |
| ~118 | C-7 | The carbon at the 7-position. |
| ~112 | C-5 | The carbon at the 5-position. |
| ~53 | -OCH₃ | The methyl carbon of the ester group will be in the typical upfield region. |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is crucial for identifying the key functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3100 | N-H Stretch | Indazole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~1730-1715 | C=O Stretch | Ester Carbonyl |
| ~1550-1520 and ~1350-1330 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) |
| ~1620-1600 | C=C Stretch | Aromatic Ring |
| ~1250-1200 | C-O Stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
| m/z Value | Interpretation |
| 221 | [M]⁺, Molecular Ion |
| 190 | [M - OCH₃]⁺ |
| 163 | [M - COOCH₃]⁺ |
| 175 | [M - NO₂]⁺ |
X-ray Crystallography: The Definitive Structural Proof
While spectroscopic methods provide compelling evidence for the structure of this compound, single-crystal X-ray crystallography offers the only definitive, three-dimensional structural proof.
Methodology
-
Crystal Growth: High-quality single crystals are grown from a saturated solution of the purified compound using techniques such as slow evaporation, vapor diffusion, or cooling crystallization. A screening of various solvents is often necessary to find optimal conditions.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined to yield the precise atomic coordinates, bond lengths, and bond angles.
Although a crystal structure for this specific molecule is not publicly available, this technique remains the gold standard for unambiguous structural determination in the solid state.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a synergistic combination of synthesis and advanced analytical techniques. This guide has outlined a robust framework for its preparation and characterization. The predictive spectroscopic data, grounded in the analysis of analogous compounds, provides a strong foundation for its identification. For absolute confirmation, single-crystal X-ray crystallography is the ultimate arbiter. This comprehensive approach ensures the scientific integrity required for advancing research and development in the pharmaceutical and chemical sciences.
References
A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 4-nitro-1H-indazole-6-carboxylate
Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-nitro-1H-indazole-6-carboxylate (CAS No: 72922-61-3). As a functionalized indazole, this compound represents a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors where the indazole scaffold serves as a crucial bioisostere for indole.[1][2] For researchers in drug discovery and organic synthesis, unambiguous structural confirmation is paramount. This document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It explains the causal relationships between the molecule's structure and its spectral features, provides validated experimental protocols, and presents an integrated workflow for comprehensive characterization, ensuring the highest degree of scientific integrity for its use in further research.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. This compound is a bicyclic heteroaromatic compound featuring an indazole core substituted with a nitro group at the C4 position and a methyl ester at the C6 position. These electron-withdrawing groups significantly influence the electronic distribution within the aromatic system, which is directly reflected in the spectroscopic data.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of substituted 4-nitro-1H-indazoles
An In-Depth Technical Guide to the Biological Activity of Substituted 4-Nitro-1H-Indazoles
Executive Summary
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several approved drugs for cancer therapy such as Pazopanib and Axitinib.[1][2] The introduction of a nitro group, particularly at the C4-position of the 1H-indazole ring, profoundly influences the molecule's electronic properties and metabolic fate, opening new avenues for therapeutic intervention. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of substituted 4-nitro-1H-indazoles. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, grounding the discussion in structure-activity relationships, quantitative data, detailed experimental protocols, and the underlying biochemical pathways.
Introduction: The Indazole Scaffold and the Influence of Nitro-Substitution
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] The 1H-tautomer is the most thermodynamically stable and is the predominant form in most biological and chemical contexts.[4][5] This scaffold's unique geometry and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore, capable of interacting with a wide range of biological targets.[6]
The incorporation of a nitro (NO₂) group, a potent electron-withdrawing moiety, serves two primary purposes in drug design:
-
Modulation of Physicochemical Properties: It alters the molecule's polarity, solubility, and electronic distribution, which can enhance binding affinity to target proteins.
-
Bioactivation Potential: The nitro group can be bioreduced under hypoxic conditions (prevalent in solid tumors and certain microbial environments) to form highly reactive nitroso and hydroxylamine intermediates.[7] These species can induce cellular damage by covalently modifying macromolecules like DNA and proteins, a mechanism central to the activity of many nitro-aromatic drugs.[7]
While various nitro-substituted indazoles have been explored, the 4-nitro isomers present a unique electronic and steric profile that warrants specific investigation.
Synthetic Strategies for 4-Nitro-1H-Indazole Derivatives
The synthesis of the 4-nitro-1H-indazole core and its derivatives can be achieved through several established chemical routes. A common approach involves the nitrosation of appropriately substituted o-toluidines or o-methylacetanilides, followed by cyclization.[8][9]
Workflow for Synthesis of 4-Nitro-1H-Indazole
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized workflow for the synthesis of 4-nitro-1H-indazole.
Experimental Protocol: Synthesis via Nitrosation of 2-Methylacetanilide
This protocol is adapted from established methods for indazole synthesis.[8]
-
Acetylation: Dissolve the starting material, a substituted o-toluidine, in a stoichiometric excess of glacial acetic acid and acetic anhydride. This reaction mixture forms the corresponding 2-methylacetanilide in situ.
-
Reaction Setup: Transfer the mixture to a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.
-
Nitrosation: While stirring, slowly add an alkali metal nitrite, such as sodium nitrite (NaNO₂), to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.
-
Cyclization: Heat the reaction mixture to a temperature between 50°C and 120°C. The acetic anhydride acts as a dehydrating agent, facilitating the ring closure to form the substituted indazole.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted indazole.
Anticancer Activity of Nitroindazoles
Indazole derivatives are renowned for their anticancer properties, primarily acting as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][6]
Mechanism of Action: Kinase Inhibition
Many indazole-based drugs, such as Pazopanib, target multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[10] The indazole scaffold effectively mimics the adenine moiety of ATP, allowing it to bind competitively to the kinase's ATP-binding pocket, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction. The substitution pattern on the indazole ring is critical for achieving potency and selectivity against specific kinases.[6] While direct data for 4-nitro-1H-indazole is limited, related nitroindazoles have shown potent antiproliferative activity, suggesting the 4-nitro scaffold is a promising area for exploration.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
The Nitro Group's Defining Influence on Indazole Reactivity: A Technical Guide for Researchers
In the landscape of heterocyclic chemistry, the indazole scaffold stands out for its prevalence in medicinally and materially significant compounds. Its reactivity, however, is profoundly manipulated by the introduction of substituents. Among these, the nitro group (–NO₂) wields a particularly powerful influence, dramatically altering the electronic landscape of the indazole core and dictating its behavior in a vast array of chemical transformations. This guide provides an in-depth exploration of the multifaceted role of the nitro group in indazole compound reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development.
The Electronic Architecture of Nitroindazoles: A Tale of Two Effects
The nitro group's impact on the indazole ring is a direct consequence of its potent electron-withdrawing nature, which operates through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the indazole ring through the sigma bonds. This effect is distance-dependent, being strongest at the position of substitution and diminishing with distance.
-
Resonance Effect (-R): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms. This effect is most pronounced when the nitro group is at positions that allow for effective conjugation with the pi-system of the indazole ring, particularly the 4, 5, 6, and 7-positions.
The interplay of these two effects deactivates the indazole ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. The precise position of the nitro group is a critical determinant of the regioselectivity and rate of these reactions.
A key indicator of this electronic perturbation is the acidity of the N-H proton of the pyrazole ring. The electron-withdrawing nitro group stabilizes the resulting indazolide anion, leading to a lower pKa value compared to unsubstituted indazole. For instance, the pKa of 5-nitroindazole is 4.91, while that of 6-nitroindazole is 4.87, both significantly lower than that of indazole itself, indicating increased acidity.[1]
Modulating Reactivity: A Positional Paradigm
The location of the nitro group on the indazole ring dictates the electronic distribution and, consequently, the reactivity at different positions of the heterocyclic system.
Electrophilic Aromatic Substitution: A Deactivated Ring
The strong deactivating nature of the nitro group makes electrophilic aromatic substitution on nitroindazoles challenging. The electron-poor nature of the ring system disfavors attack by electrophiles. When such reactions do occur, the nitro group acts as a meta-director. However, direct nitration of indazole itself is often complex, leading to mixtures of products. For instance, radical C3-nitration of 2H-indazoles has been achieved using Fe(NO₃)₃ in the presence of TEMPO and oxygen.[2]
Nucleophilic Aromatic Substitution (SNAr): An Activated System
Conversely, the nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr). By withdrawing electron density, it stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. The positions ortho and para to the nitro group are particularly activated. For example, in 4-nitroindazoles, the presence of a halogen at the 3-position can lead to substitution by nucleophiles.[3] Similarly, the nitro group itself can sometimes act as a leaving group in nucleophilic substitution reactions, a phenomenon more commonly observed in nitroimidazoles but plausible in highly activated indazole systems.[4][5][6]
The enhanced electrophilicity of the carbonyl carbon in 5-nitro-1H-indazole-3-carbaldehyde compared to its 6-nitro isomer is a direct consequence of the more effective resonance delocalization of the nitro group's electron-withdrawing effect from the 5-position.[7] This makes the 5-nitro derivative predicted to be more reactive towards nucleophiles.[7]
The Nitro Group as a Synthetic Handle: Enabling Diverse Transformations
Beyond modulating the inherent reactivity of the indazole core, the nitro group serves as a versatile functional handle for a variety of synthetic transformations.
N-Alkylation and N-Arylation: Enhanced Acidity and Regioselectivity
The increased acidity of the N-H bond in nitroindazoles facilitates their deprotonation, making N-alkylation and N-arylation reactions more facile. The alkylation of nitroindazole derivatives with reagents like 1,2-dibromoethane can yield both N-(2-bromoethyl)- and N-vinyl-nitro-1H-indazoles, which are valuable precursors for further functionalization.[8][9]
Cycloaddition Reactions: Tuning the Dipolarophile/Diene Character
The electronic nature of the nitro-substituted indazole ring can influence its participation in cycloaddition reactions. For instance, nitroindazoles bearing a vinyl unit can undergo 1,3-dipolar cycloaddition reactions with nitrile imines to afford nitroindazole-pyrazoline derivatives in good yields.[8] The electron-withdrawing nitro group can enhance the dipolarophilic character of an appended alkene or alkyne, facilitating reactions like the nitrone-olefin (3+2) cycloaddition.[10]
// Nodes Indazole [label="Nitro-substituted\nIndazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Vinyl [label="Vinyl Group\n(Dipolarophile)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; NitrileImine [label="Nitrile Imine\n(1,3-Dipole)", fillcolor="#FCE8E6", fontcolor="#C5221F"]; Cycloaddition [label="[3+2] Cycloaddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Nitroindazole-Pyrazoline\nDerivative", fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
// Edges Indazole -> Vinyl [label=" Functionalization "]; Vinyl -> Cycloaddition [label=" Reacts with "]; NitrileImine -> Cycloaddition; Cycloaddition -> Product [label=" Forms "]; } "Figure 1. A conceptual workflow for the [3+2] cycloaddition of a vinyl-substituted nitroindazole."
Reduction to Amines: A Gateway to Further Functionalization
One of the most critical transformations of the nitro group is its reduction to an amino group (–NH₂). This reaction is a cornerstone in the synthesis of many indazole-based pharmaceuticals and functional materials, as the resulting aminoindazole is a versatile building block for a wide range of coupling and derivatization reactions.
Common reagents for the reduction of aromatic nitro groups include:
-
Catalytic Hydrogenation: H₂ gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[11][12] This method is highly efficient but can sometimes lead to the reduction of other functional groups.
-
Metal/Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like HCl or acetic acid.[12] Stannous chloride (SnCl₂) is a particularly useful reagent for this transformation in the indazole series.[13][14]
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst.[11]
The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule. For instance, the reduction of 4-nitroindazoles with anhydrous SnCl₂ in different alcohols can lead to the formation of 7-alkoxy-4-amino-protected indazoles.[14]
// Nodes Nitroindazole [label="Nitroindazole", fillcolor="#FCE8E6", fontcolor="#C5221F"]; Reduction [label="Reduction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminoindazole [label="Aminoindazole", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Derivatization [label="Further\nFunctionalization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Bioactive Molecules &\nFunctional Materials", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Nitroindazole -> Reduction; Reduction -> Aminoindazole [label=" Forms "]; Aminoindazole -> Derivatization [label=" Enables "]; Derivatization -> FinalProduct; } "Figure 2. The reduction of a nitroindazole opens pathways for diverse functionalization."
Experimental Protocols: A Practical Approach
To provide a practical context, here are illustrative step-by-step methodologies for key reactions involving nitroindazoles.
Synthesis of 4-Nitro-1H-indazole
This protocol is adapted from established procedures for the diazotization and cyclization of nitrotoluidines.[15]
Materials:
-
2-methyl-3-nitroaniline
-
Glacial acetic acid
-
Sodium nitrite
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer, dissolve 2-methyl-3-nitroaniline (0.13 mol) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of sodium nitrite (0.29 mol) in 50 mL of water.
-
Add the entire sodium nitrite solution at once to the stirred glacial acetic acid solution. An immediate precipitate will form.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Filter the precipitate and concentrate the filtrate in vacuo.
-
Suspend the resulting dark orange solid in water, filter, and dry to yield 4-nitro-1H-indazole.
Nucleophilic Substitution on a Nitroindazole Derivative (Illustrative)
The following is a conceptual protocol for the reaction of a halo-nitroindazole with a nucleophile, based on general principles of SNAr reactions.
Materials:
-
3-Chloro-6-nitro-1H-indazole
-
A suitable nucleophile (e.g., sodium methoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 3-chloro-6-nitro-1H-indazole in the chosen anhydrous solvent under an inert atmosphere, add the nucleophile (e.g., sodium methoxide) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted nitroindazole.
Reduction of a Nitroindazole to an Aminoindazole
This protocol utilizes the well-established tin(II) chloride reduction method.[13][14]
Materials:
-
A nitro-substituted indazole (e.g., 5-nitroindazole)
-
Anhydrous stannous chloride (SnCl₂)
-
Ethanol
-
Sodium bicarbonate solution
Procedure:
-
A mixture of the nitroindazole (1 equivalent) and anhydrous SnCl₂ (5 equivalents) in absolute ethanol is heated at 60 °C.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solution is allowed to cool to room temperature.
-
The reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate.
-
The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aminoindazole, which can be further purified if necessary.
Data Summary: Physicochemical Properties of Nitroindazoles
The following table summarizes key physicochemical data for some common nitroindazole isomers.
| Compound | Molecular Weight ( g/mol ) | pKa | Melting Point (°C) |
| 5-Nitroindazole | 163.13[16] | 4.91[1] | 208-210 |
| 6-Nitroindazole | 163.13 | 4.87[1] | 178-181 |
| 7-Nitroindazole | 163.13[17] | 10.03 (predicted)[18] | 185-186[18] |
Conclusion
The nitro group is far more than a simple substituent on the indazole ring; it is a powerful modulator of reactivity that opens up a vast and versatile chemical space. By profoundly altering the electronic properties of the indazole core, the nitro group deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. Furthermore, it serves as a crucial synthetic handle, enabling a plethora of transformations, most notably its reduction to the synthetically versatile amino group. A thorough understanding of the positional effects of the nitro group and the reaction conditions required for its manipulation is paramount for any researcher aiming to harness the full potential of nitro-substituted indazoles in the design and synthesis of novel bioactive compounds and advanced materials.
References
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. soc.chim.it [soc.chim.it]
- 3. Spectroscopic and Electrochemical Properties of 1- or 2-alkyl Sub...: Ingenta Connect [ingentaconnect.com]
- 4. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. ck12.org [ck12.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 7-Nitroindazole CAS#: 2942-42-9 [m.chemicalbook.com]
An In-depth Technical Guide to the Discovery and History of Indazole-6-Carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This guide provides a comprehensive exploration of the synthetic history and evolution of a particularly crucial derivative: the indazole-6-carboxylate. From foundational cyclization reactions to the advent of modern catalytic systems, we will dissect the key synthetic transformations that have enabled access to this versatile intermediate. This document will delve into the mechanistic underpinnings of these reactions, explain the rationale behind methodological choices, and provide detailed protocols for key transformations. Our objective is to equip researchers and drug development professionals with a deep, actionable understanding of the synthesis of this important molecular building block.
The Ascendancy of the Indazole Core in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a structural motif of immense interest to the pharmaceutical industry.[5] While rare in nature, with only a few known natural alkaloids like nigellicine and nigeglanine, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities.[2][6][7] These include anti-inflammatory, anti-cancer, anti-HIV, and neuroprotective properties.[1][3]
The functionalization at the 6-position, particularly with a carboxylate or carboxylic acid group, is of strategic importance. This moiety serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex libraries of compounds for structure-activity relationship (SAR) studies. The carboxylic acid group can act as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions with biological targets. Consequently, the development of robust and efficient synthetic routes to indazole-6-carboxylates has been a significant focus of chemical research.[8][9]
Foundational Strategies: Building the Indazole Nucleus
The journey to synthesize specifically substituted indazoles begins with the classical methods developed for the parent ring system. These early strategies established the fundamental principles of N-N bond formation and intramolecular cyclization that are still relevant today.
The Jacobson Indazole Synthesis
One of the earliest methods involves the acid or base-catalyzed cyclization of N-arylhydrazones of aldehydes and ketones. While historically significant, this method often requires harsh conditions and can lead to mixtures of isomers, limiting its utility for complex, functionalized substrates.
The Davis-Beirut Reaction: A Paradigm Shift
A more versatile and widely adopted method for the synthesis of 2H-indazoles is the Davis-Beirut reaction.[6][10] This reaction proceeds under basic conditions from inexpensive and readily available o-nitrobenzylamines.[11][12] The key to this transformation is the in-situ generation of a highly reactive nitroso-imine intermediate, which undergoes a redox-neutral, N-N bond-forming heterocyclization.[11] The elegance of this reaction lies in its ability to avoid toxic heavy metals and its tolerance for a variety of functional groups.[10]
Caption: Mechanism of the Davis-Beirut Reaction.
Other Classical Approaches
Other foundational methods include the diazotization of o-toluidine followed by ring closure, and the ring opening of isatin to form an aminophenylglyoxylic acid, which is then diazotized and reductively cyclized to yield 1H-indazole-3-carboxylic acid.[13] These routes, while effective for specific substitution patterns, highlight the varied precursors that can be harnessed to construct the indazole core.
The Modern Era: Targeted Synthesis of Indazole-6-Carboxylates
The demand for specifically functionalized indazoles in drug development spurred the creation of more sophisticated and regioselective synthetic strategies. The limitations of classical methods—harsh conditions, low yields, and lack of regiocontrol—necessitated the development of new technologies, with transition metal catalysis at the forefront.
Palladium-Catalyzed Cross-Coupling: A Revolution in Synthesis
The advent of palladium-catalyzed cross-coupling reactions provided a powerful toolkit for the synthesis of complex aromatic systems. The Suzuki-Miyaura reaction, in particular, has proven to be an exceptionally effective method for constructing indazole-6-carboxylates. This approach typically involves the coupling of a boronic ester-functionalized benzene ring with a suitable heterocyclic coupling partner, or vice versa.
A prime example is the synthesis of indazole-6-phenylcyclopropylcarboxylic acids, developed as GPR120 agonists.[8] The strategy involves building a boronic ester at the para-position of a phenylcyclopropylcarboxylic acid derivative, which is then coupled with a halogenated indazole precursor to form the crucial C-C bond at the 6-position.[8]
Aza-Heck Cyclizations
More recent innovations include the development of aza-Heck reactions for the synthesis of N-heterocycles.[14] These reactions utilize an activated N-O bond in place of the traditional C-X bond of a standard Heck reaction.[15] An aza-Pd(II) intermediate engages a pendant alkene in a cyclization cascade. While not yet a mainstream method for indazole-6-carboxylates, this strategy represents the cutting edge of N-heterocycle synthesis and holds promise for future applications in this area.
In-Depth Protocol: Suzuki-Miyaura Cross-Coupling for Indazole-6-Carboxylate Synthesis
The following protocol is a representative example of a modern synthetic approach to an indazole-6-carboxylate derivative, adapted from methodologies used in the synthesis of GPR120 agonists.[8] This multi-step synthesis demonstrates the strategic use of modern organic reactions to achieve a complex target with high stereochemical and regiochemical control.
Experimental Workflow Diagram
Caption: A multi-step workflow for synthesizing an indazole-6-carboxylate derivative.
Step-by-Step Methodology (Step 5: Suzuki-Miyaura Coupling)
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the boronic ester intermediate (1.0 eq), the appropriate heteroaryl halide (e.g., 6-bromo-1H-indazole, 1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 v/v). Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indazole-6-carboxylate product.
Data Summary: Comparison of Synthetic Strategies
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
| Jacobson Synthesis | N-arylhydrazones | Strong Acid or Base | High Temperature | Simple, uses basic starting materials | Harsh conditions, low regioselectivity, potential for side reactions |
| Davis-Beirut Reaction | o-Nitrobenzylamines | Strong Base (KOH, NaOH) | Moderate Heat (60 °C) | Metal-free, redox-neutral, good functional group tolerance[4][10] | Primarily yields 2H-indazoles |
| Suzuki-Miyaura Coupling | Boronic esters, Aryl halides | Palladium Catalyst, Base | Moderate Heat (80-100 °C) | High yield, excellent regioselectivity, broad substrate scope[8] | Requires pre-functionalized substrates, catalyst cost |
| C-H Activation | Pre-formed Indazole | Transition Metal Catalyst | Varies | Atom economical, avoids pre-functionalization | Substrate-dependent, may require directing groups |
Future Outlook and Conclusion
The synthesis of indazole-6-carboxylates has evolved significantly from classical, often brute-force methods to highly sophisticated and elegant catalytic strategies. The historical progression reflects the broader trends in organic chemistry: a move towards greater efficiency, selectivity, and sustainability.
Looking ahead, the field is poised for further innovation. The development of metal-free C-H activation and carboxylation reactions could provide more environmentally benign routes to these valuable compounds.[4] Furthermore, the integration of flow chemistry and microwave-assisted synthesis promises to accelerate reaction optimization and improve scalability and safety.[3][4] As our understanding of reaction mechanisms deepens, aided by computational chemistry, the rational design of novel catalysts and synthetic pathways will continue to push the boundaries of what is possible, solidifying the role of the indazole-6-carboxylate as a key building block in the future of medicine.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aminer.org [aminer.org]
- 13. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 14. Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Indolines and Derivatives by Aza-Heck Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Chemist's Guide to Methyl 4-nitro-1H-indazole-6-carboxylate: A DFT-Based Technical Whitepaper
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-nitro-1H-indazole-6-carboxylate stands as a molecule of significant interest within medicinal chemistry, embodying a scaffold ripe for structural modification and exploration of biological activity. This technical guide provides an in-depth, principled exploration of this molecule through the lens of modern computational chemistry. Moving beyond a mere recitation of methods, this document elucidates the causal reasoning behind the selection of theoretical protocols, focusing on Density Functional Theory (DFT) as the core analytical engine. We will dissect the molecule's structural, electronic, and vibrational properties, presenting a self-validating system of theoretical protocols that ensures scientific integrity. This whitepaper is designed not as a rigid template, but as a comprehensive manual for researchers seeking to apply theoretical calculations to novel heterocyclic compounds, using this compound as a practical, illustrative case study.
Introduction: The Scientific Imperative for Theoretical Analysis
The indazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities. The addition of a nitro group and a methyl carboxylate moiety to this core, as in this compound, significantly alters its electronic landscape, thereby modulating its potential as a pharmacophore. While empirical synthesis and testing remain the gold standard, a robust theoretical understanding of a molecule's intrinsic properties provides an invaluable predictive framework. This a priori knowledge can guide synthetic efforts, rationalize structure-activity relationships (SAR), and accelerate the drug development pipeline.
This guide will leverage Density Functional Theory (DFT), a quantum mechanical modeling method that allows for the accurate prediction of molecular properties. The choice of DFT is predicated on its balance of computational cost and accuracy, making it an indispensable tool in modern chemical research.[1] We will specifically employ the B3LYP hybrid functional, which has demonstrated considerable success in describing the electronic structure and vibrational frequencies of organic compounds, including nitroaromatic systems.[1]
The Computational Workflow: A Self-Validating Protocol
The integrity of theoretical calculations hinges on a logical and reproducible workflow. The protocol outlined below is designed to be a self-validating system, where each step builds upon the last to provide a cohesive and reliable picture of the molecule's behavior.
Caption: A typical DFT-based computational workflow for molecular characterization.
Step-by-Step Protocol for Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: A 2D structure of this compound is drawn using chemical drawing software and converted to a preliminary 3D structure.
-
Input File Preparation: An input file for a quantum chemistry package (e.g., Gaussian, ORCA) is created. This file specifies the atomic coordinates, the charge (0), the spin multiplicity (singlet), and the level of theory.
-
Methodology Rationale: We select the B3LYP functional combined with the 6-311++G(d,p) basis set. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a good description of both covalent bonding and electron correlation. The 6-311++G(d,p) basis set is chosen for its robustness. The '++' indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing the electron distribution in systems with lone pairs and anionic character (like the nitro group). The '(d,p)' denotes the addition of polarization functions, which allow for greater flexibility in describing anisotropic electron densities, essential for capturing the geometry of cyclic and substituted systems.
-
-
Geometry Optimization: The calculation is run to find the lowest energy conformation of the molecule. The software iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is reached.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the theoretical vibrational modes, which can be correlated with an experimental FT-IR spectrum.
-
Analysis of Theoretical Results
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D structure of the molecule in the gas phase. Key structural parameters such as bond lengths and angles can be extracted and compared with expected values for similar chemical environments. For instance, the C-N bonds of the nitro group and the C=O bond of the ester will have characteristic lengths that can be validated against crystallographic databases for related compounds.
| Parameter | Atom Pair/Triplet | Theoretical Value (Å or °) | Expected Range |
| Bond Lengths | |||
| C-NO₂ | ~1.48 Å | 1.46 - 1.50 Å | |
| N=O (nitro) | ~1.22 Å | 1.20 - 1.25 Å | |
| C=O (ester) | ~1.21 Å | 1.20 - 1.23 Å | |
| C-O (ester) | ~1.35 Å | 1.33 - 1.36 Å | |
| Bond Angles | |||
| O-N-O (nitro) | ~125° | 123 - 127° | |
| C-C=O (ester) | ~126° | 124 - 128° |
Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory for a generic nitroaromatic ester. Actual values for the target molecule would be generated from the specific calculation.
Vibrational Analysis: The Theoretical FT-IR Spectrum
The frequency calculation provides a set of vibrational modes and their corresponding intensities. This data can be used to generate a theoretical infrared spectrum. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method.
Key Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| N-H (indazole) | Stretching | ~3400 - 3500 |
| C-H (aromatic) | Stretching | ~3000 - 3100 |
| C-H (methyl) | Stretching | ~2900 - 3000 |
| C=O (ester) | Stretching | ~1720 - 1740 |
| C=N/C=C (ring) | Stretching | ~1550 - 1650 |
| NO₂ | Asymmetric Stretching | ~1520 - 1560 |
| NO₂ | Symmetric Stretching | ~1340 - 1370 |
| C-O (ester) | Stretching | ~1200 - 1300 |
This theoretical spectrum serves as a powerful predictive tool for identifying the molecule in a laboratory setting and for confirming the presence of key functional groups.
Electronic Properties: Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system.
-
LUMO: The LUMO is anticipated to be centered on the electron-deficient nitro group and the conjugated system, indicating these are the most likely sites for nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For nitroaromatic compounds, this gap is typically in the range of 3-5 eV.
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule. It provides a clear indication of the electron-rich and electron-poor regions.
-
Red/Yellow regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro and carboxylate groups.
-
Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms, particularly the N-H proton of the indazole ring.
The MEP map is an invaluable tool for predicting intermolecular interactions, including hydrogen bonding and potential binding sites for biological receptors.
Application in Drug Development: A Hypothetical Molecular Docking Workflow
To illustrate the practical utility of these theoretical calculations, we can outline a hypothetical molecular docking study. This process predicts the preferred orientation of our molecule when bound to a protein target to form a stable complex.
Caption: Workflow for a typical molecular docking study.
Nitroindazole derivatives have shown promise as antileishmanial agents by targeting enzymes like trypanothione reductase. Using the DFT-optimized structure of this compound, a docking simulation could be performed to predict its binding affinity and interaction patterns within the active site of this enzyme. The results, such as the binding energy and specific amino acid interactions, would provide a strong rationale for its synthesis and in vitro testing.
Conclusion
This technical guide has demonstrated a comprehensive, first-principles approach to characterizing this compound. By employing a robust and self-validating DFT workflow, we have elucidated its optimal geometry, vibrational signature, and electronic properties. This theoretical framework provides a deep, causal understanding of the molecule's intrinsic characteristics, serving as a powerful predictive tool to guide future experimental work in medicinal chemistry and materials science. The protocols and analyses presented herein are broadly applicable, offering a blueprint for researchers to leverage computational chemistry in the exploration of novel molecular entities.
References
Methodological & Application
Application Notes & Protocols: Methyl 4-nitro-1H-indazole-6-carboxylate as a Versatile Chemical Intermediate in Drug Discovery
I. Introduction: The Strategic Value of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions within the active sites of various biological targets.[1][2] This bicyclic heterocycle serves as a bioisostere for indole and is a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors.[1] Among the diverse array of functionalized indazoles, Methyl 4-nitro-1H-indazole-6-carboxylate (CAS No. 72922-61-3) emerges as a particularly valuable and versatile chemical intermediate.
Its strategic importance lies in the orthogonal reactivity of its three principal functional groups: the nitro group, the methyl ester, and the pyrazole N-H proton. This arrangement allows for a programmed, stepwise elaboration of the molecule, making it an indispensable building block for complex molecular architectures. Notably, this intermediate is a key precursor in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib, a marketed drug for the treatment of various cancers.[3][4][5]
This guide provides an in-depth exploration of the chemical utility of this compound, offering detailed protocols for its key transformations and explaining the scientific rationale behind the experimental choices.
II. Physicochemical Properties & Safe Handling
This compound is typically a solid at room temperature.[6] A thorough understanding of its properties and adherence to safety protocols is paramount for its successful and safe application in the laboratory.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 72922-61-3 | [7] |
| Molecular Formula | C₉H₇N₃O₄ | [7] |
| Molecular Weight | 221.17 g/mol | [7] |
| Appearance | White to red solid | [6] |
| Synonyms | 4-Nitro-6-indazolecarboxylic acid methyl ester; Methyl 4-nitro-1H-indazol-6-carboxylat | [7][8] |
Safety & Handling:
As with all nitroaromatic compounds, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid all personal contact.[10] Do not eat, drink, or smoke in the work area.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.[7][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]
-
In case of exposure:
-
Skin contact: Wash off with soap and plenty of water.[11]
-
Eye contact: Rinse cautiously with water for several minutes.[10][11]
-
Inhalation: Move the person into fresh air.[11]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9][11] In all cases of significant exposure, consult a physician.[11]
-
III. Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed sequentially.
Caption: Key reactive sites on this compound.
-
Reduction of the 4-Nitro Group: The nitro group is a versatile handle that is most commonly reduced to the corresponding primary amine. This transformation is fundamental for introducing new substituents via amide bond formation, reductive amination, or Sandmeyer-type reactions. The resulting amino-indazole is a critical pharmacophore for many kinase inhibitors. Selective reduction in the presence of the ester is readily achievable.
-
N-Alkylation of the Indazole Ring: The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2), leading to potential regioisomeric mixtures upon alkylation.[12] The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[12][13] For instance, strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like THF tend to favor N1 alkylation.[12][14] This selectivity is crucial for controlling the final structure and biological activity of the target molecule.
-
Modification of the 6-Methyl Ester: The methyl ester provides a direct route to carboxamides, a common functional group in pharmaceuticals, including Niraparib.[4] This can be achieved through direct amidation with ammonia or an amine. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents.
IV. Experimental Protocols
The following protocols are designed as self-validating systems, providing detailed steps and explaining the causality behind the chosen conditions.
Protocol 1: Selective Reduction of the 4-Nitro Group to 4-Amino
This protocol employs catalytic transfer hydrogenation, a mild and efficient method that avoids the need for high-pressure hydrogenation equipment and selectively reduces the nitro group without affecting the ester functionality.
Rationale: Catalytic hydrogenation is a classic method for nitro group reduction.[15] Using a hydrogen donor like ammonium formate in the presence of a palladium catalyst is a safe and effective alternative to using flammable hydrogen gas. This method is known for its high selectivity for the nitro group in the presence of other reducible functionalities like esters.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 5. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 6. Buy Methyl 6-nitro-1H-indazole-4-carboxylate | 885518-55-8 [smolecule.com]
- 7. CAS 72922-61-3 | Methyl-4-nitro-1H-indazole-6-carboxylate - Synblock [synblock.com]
- 8. This compound - CAS:72922-61-3 - Sunway Pharm Ltd [3wpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. d-nb.info [d-nb.info]
- 14. research.ucc.ie [research.ucc.ie]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Note: High-Yield Synthesis of Methyl 4-amino-1H-indazole-6-carboxylate via Nitro Group Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aminoindazoles in Medicinal Chemistry
The indazole scaffold is a privileged bicyclic heteroaromatic system frequently incorporated into molecules of significant biological activity. Specifically, the 4-amino-1H-indazole core is a crucial pharmacophore and a versatile synthetic intermediate in the development of therapeutic agents, most notably as a hinge-binding motif in various kinase inhibitors. The conversion of the electron-withdrawing nitro group to an electron-donating amino group in precursors like Methyl 4-nitro-1H-indazole-6-carboxylate is a pivotal transformation, unlocking pathways to novel and potent drug candidates.
This guide provides a comprehensive analysis and two robust, field-proven protocols for the reduction of this compound to its corresponding amine. We will explore the mechanistic underpinnings, operational details, and safety considerations for two gold-standard methodologies: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Chemical Reduction with Stannous (II) Chloride (SnCl₂). The choice between these methods is often dictated by substrate compatibility, available equipment, and scalability requirements.
Mechanistic Rationale and Method Selection
The reduction of an aromatic nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[1] The method chosen to supply these electrons dictates the reaction's profile, including its selectivity, safety, and work-up procedure.
-
Catalytic Hydrogenation: This heterogeneous catalysis method is often preferred for its high efficiency and clean reaction profile, as the only byproduct is water.[2] The reaction occurs on the surface of a metal catalyst, typically palladium, where molecular hydrogen is dissociated into reactive hydrogen atoms that are transferred to the nitro group.[3] While highly effective, this method requires specialized equipment to handle flammable hydrogen gas and pyrophoric catalysts safely.[4]
-
Chemical Reduction with Stannous Chloride (SnCl₂): This classical method utilizes a metal salt as a stoichiometric reductant in an acidic or neutral medium.[2][5] Tin(II) is oxidized to Tin(IV) by donating electrons to the nitro group.[6] This approach is operationally simpler, requiring only standard laboratory glassware, and is particularly useful for substrates containing functional groups that are sensitive to hydrogenolysis (e.g., benzyl ethers, some halides).[7] However, its primary drawback is the generation of tin-based waste, which can complicate product isolation and purification due to the formation of emulsions and precipitates during the basic work-up.[5][8]
Overall Reaction Scheme
Caption: Overview of the two primary pathways for the reduction of the nitro-indazole.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is prized for its efficiency and atom economy. It is critical that all steps are performed with strict adherence to safety protocols due to the use of flammable hydrogen and a pyrophoric catalyst.[4][9]
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Starting Material |
| 10% Palladium on Carbon (Pd/C), 50% wet | Catalyst (5-10 mol%) |
| Methanol (MeOH) or Ethyl Acetate (EtOAc) | Reaction Solvent |
| Hydrogen (H₂) Gas | Reducing Agent |
| Nitrogen (N₂) or Argon (Ar) Gas | Inerting Agent |
| Celite® 545 | Filtration Aid |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
Equipment
-
Parr-type hydrogenation apparatus or a heavy-walled, two or three-neck round-bottom flask.
-
Hydrogen balloon (if not using a Parr apparatus).
-
Magnetic stirrer and stir bar.
-
Vacuum/inert gas manifold.
-
Büchner funnel and filtration flask.
Mandatory Safety Precautions
-
Hydrogen Flammability: Hydrogen gas is highly flammable and forms explosive mixtures with air.[4] All operations must be conducted in a well-ventilated fume hood, away from any ignition sources.[10]
-
Pyrophoric Catalyst: Pd/C is pyrophoric, especially after use when it is finely divided and contains adsorbed hydrogen.[9] Never allow the used catalyst to dry in the air. Keep it wet with solvent or water at all times during and after filtration.[9][11]
-
Inert Atmosphere: The reaction vessel must be thoroughly purged of oxygen before introducing hydrogen to prevent an explosion.[4] Similarly, purge with an inert gas after the reaction to remove excess hydrogen before opening the system to air.[12]
Experimental Workflow: Catalytic Hydrogenation
Caption: Step-by-step workflow for the Pd/C catalyzed hydrogenation.
Step-by-Step Procedure
-
Vessel Preparation: To a suitable hydrogenation flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate (approx. 15-20 mL per gram of substrate).
-
Inerting: Seal the flask and purge with nitrogen or argon for several minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (50% wet, 0.05-0.10 eq by weight of substrate).
-
Oxygen Removal: Securely attach the flask to the hydrogenation apparatus or manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed.[9]
-
Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas. If using a balloon, use a thick-walled balloon. If using a Parr apparatus, pressurize to the desired pressure (e.g., 40-50 psi).
-
Reaction: Stir the suspension vigorously at room temperature. Efficient stirring is crucial for good contact between the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction by hydrogen uptake or by periodically sampling the reaction mixture. To sample, purge the system with nitrogen, quickly remove an aliquot, and then repeat the purge cycles before reintroducing hydrogen.[9]
-
Completion and Purging: Once the reaction is complete (typically 2-6 hours, as determined by TLC/HPLC), carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (at least 3 cycles).[12]
-
Filtration: Dilute the reaction mixture with additional solvent. Carefully filter the mixture through a pad of Celite® in a Büchner funnel. It is critical to keep the Celite® pad and the filtered catalyst cake wet with solvent throughout the filtration process to prevent ignition. [9] Wash the flask and the filter cake with several portions of the solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude Methyl 4-amino-1H-indazole-6-carboxylate, which can be purified further if necessary.
Protocol 2: Chemical Reduction with Stannous Chloride (SnCl₂)
This protocol is an excellent alternative when hydrogenation equipment is unavailable or if the substrate is incompatible with catalytic methods. The primary challenge lies in the work-up.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | Reducing Agent (4-5 eq) |
| Ethanol (EtOH), 200 proof | Reaction Solvent |
| Ethyl Acetate (EtOAc) | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Neutralizing Base for Work-up |
| 5 M Sodium Hydroxide (NaOH) solution | Alternative Base for Work-up |
| Brine (Saturated NaCl solution) | Washing Agent |
| Celite® 545 | Filtration Aid |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
Equipment
-
Round-bottom flask with reflux condenser.
-
Magnetic stirrer, stir bar, and heating mantle.
-
Separatory funnel.
-
Büchner funnel and filtration flask.
-
Standard laboratory glassware.
Experimental Workflow: SnCl₂ Reduction
Caption: Step-by-step workflow for the SnCl₂ reduction and work-up.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend this compound (1.0 eq) in ethanol (20-25 mL per gram of substrate).
-
Reagent Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.[13]
-
Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain vigorous stirring. The reaction is typically complete within 1-3 hours.
-
Monitoring: Track the disappearance of the starting material using TLC or HPLC.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Work-up - Neutralization: To the resulting residue, add ethyl acetate and cool the flask in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is ~8-9. This step is often exothermic and involves gas evolution (CO₂).
-
Work-up - Filtration: A thick, white precipitate of tin salts will form. Filter this entire slurry through a generous pad of Celite®. Wash the reaction flask and the filter cake thoroughly with several portions of ethyl acetate to recover all the product.
-
Work-up - Extraction: Transfer the combined filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[14]
-
Work-up - Washing and Drying: Combine all organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude amine can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
Analytical Monitoring and Data Presentation
Progress for both reactions can be effectively monitored by Thin Layer Chromatography (TLC). The product, being an amine, is significantly more polar than the starting nitro compound and will thus have a lower Retention Factor (Rf).
Table 1: Representative TLC Monitoring Data
| Parameter | Starting Material (SM) | Product (P) |
| Analyte | This compound | Methyl 4-amino-1H-indazole-6-carboxylate |
| Typical Eluent | 50% Ethyl Acetate / Hexanes | 50% Ethyl Acetate / Hexanes |
| Expected Rf | ~0.6 | ~0.2 |
| Visualization | UV (254 nm) | UV (254 nm), may stain with ninhydrin or permanganate |
| Reaction End Point | Complete disappearance of the SM spot on the TLC plate. |
Troubleshooting Guide
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | (Protocol 1): Inactive/poisoned catalyst; insufficient H₂ pressure; poor stirring. (Protocol 2): Insufficient SnCl₂; reaction time too short. | (1): Use fresh catalyst; increase H₂ pressure; increase stirring speed. (2): Add an additional equivalent of SnCl₂ and continue heating. |
| Formation of Side Products | (Protocol 1): Over-reduction of the indazole ring or reduction of the ester. | Use milder conditions (e.g., lower H₂ pressure, shorter reaction time). Consider adding a catalyst poison like diphenylsulfide if other reducible groups are present.[15] |
| Difficult Work-up (Emulsion) | (Protocol 2): Incomplete precipitation or complex formation of tin salts at neutral pH. | Continue adding base (e.g., 5M NaOH) until the pH is >12. Tin hydroxides are amphoteric and will often redissolve as soluble stannates ([Sn(OH)₆]²⁻), breaking the emulsion.[8][16] Alternatively, dilute significantly with both solvent and water before filtration. |
| Low Product Yield | (Protocol 2): Product is trapped in the tin salt precipitate during filtration. | Be meticulous during filtration. Wash the filter cake with a large volume of ethyl acetate. Break up the filter cake with a spatula (carefully) and wash again to ensure complete extraction of the product. |
Conclusion
Both catalytic hydrogenation and stannous chloride reduction are highly effective methods for preparing Methyl 4-amino-1H-indazole-6-carboxylate. Catalytic hydrogenation offers a cleaner, more atom-economical process, but demands stringent safety protocols and specialized equipment.[3][17] The SnCl₂ method is more accessible and tolerant of certain functional groups but requires a more involved and potentially lower-yielding work-up procedure.[5][13] The selection of the optimal protocol should be based on a careful evaluation of the available resources, scale, and the specific chemical nature of the substrate, with safety being the paramount consideration in all operations.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. sarthaks.com [sarthaks.com]
- 7. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. weihaicm.com [weihaicm.com]
- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 12. njhjchem.com [njhjchem.com]
- 13. scispace.com [scispace.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Hydrogen [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Methyl 4-nitro-1H-indazole-6-carboxylate as a Key Intermediate in Kinase Inhibitor Synthesis
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important classes of drug targets. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its unique ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][2][3] This guide provides a detailed technical overview and validated protocols for the use of Methyl 4-nitro-1H-indazole-6-carboxylate, a versatile chemical intermediate, in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its design, provide step-by-step synthetic procedures for its elaboration, and discuss methods for biological evaluation, offering researchers a comprehensive resource for accelerating drug discovery programs targeting the kinome.
The Strategic Importance of the Indazole Scaffold
The effectiveness of the indazole core in kinase inhibition stems from its bicyclic aromatic structure containing two adjacent nitrogen atoms. This arrangement is geometrically and electronically suited to act as a bioisostere of adenine, the purine core of ATP. Specifically, the N1-H and N2 atoms of the indazole ring can act as a hydrogen bond donor and acceptor, respectively, allowing it to mimic the "hinge-binding" interactions of ATP with the kinase backbone.[4] This anchoring interaction is fundamental to the high-affinity binding of many Type I and Type II kinase inhibitors. Several highly successful anti-cancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor), feature the indazole scaffold, underscoring its therapeutic significance.[1][2]
Caption: Indazole scaffold forming key hydrogen bonds with the kinase hinge region.
Profile of the Intermediate: this compound
This specific intermediate has been strategically functionalized for maximum synthetic utility. Each group plays a critical role in the elaboration towards a final drug candidate.
-
Indazole Core: The primary pharmacophore for hinge-binding.
-
4-Nitro Group: This is the key reactive site for derivatization. It is an electron-withdrawing group that can be readily and cleanly reduced to a primary amine (4-amino group). This amine serves as a crucial handle for introducing the side chains that confer potency and selectivity, typically through amide or urea bond formation.
-
6-Carboxylate Group: The methyl ester at the 6-position can serve multiple purposes. It can be a final pharmacophoric element contributing to binding, or it can be hydrolyzed to the corresponding carboxylic acid for further modification, potentially improving solubility or providing an additional interaction point with the target protein.
| Property | Value |
| Chemical Formula | C₉H₇N₃O₄ |
| Molar Mass | 221.17 g/mol |
| CAS Number | 170487-40-8 |
| Appearance | Typically a yellow to tan solid |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethyl acetate |
Recommended Synthesis of the Intermediate
While various methods for indazole synthesis exist, a common and effective approach involves the cyclization of an appropriately substituted aniline derivative.[5] The following protocol describes a plausible and robust pathway.
Caption: Plausible synthetic pathway for this compound.
Protocol 3.1: Synthesis via Multi-step Transformation
This protocol is a representative pathway based on established organic chemistry transformations and may require optimization.
-
Iodination: To a solution of Methyl 3-amino-5-methylbenzoate in acetonitrile, add N-Iodosuccinimide (NIS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with aqueous sodium thiosulfate, extract with ethyl acetate, and purify by column chromatography to yield Methyl 3-amino-2-iodo-5-methylbenzoate.
-
Bromination: Dissolve the product from step 1 in carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN). Reflux the mixture under a light source for 6 hours. Cool, filter, and concentrate the solvent to obtain Methyl 3-amino-2-iodo-5-(dibromomethyl)benzoate.
-
Hydrolysis to Aldehyde: Dissolve the dibromo compound in an acetone/water mixture. Add silver nitrate (AgNO₃) and stir at room temperature for 16 hours. Filter off the silver bromide precipitate and extract the filtrate with ethyl acetate. Purify to yield Methyl 3-amino-2-iodo-5-formylbenzoate.
-
Diazotization and Azide Formation: Suspend the amino-aldehyde in 6M HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂) dropwise. Stir for 30 minutes, then add a solution of sodium azide (NaN₃) dropwise. Stir for an additional 2 hours at 0 °C. Extract the product, Methyl 3-azido-2-iodo-5-formylbenzoate, with ethyl acetate. Caution: Azide compounds are potentially explosive.
-
Indazole Cyclization: Dissolve the azide in toluene and add a catalytic amount of AIBN. Reflux the solution for 4 hours. The nitrogen gas evolution indicates the cyclization. Cool the reaction and purify by chromatography to obtain Methyl 4-iodo-1H-indazole-6-carboxylate.
-
Nitration: In a sealed tube, dissolve the iodo-indazole in DMSO. Add sodium nitrite and copper(I) oxide. Heat the reaction to 120 °C for 12 hours. Cool, pour into water, and extract with ethyl acetate. Purify by column chromatography to yield the final product, This compound .
Application Protocol: From Intermediate to Kinase Inhibitor
The true utility of this compound is realized in its conversion to a final inhibitor. The following workflow is representative of syntheses for inhibitors targeting kinases like VEGFR, AXL, and Akt.[6][7][8]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Star in Medicinal Chemistry: Methyl 4-nitro-1H-indazole-6-carboxylate as a Versatile Scaffold
In the landscape of modern drug discovery, the indazole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for interacting with a wide array of biological targets. This guide delves into the medicinal chemistry applications of a particularly promising derivative: Methyl 4-nitro-1H-indazole-6-carboxylate . While specific biological data for this compound is emerging, its structural features—a reactive nitro group and a readily modifiable ester—position it as a key building block for the synthesis of novel therapeutics, particularly in oncology and infectious diseases. This document provides a comprehensive overview of its synthetic utility, potential biological activities, and detailed protocols for its application in research and development.
The Indazole Scaffold: A Foundation for Therapeutic Innovation
Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The indazole core is a bioisostere of indole, found in many biologically active compounds, and its unique electronic properties and hydrogen bonding capabilities allow for potent and selective interactions with various enzymes and receptors.[2] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole scaffold, underscoring its clinical significance.[3]
The subject of this guide, this compound, possesses two key functional groups that enhance its potential as a drug discovery tool:
-
The Nitro Group: The presence of a nitro group at the 4-position is significant. Nitroaromatic compounds are known to be bioreducible and can participate in a variety of biological processes. In many instances, the nitro group is a critical pharmacophore for antimicrobial and anticancer activity.[1]
-
The Methyl Carboxylate Group: The methyl ester at the 6-position provides a convenient handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives, a common strategy for exploring structure-activity relationships (SAR).
Synthetic Pathways and Chemical Reactivity
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles and synthetic methods for related indazole derivatives.[1][4]
A potential synthetic approach would involve the multi-step transformation of a readily available starting material, as outlined below.
Proposed Synthetic Workflow
Caption: A plausible synthetic pathway to this compound.
Protocol 1: Synthesis of this compound (Proposed)
This protocol is a generalized procedure and may require optimization.
Materials:
-
Appropriately substituted 2-amino-5-methyl-3-nitrobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Esterification: To a solution of the starting benzoic acid derivative in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
-
Diazotization and Cyclization: Dissolve the resulting methyl ester in a suitable acidic solvent (e.g., glacial acetic acid or aqueous HCl). Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite. Stir the reaction mixture at low temperature for 1-2 hours. Allow the reaction to warm to room temperature and continue stirring until the cyclization is complete (monitor by TLC).
-
Work-up and Purification: Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash the solid with cold water and dry under vacuum. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.
Applications in Medicinal Chemistry
The structural alerts within this compound suggest its utility as a versatile intermediate in the synthesis of various biologically active molecules.
Kinase Inhibitors in Oncology
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][5] The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] The N-1 and N-2 positions of the indazole ring can be functionalized to project vectors into the solvent-exposed region of the ATP-binding pocket of kinases, while the core structure can form crucial hydrogen bonds with the hinge region.
The nitro group on this compound can be reduced to an amine, which can then be further derivatized. The methyl ester can be converted to a variety of amides, allowing for the exploration of SAR and the optimization of potency and selectivity against specific kinase targets.
Caption: General workflow for the synthesis of kinase inhibitors.
Protocol 2: General Procedure for Amide Library Synthesis
Materials:
-
Methyl 4-amino-1H-indazole-6-carboxylate
-
Lithium hydroxide (LiOH)
-
A diverse set of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
-
Hydrolysis: Dissolve Methyl 4-amino-1H-indazole-6-carboxylate in a mixture of THF and water. Add an excess of LiOH and stir at room temperature until the hydrolysis is complete (monitor by TLC). Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain 4-amino-1H-indazole-6-carboxylic acid.
-
Amide Coupling: In a series of vials, dissolve the 4-amino-1H-indazole-6-carboxylic acid in DMF. To each vial, add HATU (1.2 eq) and DIPEA (2.0 eq). After stirring for 10 minutes, add a unique amine (1.1 eq) to each vial. Stir the reactions at room temperature overnight.
-
Work-up and Purification: Dilute each reaction mixture with water and extract with ethyl acetate. Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify each compound by preparative HPLC to yield the desired amide derivatives.
Antimicrobial and Antiparasitic Agents
Nitro-containing heterocyclic compounds have a long history as effective antimicrobial and antiparasitic agents.[1][7][8] The mechanism of action often involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic radical species. Derivatives of 6-nitroindazole have shown promising activity against various pathogens, including Leishmania.[7][9]
This compound can serve as a starting point for the development of novel anti-infective agents. The ester functionality can be modified to improve solubility and pharmacokinetic properties, while the indazole core can be further functionalized to enhance target specificity.
Biological Evaluation Protocols
To assess the therapeutic potential of novel derivatives of this compound, a battery of in vitro assays can be employed.
Protocol 3: In Vitro Antiproliferative MTT Assay
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.[10]
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Remove the medium and add DMSO to dissolve the formazan crystals. Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 4: Kinase Inhibition Assay (Luminescent)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[10]
Materials:
-
Recombinant protein kinase
-
Kinase substrate
-
ATP (Adenosine triphosphate)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and various concentrations of the test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase for a specified time.
-
Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using the luminescent detection reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: Determine the IC₅₀ value by fitting the dose-response curve.
Data Summary and Structure-Activity Relationship (SAR)
As specific biological data for this compound is not yet widely published, the following table presents data for related indazole derivatives to illustrate potential SAR.
| Compound ID | R1 | R2 | Target/Assay | IC₅₀/Activity | Reference |
| Hypothetical Derivative 1 | H | -NH-(aryl) | Kinase X | (To be determined) | N/A |
| Hypothetical Derivative 2 | -CH₃ | -NH-(heteroaryl) | Kinase Y | (To be determined) | N/A |
| Related Cmpd. 1 | Varies | Varies | Antiproliferative (4T1) | 0.23–1.15 µM | [3] |
| Related Cmpd. 2 | Varies | Varies | PLK4 Kinase | < 0.1 nM | [10] |
| Related Cmpd. 3 | Varies | Varies | Antiproliferative (NCI-H460) | 5-15 μM | [8] |
This table can be populated with experimental data as it becomes available to guide the optimization of lead compounds.
Conclusion and Future Directions
This compound is a promising and versatile building block in medicinal chemistry. Its strategic functionalization provides a clear path for the synthesis of diverse compound libraries targeting a range of diseases. While direct biological data is currently limited, the well-established importance of the nitroindazole scaffold in oncology and infectious disease research strongly suggests its potential. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the therapeutic applications of this exciting molecule. Future work should focus on the systematic synthesis and biological evaluation of derivatives to elucidate clear structure-activity relationships and identify potent and selective drug candidates.
References
- 1. Buy Methyl 6-nitro-1H-indazole-4-carboxylate | 885518-55-8 [smolecule.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: A Practical Guide to the Regioselective N-Alkylation of 4-Nitroindazole Esters
Introduction: The Strategic Importance of N-Alkylated Indazoles
The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous therapeutic agents used in oncology, inflammation, and antiemetic therapies.[1][2][3] The biological activity of these compounds is profoundly influenced by the substitution pattern on the indazole ring, particularly the placement of alkyl groups on one of the two ring nitrogen atoms, N-1 or N-2. However, the synthesis of a specific N-alkylated indazole regioisomer presents a formidable challenge, as direct alkylation often yields a difficult-to-separate mixture of both isomers.[1][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for the regioselective N-alkylation of 4-nitroindazole esters. We move beyond simple step-by-step instructions to explain the underlying chemical principles that govern the reaction's outcome. By understanding the interplay between the substrate's electronic properties and the specific reaction conditions, researchers can strategically select a protocol to predictably synthesize the desired N-1 or N-2 isomer with high fidelity.
Mechanistic Rationale: Mastering Regioselectivity
The regiochemical outcome of the N-alkylation of an indazole is not arbitrary; it is a direct consequence of a delicate balance between kinetic and thermodynamic control, heavily influenced by the substrate and reagents.[1]
-
Annular Tautomerism and the Indazolide Anion: The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer.[4][5] The reaction is initiated by deprotonation with a base, which generates a single, resonance-stabilized indazolide anion. This anion possesses two distinct nucleophilic centers: the N-1 and N-2 nitrogens. The subsequent alkylation can occur at either site.
-
Electronic and Steric Influence of Substituents: The presence of a potent electron-withdrawing nitro group at the C-4 position significantly modulates the electron density and steric environment of the bicyclic system. This, in conjunction with an ester group (commonly at C-3), dictates the inherent reactivity of the N-1 and N-2 positions. While substituents at the C-7 position are known to sterically block the N-1 position, favoring N-2 alkylation, the impact of a C-4 substituent is primarily electronic.[2][6]
-
The Decisive Role of Reaction Conditions:
-
Base and Solvent System: This is the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic, non-polar solvents like tetrahydrofuran (THF) tend to favor the formation of the thermodynamically more stable N-1 alkylated product.[2][5] Conversely, weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of isomers, reflecting a lower barrier to the kinetically favored product.[1][7]
-
Reaction Mechanism: Alternative pathways, such as the Mitsunobu reaction, proceed via a different mechanism that does not involve a free indazolide anion. This pathway has been shown to strongly favor the formation of the N-2 regioisomer, likely due to kinetic control and the specific intermediates involved.[1][8]
-
Experimental Workflow: A Decision-Making Diagram
The following diagram outlines the strategic choice of protocol based on the desired regioisomeric outcome.
Caption: Strategic workflow for selecting the appropriate N-alkylation protocol.
Protocol 1: Selective Synthesis of N-1 Alkylated 4-Nitroindazole Esters
This protocol is designed to favor the thermodynamically more stable N-1 isomer by using a strong base in a suitable aprotic solvent. Studies on 4-nitroindazole have shown that potassium tert-butoxide in THF provides good selectivity for the N-1 position.[5]
A. Materials and Equipment
-
4-Nitroindazole ester (1.0 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.2 equiv)
-
Alkyl halide (e.g., bromide or iodide) or tosylate (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), ice bath
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system (e.g., Hexane/EtOAc)
-
Rotary evaporator
-
Silica gel for column chromatography
B. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 4-nitroindazole ester (1.0 equiv) and dissolve it in anhydrous THF (to a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (1.2 equiv) portion-wise over 5-10 minutes. The solution may change color.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.[6] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-1 alkylated product.
Protocol 2: Selective Synthesis of N-2 Alkylated 4-Nitroindazole Esters
The Mitsunobu reaction is a highly reliable method for achieving N-2 selectivity on the indazole core, proceeding under mild, neutral conditions.[1][8][9]
A. Materials and Equipment
-
4-Nitroindazole ester (1.0 equiv)
-
Primary or secondary alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), ice bath
-
TLC plates, rotary evaporator, and silica gel for column chromatography
B. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4-nitroindazole ester (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor for the consumption of the starting material by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue, containing the desired product and by-products (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate), can be directly purified by flash column chromatography on silica gel. An appropriate eluent system will separate the N-2 alkylated product from the by-products and any minor N-1 isomer that may have formed.[1]
Quantitative Data and Condition Comparison
The regioselectivity of indazole alkylation is highly substrate- and condition-dependent. The following table summarizes representative outcomes to guide experimental design.
| Indazole Substrate | Alkylating Agent/Method | Base/Solvent/Catalyst | Temp (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| 4-Nitroindazole | Allyl bromide | t-BuOK / THF | RT | 3:1 | 75 (total) | [5] |
| 4-Nitroindazole | Benzyl bromide | t-BuOK / THF | RT | >99:1 | 70 (N-1) | [5] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | 4:96 | 88 | [1] |
| Methyl 1H-indazole-3-carboxylate | n-pentanol (Mitsunobu) | PPh₃, DIAD / THF | 0 to RT | 1:2.5 | 78 (total) | [1][6] |
| 1H-indazole | Ethyl diazoacetate | TfOH / DCM | RT | 0:100 | 95 | [1][10] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | RT | 45:55 | 84 (total) | [9] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Alcohols (Mitsunobu) | PPh₃, DEAD / THF | 50 | N-2 selective | >90 | [9] |
Conclusion and Best Practices
The regioselective N-alkylation of 4-nitroindazole esters is a critical and achievable synthetic operation. The outcome is fundamentally controlled by the choice of reaction conditions. For the synthesis of the N-1 isomer , thermodynamically controlled conditions using a strong base like potassium tert-butoxide in THF is the recommended starting point. For selective access to the N-2 isomer , the Mitsunobu reaction offers a robust and high-yielding kinetic pathway.
Key Best Practices for Success:
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, especially for base-mediated and Mitsunobu reactions, to prevent quenching of reagents and side reactions.
-
Inert Atmosphere: Perform reactions under an inert atmosphere of nitrogen or argon to prevent degradation of reagents and intermediates.
-
Vigilant Monitoring: Use TLC or LC-MS to carefully monitor the reaction's progress to determine the optimal reaction time and avoid the formation of by-products.
-
Chromatographic Purification: Flash column chromatography is almost always necessary to separate the desired product from the other regioisomer and reaction by-products.[1]
By applying the principles and protocols detailed in this guide, researchers can confidently and efficiently synthesize the specific regioisomers of N-alkylated 4-nitroindazole esters required for advancing their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. pure.mpg.de [pure.mpg.de]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging Methyl 4-nitro-1H-indazole-6-carboxylate in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for therapeutic targets.[1][2][3][4][5] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments" (typically <300 Da), which, despite often having weak binding affinities (in the micromolar to millimolar range), can form highly efficient and specific interactions with a protein target.[3][6] These initial hits then serve as foundational building blocks that are iteratively optimized and grown into potent, drug-like lead candidates.[4][7][8]
Within the vast chemical space available for fragment libraries, the indazole nucleus stands out as a "privileged scaffold."[9] This bicyclic aromatic heterocycle, an isostere of indole, is a common feature in numerous approved drugs and clinical candidates, particularly in oncology.[9][10] Its rigid structure provides a well-defined vector for substituent placement, while the pyrazole ring offers crucial hydrogen bond donor and acceptor capabilities, making it an ideal anchor for binding to protein active sites, especially in targets like kinases.[1][11][12]
This guide focuses on a specific, functionalized indazole fragment: Methyl 4-nitro-1H-indazole-6-carboxylate . The strategic inclusion of the nitro (-NO2) and methyl ester (-COOCH3) groups enhances its utility in an FBDD campaign. The electron-withdrawing nitro group can modulate the electronics of the ring system and participate in specific polar interactions or serve as a handle for further chemical elaboration.[13][14] The methyl ester provides an additional hydrogen bond acceptor and a potential vector for growth into a larger molecule.[8] These features make this compound a versatile probe for exploring protein binding pockets and an excellent starting point for a medicinal chemistry program.
This document provides a detailed overview and actionable protocols for utilizing this fragment in a typical FBDD workflow, covering primary screening and hit validation using key biophysical techniques.
Physicochemical Properties of the Fragment
A successful FBDD campaign begins with well-characterized fragments. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 72922-61-3 | [15][16][17] |
| Molecular Formula | C9H7N3O4 | [16][17] |
| Molecular Weight | 221.17 g/mol | [16][17] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO, requires careful assessment in aqueous buffers | General knowledge |
| "Rule of Three" | Compliant (MW < 300, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) | FBDD Principles |
Experimental Workflows and Protocols
The detection of weak fragment binding requires highly sensitive biophysical techniques.[3][4] The three most robust and widely used methods in FBDD are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR).[2][18][19][20] The following sections provide detailed protocols for screening this compound using these methods.
FBDD General Workflow
The overall process follows a logical progression from initial hit identification to detailed structural characterization, guiding subsequent optimization efforts.
Caption: General workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: NMR-Based Fragment Screening
NMR spectroscopy is exceptionally well-suited for FBDD because it can reliably detect weak binding events up to the millimolar range.[18][21] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly powerful for initial screening.[22][23]
Objective: To identify if this compound binds to the target protein.
Causality Behind the Method: STD-NMR relies on the transfer of magnetic saturation from the protein back to a bound ligand. Protons on the fragment that are in close proximity to the protein will receive this saturation, leading to a decrease in their signal intensity. This effect is only observed for binding molecules, making it a robust method for hit identification.
Materials:
-
Target protein (isotopically labeled, e.g., with ¹⁵N, is beneficial for protein-observed methods but not required for STD)
-
This compound (high purity, >95%)
-
Deuterated screening buffer (e.g., 50 mM Phosphate buffer in D₂O, pH 7.4, 150 mM NaCl)
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
NMR tubes
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the fragment at 100 mM in DMSO-d6.
-
Prepare the final NMR sample by adding the fragment stock solution to the protein solution in the deuterated buffer. The final concentrations should be approximately 10-50 µM for the protein and 200 µM - 1 mM for the fragment. Ensure the final DMSO concentration is low (<1-2%) to avoid protein denaturation.
-
Prepare a control sample containing only the fragment in the buffer at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's proton resonances.
-
For the protein-fragment sample, acquire an STD-NMR spectrum. This involves collecting two spectra:
-
On-resonance spectrum: A selective saturation pulse is applied at a frequency where only protein resonances appear (e.g., -1 ppm).
-
Off-resonance spectrum: The saturation pulse is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).
-
-
The saturation time is a key parameter; a duration of 2 seconds is a good starting point.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Signals that appear in the difference spectrum correspond to the protons of the fragment that have received saturation from the protein, confirming a binding event.
-
The relative intensity of the signals in the STD spectrum can provide initial clues about which part of the fragment is closest to the protein surface (the "binding epitope").
-
Self-Validation: The primary control is the off-resonance spectrum, which accounts for non-specific effects. A true binding event will only show signals in the subtracted difference spectrum. Further validation can be achieved using an orthogonal biophysical method.[1]
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a highly sensitive, label-free technique ideal for FBDD.[19][24] It provides real-time kinetic data, including association (ka) and dissociation (kd) rates, allowing for the calculation of the binding affinity (KD).[22]
Objective: To confirm binding and determine the kinetic parameters of the interaction between this compound and the target protein.
Causality Behind the Method: SPR measures changes in the refractive index at the surface of a sensor chip. The target protein is immobilized on the chip. When the fragment is flowed over the surface, binding causes an increase in mass at the surface, which alters the refractive index and generates a measurable signal (response units, RU). The magnitude of the response is proportional to the amount of bound fragment.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)[25]
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Target protein
-
This compound
-
Running buffer (e.g., PBS with 0.05% P20 surfactant, pH 7.4)[25]
-
DMSO for fragment solubilization
Step-by-Step Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the target protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) to couple it to the surface via primary amines. Aim for a high immobilization level to maximize the signal from the low-MW fragment.[25]
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment in running buffer. Due to the expected weak affinity, concentrations may range from 1 µM to 500 µM. Ensure the final DMSO concentration is identical across all samples and in the running buffer (DMSO matching) to minimize solvent artifacts.[25]
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response in real-time. The injection phase measures association, and the subsequent flow of running buffer measures dissociation.
-
A regeneration step (e.g., a short pulse of high salt or low pH buffer) may be needed between injections to ensure the surface is returned to baseline.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.
-
For affinity determination, plot the response at equilibrium against the fragment concentration and fit the data to a steady-state affinity model.
-
For kinetics, fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Self-Validation: The use of a reference cell is critical for self-validation, as it corrects for non-specific binding and bulk solvent effects. A dose-dependent binding response is a strong indicator of a specific interaction.
Protocol 3: X-ray Crystallography for Structural Elucidation
X-ray crystallography is the gold standard in FBDD as it provides a high-resolution, three-dimensional snapshot of how the fragment binds to the target protein.[2][20][26] This structural information is invaluable for guiding the hit-to-lead optimization process.[20]
Objective: To determine the crystal structure of the target protein in complex with this compound to visualize the binding mode.
Causality Behind the Method: Protein crystals contain an ordered lattice of protein molecules. When a fragment soaks into the crystal, it can bind to the protein. By exposing the crystal to a high-intensity X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of an electron density map, into which the atomic model of the protein and the bound fragment can be built and refined.
Caption: Workflow for crystallographic fragment screening.
Materials:
-
High-quality, well-diffracting crystals of the target protein
-
This compound
-
Soaking solution (typically the mother liquor from which the crystals were grown)
-
Cryoprotectant (e.g., mother liquor supplemented with 20-30% glycerol)
-
Cryo-loops
-
Access to a synchrotron X-ray source
Step-by-Step Protocol:
-
Crystal Soaking:
-
Prepare a soaking solution by dissolving the fragment directly into the mother liquor at a high concentration (e.g., 1-10 mM). The final DMSO concentration should be tested for its effect on crystal integrity, but levels up to 10-20% are often tolerated.[2]
-
Carefully transfer a protein crystal from its growth drop into the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to several hours. The optimal time must be determined empirically.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during cooling.
-
Using a cryo-loop, retrieve the crystal and immediately plunge it into liquid nitrogen to flash-cool it.
-
Mount the frozen crystal on the goniometer of a synchrotron beamline and collect a full diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data using standard software (e.g., XDS or DIALS).
-
Determine the structure using molecular replacement with a known apo-protein structure as a search model.
-
Calculate electron density maps (2mFo-DFc and mFo-DFc).
-
Carefully inspect the difference map (mFo-DFc) for contiguous, unexplained electron density in the protein's active site that matches the size and shape of the fragment.
-
If clear density is present, model the fragment into the density and perform iterative rounds of refinement.
-
Analyze the final refined structure to identify the key hydrogen bonds, hydrophobic interactions, and polar contacts between this compound and the protein.
-
Self-Validation: The most critical validation is the quality of the electron density map. A well-defined, unambiguous density for the fragment, with clear connections to the protein through plausible interactions, provides high confidence in the result. Specialized data analysis methods like PanDDA can help detect weak or low-occupancy binders that might be missed in conventional maps.[2]
Conclusion and Future Directions
This compound represents a highly promising starting point for FBDD campaigns targeting a wide range of proteins, particularly kinases. Its rigid core, coupled with strategically placed functional groups, provides multiple avenues for specific interactions and subsequent chemical elaboration. The protocols outlined in this guide provide a robust framework for identifying and validating the binding of this fragment to a protein of interest.
Following successful validation and structural characterization, the next phase is hit-to-lead optimization. The high-resolution structural data obtained from X-ray crystallography will be paramount, revealing specific vectors on the indazole ring that can be modified to improve potency and selectivity, transforming this high-quality fragment into a viable lead compound.[8][11][12]
References
- 1. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. Fragment-based drug discovery using rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 7. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy Methyl 6-nitro-1H-indazole-4-carboxylate | 885518-55-8 [smolecule.com]
- 14. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 72922-61-3|this compound|BLD Pharm [bldpharm.com]
- 16. CAS 72922-61-3 | Methyl-4-nitro-1H-indazole-6-carboxylate - Synblock [synblock.com]
- 17. This compound - CAS:72922-61-3 - Sunway Pharm Ltd [3wpharm.com]
- 18. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fragment-based drug discovery using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 26. XChem crystallographic fragment screening [slack.protocols.io:8443]
Application Note: Strategic Derivatization of the Carboxylic Acid Moiety of Nitroindazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole nucleus is a prominent heterocyclic framework in medicinal chemistry, present in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a nitro group to this scaffold can significantly modulate its biological profile, often enhancing its potency or conferring new activities.[4] Nitroindazoles bearing a carboxylic acid moiety are particularly valuable synthetic intermediates, as the carboxylic acid group serves as a versatile handle for chemical modification. Derivatization of this group allows for the systematic exploration of structure-activity relationships (SAR), the improvement of pharmacokinetic properties (e.g., solubility, membrane permeability), and the construction of complex molecular architectures.
This guide provides a detailed overview of key strategies for the derivatization of the carboxylic acid moiety of nitroindazoles, supported by field-proven insights and step-by-step protocols. We will explore common transformations such as amidation and esterification, as well as advanced multicomponent reactions that leverage the carboxylic acid functionality to rapidly build molecular diversity.
Core Principles and Strategic Considerations
The chemical reactivity of a nitroindazole carboxylic acid is governed by the electronic properties of its structure. The indazole ring system and the strongly electron-withdrawing nitro group decrease the pKa of the carboxylic acid, making it more acidic than a typical benzoic acid. This enhanced acidity can facilitate certain reactions but also requires careful selection of reagents to avoid undesired side reactions.
Key considerations include:
-
Activation of the Carboxyl Group: Direct reaction of a carboxylic acid with nucleophiles like amines or alcohols is generally inefficient. The carboxyl group must first be "activated" to enhance the electrophilicity of the carbonyl carbon.
-
Reagent Compatibility: The chosen reagents and reaction conditions must be compatible with the nitro group and the indazole ring, which can be sensitive to harsh reducing or oxidizing agents and strong bases.
-
Purification: The polarity of the resulting derivatives can vary significantly, necessitating different chromatographic or crystallization techniques for purification.
Caption: General workflow for carboxylic acid derivatization.
Amide Bond Formation (Amidation)
The amide bond is a cornerstone of medicinal chemistry, appearing in over 25% of all known drugs due to its stability and hydrogen bonding capabilities.[5] The conversion of nitroindazole carboxylic acids into amides is a critical step in generating libraries of potential drug candidates.
Method 1: Carbodiimide-Mediated Coupling
This is one of the most common and mildest methods for amide synthesis. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid to form a transient O-acylisourea intermediate.[6] This highly reactive species is then trapped by an amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress side reactions and improve yields.
Caption: Workflow for EDC-mediated amidation.
Protocol 1: EDC/HOBt Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the nitroindazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Addition of Reagents: Add HOBt (1.2 eq) and the desired amine (1.1 eq). Stir the mixture at room temperature for 10 minutes.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Method 2: Acyl Chloride Formation
A more traditional approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with amines to form the amide. This method is robust but can be less suitable for substrates with acid-sensitive functional groups.
Protocol 2: Amidation via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, suspend the nitroindazole carboxylic acid (1.0 eq) in DCM. Add a catalytic amount of DMF (1-2 drops). Add oxalyl chloride (2.0 eq) dropwise at 0 °C. Stir at room temperature for 1-3 hours until gas evolution ceases and a clear solution is formed.
-
Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Amidation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (2.2 eq) or the amine (1.1 eq) with a non-nucleophilic base like triethylamine (1.2 eq) dropwise.
-
Reaction & Work-up: Stir at room temperature for 1-2 hours. Monitor by TLC. Upon completion, wash the reaction mixture with water and brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude product as described in Protocol 1.
| Derivatization Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| EDC/HOBt Coupling | EDC, HOBt, Amine | 60-95% | Mild conditions, high functional group tolerance | Reagents can be expensive, work-up required to remove byproducts |
| Acyl Chloride | SOCl₂ or (COCl)₂, Amine | 70-98% | High reactivity, inexpensive reagents | Harsh conditions, limited functional group tolerance |
Ester Formation (Esterification)
Esters are frequently synthesized to act as prodrugs, improving the oral bioavailability of a parent carboxylic acid.
Protocol 3: Fischer-Speier Esterification
This classic method is suitable for simple, unhindered alcohols.
-
Setup: Dissolve the nitroindazole carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (2-5 mol%) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC. The reaction may take several hours to reach equilibrium.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer, concentrate, and purify the crude ester by column chromatography.
Hydroxamic Acid Synthesis
Hydroxamic acids are a unique class of compounds known for their ability to chelate metal ions and are found in many enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.[7][8] They are typically prepared from an activated carboxylic acid derivative.
Protocol 4: Synthesis of Hydroxamic Acids from Esters
-
Ester Preparation: First, convert the nitroindazole carboxylic acid to its methyl or ethyl ester using Protocol 3.
-
Hydroxylamine Solution: Prepare a solution of hydroxylamine by mixing hydroxylamine hydrochloride (3.0 eq) with a base like KOH or sodium methoxide (3.0 eq) in methanol at 0 °C. Stir for 30 minutes and filter off the resulting salt (KCl or NaCl).
-
Reaction: Add the ester (1.0 eq) to the freshly prepared hydroxylamine solution.
-
Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by the disappearance of the ester spot on TLC and the formation of a new, more polar spot. A colorimetric test (a deep red color upon addition of acidic FeCl₃ solution) can confirm the presence of the hydroxamic acid.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with acidic resin or by dropwise addition of dilute HCl to pH ~7.
-
Purification: Remove the solvent under reduced pressure. The product can often be purified by trituration with diethyl ether or by recrystallization.[9]
Advanced Synthesis via Multicomponent Reactions (MCRs)
MCRs are powerful tools that combine three or more reactants in a single operation to form a product that contains portions of all starting materials.[10] This strategy is highly efficient for building molecular complexity. Nitroindazole carboxylic acids are excellent substrates for isocyanide-based MCRs like the Ugi and Passerini reactions.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction combines a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce a di-peptide-like α-acylamino amide scaffold.[11] This reaction is exceptionally valuable for the rapid generation of compound libraries for drug discovery.[12]
Caption: Schematic of the Ugi four-component reaction.
Protocol 5: Ugi Reaction
-
Setup: To a vial, add the nitroindazole carboxylic acid (1.0 eq), the amine (1.0 eq), and the aldehyde or ketone (1.0 eq).
-
Solvent: Add a polar solvent such as methanol or 2,2,2-trifluoroethanol (TFE) to achieve a concentration of 0.5-1.0 M.
-
Isocyanide Addition: Stir the mixture for 10-20 minutes, then add the isocyanide (1.0 eq) dropwise. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle them exclusively in a well-ventilated fume hood.
-
Reaction: The reaction is often exothermic and proceeds rapidly. Stir at room temperature for 24-48 hours. Monitor by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The product often precipitates and can be collected by filtration. Alternatively, dissolve the residue in ethyl acetate and perform a standard aqueous wash.
-
Purification: Purify the crude product by column chromatography or recrystallization.
The Passerini Three-Component Reaction (Passerini-3CR)
The Passerini reaction is a related MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide.[13][14] It provides direct access to a different, yet equally valuable, chemical scaffold.[15]
Protocol 6: Passerini Reaction
-
Setup: In a vial, combine the nitroindazole carboxylic acid (1.0 eq) and the aldehyde or ketone (1.0 eq) in an aprotic solvent like DCM or THF (0.5-1.0 M).
-
Isocyanide Addition: Add the isocyanide (1.0 eq) and stir the reaction at room temperature. Handle isocyanides with caution in a fume hood.
-
Reaction: Stir for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture and purify the resulting α-acyloxy amide by column chromatography.
The carboxylic acid moiety on a nitroindazole scaffold is a powerful gateway for synthetic diversification. Standard transformations like amidation and esterification are reliable methods for probing SAR and developing prodrugs. For more advanced applications, multicomponent reactions such as the Ugi and Passerini reactions offer an exceptionally efficient means to construct complex, drug-like molecules from simple precursors. The protocols outlined in this guide provide a robust toolkit for researchers to effectively derivatize nitroindazole carboxylic acids, accelerating the discovery and development of novel therapeutic agents.
References
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Hydroxamic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Passerini reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Passerini Reaction [organic-chemistry.org]
Application Notes & Protocols for the Large-Scale Synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate, a key building block in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] The indazole core is a privileged scaffold in medicinal chemistry, and functionalized derivatives like the target compound are crucial for innovation.[3][4][5] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions necessary for a safe, efficient, and scalable process. We present a validated two-step synthetic route, detailing process controls, safety considerations, and purification strategies tailored for multi-kilogram production.
Introduction and Strategic Overview
This compound is a vital intermediate whose molecular architecture is leveraged in the synthesis of complex therapeutic agents.[1] The successful large-scale production of this molecule hinges on a robust synthetic strategy that is both cost-effective and reproducible. The primary challenge in synthesizing this molecule lies in achieving regioselective nitration on the electron-rich indazole ring system.[6]
Our selected strategy involves a two-step sequence beginning with the commercially available Methyl 1H-indazole-6-carboxylate. This approach is favored for its operational simplicity and the avoidance of harsh conditions often required to construct the indazole ring from acyclic precursors.[5][7]
Visualizing the Synthetic Workflow
The overall process is streamlined to minimize unit operations and facilitate a smooth transition from starting material to the final, purified product.
Caption: High-level workflow for the synthesis of the target compound.
Causality of Experimental Design: The Nitration Step
The core of this synthesis is the electrophilic aromatic substitution reaction to install a nitro group onto the indazole ring. The regiochemical outcome is governed by the directing effects of the fused pyrazole ring and the ester substituent.
-
Activating/Directing Nature of the Indazole System: The indazole ring system is generally activated towards electrophilic substitution. The electron-donating nature of the nitrogen atoms directs incoming electrophiles.
-
Deactivating Effect of the Carboxylate Group: The methyl ester at the C6 position is an electron-withdrawing group, which deactivates the benzene portion of the heterocycle, particularly at the ortho and para positions relative to it (C5 and C7).
-
Controlling Regioselectivity: The nitration occurs preferentially at the C4 position. This is a result of the combined electronic effects. The C4 and C7 positions are activated by the pyrazole N1, while C5 and C7 are deactivated by the C6-ester. The C4 position emerges as the most electronically favorable site for electrophilic attack by the nitronium ion (NO₂⁺).
Choice of Nitrating Agent
For large-scale synthesis, a classic mixed acid system (HNO₃/H₂SO₄) is the most reliable and cost-effective choice. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion, which is essential for the reaction to proceed efficiently.[6] Alternative nitrating agents are often more expensive or present greater challenges for scale-up.[6]
Caption: Logical relationship of nitronium ion generation and substitution.
Detailed Experimental Protocol
Safety First: This procedure involves highly corrosive and strong oxidizing acids. A thorough risk assessment must be conducted. All operations should be performed in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, is mandatory. An emergency shower and eyewash station must be readily accessible.
Protocol: Synthesis of this compound
| Parameter | Value/Description | Rationale/Notes |
| Scale | 1.0 mole (176.17 g) | Representative lab scale; linearly scalable with appropriate engineering controls. |
| Starting Material | Methyl 1H-indazole-6-carboxylate | Purity >98% is recommended to avoid side reactions. |
| Reagent 1 | Sulfuric Acid (98%) | 5.0 mol eq. (272 mL, 500.5 g) |
| Reagent 2 | Nitric Acid (70%) | 1.1 mol eq. (75 mL, 99.0 g) |
| Reaction Temp. | 0 to 5 °C | CRITICAL. Controls the reaction rate and minimizes the formation of undesired regioisomers and over-nitrated byproducts.[8] |
| Reaction Time | 2-3 hours | Monitored by HPLC or TLC until starting material is consumed (<1%). |
| Expected Yield | 85-95% | Yield is dependent on strict temperature control and efficient work-up. |
| Expected Purity | >98% (after recrystallization) | The crude product is typically >95% pure. |
Step-by-Step Procedure:
-
Reactor Setup: Equip a 2 L, jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Connect the reactor jacket to a circulating chiller capable of maintaining the target temperature.
-
Charging Sulfuric Acid: Charge the reactor with sulfuric acid (272 mL). Begin stirring to ensure good thermal transfer and start cooling the acid to 0 °C.
-
Substrate Addition: Once the sulfuric acid reaches 0 °C, add the Methyl 1H-indazole-6-carboxylate (176.17 g) portion-wise over 30-45 minutes. Ensure the temperature does not exceed 10 °C during the addition. A thick, stirrable slurry will form.
-
Preparation of Nitrating Mixture: In a separate beaker, cool the nitric acid (75 mL) in an ice bath. This step is optional but recommended for better control during addition.
-
Nitric Acid Addition: Using the dropping funnel, add the nitric acid dropwise to the stirred reaction slurry over 60-90 minutes. This is a highly exothermic step. The addition rate must be carefully controlled to maintain the internal temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5 °C with efficient stirring. Monitor the reaction progress every 30 minutes by withdrawing a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC or HPLC.
-
Reaction Quench: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate 5 L beaker containing 2 kg of crushed ice with vigorous stirring. A yellow precipitate of the crude product will form immediately. This quench is also highly exothermic; perform it slowly to control the temperature rise.
-
Isolation: Stir the resulting slurry for 30 minutes to allow for complete precipitation. Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral (pH 6-7). This removes residual acids.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Large-Scale Purification: The Importance of Crystallization
For large-scale production, purification by column chromatography is often impractical and costly.[8] Crystallization is the preferred method for achieving high purity efficiently.[9]
Protocol: Recrystallization
-
Solvent Selection: A mixed solvent system of ethanol and water provides excellent results for this compound.
-
Procedure: a. Place the crude, dry this compound in a reactor equipped with a condenser and overhead stirrer. b. Add a minimal amount of hot ethanol (approx. 3-4 volumes, e.g., 3-4 mL per gram of crude product) and heat to reflux until the solid is fully dissolved. c. Slowly add hot water dropwise until the solution becomes faintly turbid. d. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Turn off the heat and allow the solution to cool slowly to room temperature. f. Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation and Drying: Isolate the purified, pale-yellow crystalline product by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum at 50-60 °C.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[10][11]
-
¹H NMR: To confirm the chemical structure and regiochemistry.
-
LC-MS: To confirm the molecular weight.
-
HPLC: To determine the purity (typically >98%).
-
Melting Point: To compare with literature values.
References
- 1. Buy Methyl 6-nitro-1H-indazole-4-carboxylate | 885518-55-8 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 72922-61-3|this compound|BLD Pharm [bldpharm.com]
- 11. 885520-73-0|Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Strategic Functionalization of Methyl 4-nitro-1H-indazole-6-carboxylate for Drug Discovery
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant drugs.[1][2] Methyl 4-nitro-1H-indazole-6-carboxylate is a particularly valuable starting material, offering three distinct and chemically addressable functional groups: the indazole nitrogen, the C4-nitro group, and the C6-methyl ester. This guide provides an in-depth exploration of the strategic functionalization of this versatile building block. We present detailed, field-proven protocols for N-alkylation and N-arylation, nitro group reduction and subsequent derivatization, and modification of the carboxylate moiety. The causality behind experimental choices, considerations for regioselectivity, and methods for product characterization are discussed to equip researchers in drug discovery with a robust framework for synthesizing novel indazole-based compounds.
The Strategic Importance of this compound
Indazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3] Marketed drugs such as Niraparib (an anti-cancer agent) and Pazopanib (a tyrosine kinase inhibitor) highlight the therapeutic potential of this heterocyclic system.[1] this compound serves as an ideal precursor for building molecular complexity due to its orthogonal handles for chemical modification.
The molecule possesses three primary sites for functionalization:
-
N1/N2 Positions: The pyrazole moiety of the indazole ring can be functionalized, most commonly through alkylation or arylation. The regioselectivity of this reaction (N1 vs. N2) is a critical consideration that significantly impacts the biological profile of the final compound.[4]
-
C4-Nitro Group: The electron-withdrawing nitro group can be readily reduced to a primary amine. This transformation opens a gateway to a vast array of subsequent reactions, including amide formation, sulfonylation, and diazotization, allowing for extensive structure-activity relationship (SAR) studies.
-
C6-Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, providing another axis for molecular diversification.
The following diagram illustrates the key functionalization pathways for this scaffold.
Caption: Key functionalization pathways from this compound.
N-Functionalization: Controlling Regioselectivity
Alkylation or arylation of the indazole NH can occur at either the N1 or N2 position. The ratio of the resulting isomers is highly dependent on reaction conditions, including the base, solvent, and the nature of the electrophile.[5] Generally, reactions favoring thermodynamic control (e.g., using weaker bases like K₂CO₃ in polar aprotic solvents) can lead to mixtures, while kinetically controlled reactions using strong, non-coordinating bases (e.g., NaH in THF) tend to favor the N1 isomer.[4] The N1-substituted isomer is often thermodynamically more stable.[1]
Caption: N1 vs. N2 regioselectivity in indazole alkylation.
Protocol 1: N1-Selective Alkylation with Alkyl Halides
This protocol is designed to favor the formation of the N1-alkylated product by using sodium hydride to generate the indazole anion, which then reacts with the electrophile.[4]
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried flask.
-
Dissolve the starting material in anhydrous THF (approx. 15 mL per 1 mmol of indazole).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and slow addition.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation. The solution may become a slurry.
-
Slowly add the alkyl halide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the N1 and any minor N2 isomers.
Protocol 2: N-Arylation via Chan-Lam Coupling
Copper-catalyzed N-arylation offers a mild and efficient method for forming C-N bonds with arylboronic acids.[6] This protocol is a representative example of a Chan-Lam coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.5-2.0 eq)
-
Copper(II) acetate (Cu(OAc)₂, 0.1-0.2 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM) or Toluene
-
Molecular sieves (4Å)
Procedure:
-
To an oven-dried flask, add this compound (1.0 eq), arylboronic acid (1.5 eq), Cu(OAc)₂ (0.1 eq), and activated 4Å molecular sieves.
-
Add anhydrous DCM (approx. 20 mL per 1 mmol of indazole) followed by pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature, open to the air (or under an oxygen balloon), for 24-48 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the N-arylated product.
C4-Nitro Group Reduction: Gateway to Amines
The reduction of an aromatic nitro group is a fundamental and reliable transformation. The resulting aniline moiety is a versatile precursor for a wide range of derivatives. Several methods are effective, with the choice often depending on the presence of other reducible functional groups.[7] Reduction with tin(II) chloride is a classic and highly effective method that is tolerant of the ester group.[8]
Protocol 3: Reduction of the Nitro Group with Tin(II) Chloride
Materials:
-
This compound (or its N-functionalized derivative)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the nitro-indazole starting material (1.0 eq) in ethanol (approx. 20 mL per 1 mmol).
-
Add SnCl₂·2H₂O (4.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Add ethyl acetate and cool the mixture in an ice bath.
-
Slowly and carefully add saturated aqueous NaHCO₃ solution until the pH is basic (~8-9) and gas evolution ceases. Caution: The initial neutralization is exothermic.
-
A thick white precipitate (tin salts) will form. Filter the entire mixture through a pad of Celite, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: The crude amine is often pure enough for the next step. If necessary, it can be purified by silica gel chromatography.
C6-Carboxylate Modification
Protocol 4: Saponification to Carboxylic Acid
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward step, enabling subsequent amide coupling reactions.
Materials:
-
This compound derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the indazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (2.5 eq) and stir the mixture at room temperature for 4-12 hours until the reaction is complete by TLC/LC-MS.
-
Work-up: Concentrate the mixture to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the product with ethyl acetate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Protocol 5: Amide Coupling
The formation of an amide bond from the carboxylic acid is a cornerstone of medicinal chemistry. This protocol uses HATU, a common and efficient coupling reagent.
Materials:
-
Indazole-6-carboxylic acid derivative (from Protocol 4)
-
Amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq).
-
Add HATU (1.2 eq) portion-wise and stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography or reverse-phase HPLC to obtain the desired amide.
Data Presentation: Summary of Protocols
| Protocol | Reaction | Key Reagents | Solvent | Temp. | Typical Time |
| 1 | N1-Alkylation | NaH, Alkyl Halide | THF | 0 °C to RT | 12-24 h |
| 2 | N-Arylation | Cu(OAc)₂, Arylboronic Acid, Pyridine | DCM | RT | 24-48 h |
| 3 | Nitro Reduction | SnCl₂·2H₂O | EtOH | Reflux | 2-4 h |
| 4 | Saponification | LiOH or NaOH | THF/H₂O | RT | 4-12 h |
| 5 | Amide Coupling | HATU, DIPEA, Amine | DMF | RT | 2-16 h |
Characterization: Products should be characterized using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the structure and regiochemistry (e.g., the chemical shifts of the indazole protons will differ between N1 and N2 isomers).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]
-
Infrared (IR) Spectroscopy: To observe the appearance or disappearance of key functional groups (e.g., loss of the N-O stretches of the nitro group at ~1520-1350 cm⁻¹ and appearance of N-H stretches for the amine at ~3300-3500 cm⁻¹).[9]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buy Methyl 6-nitro-1H-indazole-4-carboxylate | 885518-55-8 [smolecule.com]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from Methyl 4-nitro-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic pathways to construct bioactive heterocyclic compounds utilizing Methyl 4-nitro-1H-indazole-6-carboxylate as a versatile starting material. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document details key synthetic transformations, step-by-step protocols, and the biological significance of the resulting fused heterocyclic systems.
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][3] The unique electronic properties and structural features of the indazole nucleus allow for a variety of chemical modifications, leading to the development of potent and selective therapeutic agents. This compound is a particularly useful starting material due to the presence of key functional groups: a nitro group that can be readily reduced to an amino group for further elaboration, and a methyl ester that can be modified or hydrolyzed. These functionalities provide synthetic handles for the construction of more complex, fused heterocyclic systems with significant biological potential.
Core Synthetic Strategy: From Nitro-Indazole to Fused Heterocycles
The primary synthetic strategy involves a pivotal two-step sequence: the reduction of the nitro group to form a reactive amino-indazole intermediate, followed by a cyclization reaction to construct the desired fused heterocyclic ring system. This approach allows for the modular synthesis of a variety of bioactive scaffolds.
Caption: Core synthetic workflow from the starting material.
Part 1: Synthesis of Pyrazolo[4,3-h]quinazoline Derivatives - Potent Kinase Inhibitors
Pyrazolo[4,3-h]quinazolines are a class of fused heterocycles that have demonstrated significant potential as kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) which are crucial regulators of the cell cycle.[4][5] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anti-cancer therapeutics.[2][4]
Proposed Synthetic Pathway
A plausible synthetic route to pyrazolo[4,3-h]quinazolin-5(6H)-one derivatives from this compound is outlined below. This pathway involves the initial reduction of the nitro group, followed by amidation of the methyl ester and subsequent cyclization with a one-carbon synthon.
Caption: Proposed synthesis of Pyrazolo[4,3-h]quinazolines.
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group using tin(II) chloride, a common and effective method for this transformation.[6][7][8]
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-amino-1H-indazole-6-carboxylate.
-
Protocol 2: Amidation of Methyl 4-amino-1H-indazole-6-carboxylate
This step converts the methyl ester to the corresponding primary amide, a necessary precursor for the subsequent cyclization.
-
Materials:
-
Methyl 4-amino-1H-indazole-6-carboxylate
-
Ammonia in Methanol (7N solution)
-
Sealed reaction vessel
-
-
Procedure:
-
Dissolve Methyl 4-amino-1H-indazole-6-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction vessel to room temperature and concentrate the solvent under reduced pressure.
-
The resulting crude 4-amino-1H-indazole-6-carboxamide can often be used in the next step without further purification.
-
Protocol 3: Cyclization to form Pyrazolo[4,3-h]quinazolin-5(6H)-one
This final step involves the cyclization of the amino-carboxamide with a one-carbon source, such as formic acid, to form the quinazolinone ring.[9]
-
Materials:
-
4-Amino-1H-indazole-6-carboxamide
-
Formic acid
-
-
Procedure:
-
Suspend 4-amino-1H-indazole-6-carboxamide (1.0 eq) in formic acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude Pyrazolo[4,3-h]quinazolin-5(6H)-one.
-
The product can be further purified by recrystallization or column chromatography.
-
Biological Activity Data
Derivatives of the pyrazolo[4,3-h]quinazoline scaffold have shown potent inhibitory activity against various cyclin-dependent kinases.
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Pyrazolo[4,3-h]quinazoline-3-carboxamides | CDK2/Cyclin A | 0.004 - 0.1 | [2] |
| 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazolines | CDK4 | 0.01 | [5] |
| 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazolines | CDK6 | 0.026 | [5] |
| Pyrazolo[4,3-h]quinazoline-3-carboxamides | MPS1 | Sub-micromolar | [10] |
Part 2: Synthesis of Pyrrolo[2,3-g]indazole Derivatives
Pyrroloindazoles represent another important class of fused heterocycles with potential biological activities. Their synthesis can be approached through established indole formation methodologies, such as the Larock and Fischer indole syntheses, adapted for the indazole core.
Proposed Synthetic Pathway via Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction for the formation of indoles from ortho-iodoanilines and alkynes.[11][12] A plausible route to pyrrolo[2,3-g]indazoles would involve the iodination of the 4-amino-indazole intermediate at the 7-position, followed by the Larock annulation.
Caption: Proposed Larock indole synthesis for Pyrrolo[2,3-g]indazoles.
Experimental Protocols
Protocol 4: Iodination of Methyl 4-amino-1H-indazole-6-carboxylate
This protocol describes a method for the regioselective iodination of the indazole core, a key step to prepare the substrate for the Larock annulation.
-
Materials:
-
Methyl 4-amino-1H-indazole-6-carboxylate
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
Acetic acid
-
Water
-
-
Procedure:
-
Dissolve Methyl 4-amino-1H-indazole-6-carboxylate (1.0 eq) in a mixture of acetic acid and water.
-
Add iodine (0.5 eq) and iodic acid (0.2 eq) to the solution.
-
Heat the reaction mixture at 60-80 °C and monitor by TLC.
-
After completion, cool the mixture and quench with a solution of sodium thiosulfate.
-
Neutralize with a suitable base and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the iodinated product.
-
Protocol 5: Larock Indole Annulation
This generalized protocol outlines the palladium-catalyzed cyclization to form the pyrrolo[2,3-g]indazole core.[11][13]
-
Materials:
-
Methyl 4-amino-7-iodo-1H-indazole-6-carboxylate
-
Alkyne (e.g., phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a degassed solution of Methyl 4-amino-7-iodo-1H-indazole-6-carboxylate (1.0 eq) and the alkyne (2.0 eq) in DMF, add Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture at 100-120 °C under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired Pyrrolo[2,3-g]indazole derivative.
-
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a range of bioactive fused heterocyclic compounds. The protocols and strategies outlined in this guide provide a framework for researchers in drug discovery and medicinal chemistry to access novel molecular scaffolds with potential therapeutic applications. The ability to construct complex molecules such as pyrazolo[4,3-h]quinazolines and pyrrolo[2,3-g]indazoles from a common precursor highlights the efficiency and modularity of this synthetic approach. Further exploration of these and other cyclization strategies will undoubtedly lead to the discovery of new and potent bioactive agents.
References
- 1. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. Identification of potent pyrazolo[4,3-h]quinazoline-3-carboxamides as multi-cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and SAR of new pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as potent and selective MPS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Larock indole synthesis | 31 Publications | 483 Citations | Top Authors | Related Topics [scispace.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction
This compound is a key building block in medicinal chemistry, valued for its role as a precursor to a wide range of biologically active molecules. The indazole scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this compound offers versatile handles for further chemical modifications. However, its synthesis can be challenging, often plagued by issues such as low yields, incomplete reactions, and the formation of stubborn impurities. This guide aims to address these common hurdles and provide a clear path to a successful and high-yielding synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of 4-nitro-1H-indazole-6-carboxylic acid (Intermediate)
Question: I am attempting the cyclization to form the indazole ring, but my yield of the carboxylic acid intermediate is consistently low. What are the likely causes and how can I improve it?
Answer: A low yield in the cyclization step is a frequent issue and can often be traced back to several key factors related to the reaction conditions and starting materials. A common route to this intermediate is the diazotization and cyclization of a substituted aniline, such as 2-methyl-3-nitro-5-aminobenzoic acid.
Potential Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature.
-
Solution: Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite.[1] An increase in temperature can lead to the decomposition of the unstable diazonium salt, resulting in byproducts. Use a calibrated thermometer and an efficient cooling bath (ice-salt or cryo-cooler).
-
-
Suboptimal Acidity: The acidity of the medium is crucial for both the formation and stability of the diazonium salt.
-
Solution: Glacial acetic acid is often used as the solvent and acid catalyst.[2] Ensure that the acetic acid is anhydrous and of high purity. The presence of water can interfere with the reaction.
-
-
Side Reactions: The highly reactive diazonium intermediate can undergo unwanted side reactions if not promptly cyclized.
-
Solution: The addition of sodium nitrite should be slow and controlled to prevent a buildup of the diazonium salt. After the diazotization is complete, allowing the reaction to slowly warm to room temperature and stir for an extended period (e.g., overnight) can promote the desired intramolecular cyclization over side reactions.[3]
-
-
Purity of Starting Material: Impurities in the starting aniline can interfere with the diazotization reaction.
-
Solution: Recrystallize or purify the starting aniline derivative before use. Confirm its purity using techniques like NMR or melting point analysis.
-
Problem 2: Incomplete Fischer Esterification
Question: I have successfully synthesized the 4-nitro-1H-indazole-6-carboxylic acid intermediate, but the subsequent esterification with methanol is not going to completion. How can I drive the reaction forward?
Answer: The Fischer esterification is an equilibrium-controlled reaction. To achieve a high yield of the methyl ester, the equilibrium must be shifted towards the product side.
Potential Causes & Solutions:
-
Insufficient Acid Catalyst: The acid catalyst (commonly concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Presence of Water: Water is a byproduct of the esterification reaction. Its presence will shift the equilibrium back towards the starting materials (Le Châtelier's principle).
-
Solution 1 (Excess Reagent): Use a large excess of methanol, which also serves as the solvent. This drives the equilibrium towards the ester.[5]
-
Solution 2 (Water Removal): While more complex for this specific reaction, in general, techniques like azeotropic distillation with a Dean-Stark trap can be used to remove water as it forms. For this reaction, ensuring anhydrous conditions from the start (dry glassware, anhydrous methanol, and a concentrated acid catalyst) is crucial. A water scavenger like 2,2-dimethoxypropane can also be added.[4]
-
-
Insufficient Reaction Time or Temperature: The reaction may be too slow at room temperature.
-
Solution: Heating the reaction mixture to reflux (around 60-65°C for methanol) for several hours is a standard procedure to increase the reaction rate and achieve equilibrium faster.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Problem 3: Difficulty in Purifying the Final Product
Question: My crude this compound is impure, and I am struggling to purify it effectively. What are the best methods?
Answer: Purification can be challenging due to the presence of unreacted starting materials or side products. A combination of techniques is often necessary.
Potential Impurities & Purification Strategies:
-
Unreacted Carboxylic Acid: The starting carboxylic acid is a common impurity if the esterification is incomplete.
-
Solution (Aqueous Wash): After the reaction, quenching with a mild base like a saturated sodium bicarbonate solution will deprotonate the unreacted carboxylic acid, forming a salt that is soluble in the aqueous phase and can be removed by extraction with an organic solvent like ethyl acetate.[3]
-
Solution (Column Chromatography): Silica gel column chromatography can effectively separate the more polar carboxylic acid from the less polar methyl ester. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended.[6]
-
-
Colored Impurities (Tars): Diazotization and nitration reactions can sometimes produce colored, polymeric byproducts.
-
Solution (Charcoal Treatment & Recrystallization): Dissolve the crude product in a suitable hot solvent (e.g., ethanol or methanol) and treat with a small amount of activated charcoal to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal and then allow the filtrate to cool slowly for recrystallization.[6]
-
-
Positional Isomers: Depending on the initial cyclization strategy, minor amounts of other nitro-indazole isomers could be present.
-
Solution (Recrystallization): Careful recrystallization from a well-chosen solvent system can often selectively crystallize the desired isomer, leaving the impurities in the mother liquor. Experiment with different solvents like ethanol, methanol, or ethyl acetate/hexane mixtures to find the optimal conditions.[1]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the indazole ring formation from a substituted o-toluidine derivative?
A1: The synthesis of an indazole from a substituted o-toluidine, such as 2-methyl-3-nitro-5-aminobenzoic acid, typically proceeds via diazotization followed by intramolecular cyclization. The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric or acetic acid) to form a diazonium salt. This highly electrophilic diazonium group is then attacked by the nucleophilic carbon of the methyl group in an intramolecular electrophilic substitution-like reaction, leading to the formation of the pyrazole ring of the indazole system.[7]
Q2: Are there alternative methods for the esterification of the carboxylic acid intermediate?
A2: Yes, while Fischer esterification is the most common and cost-effective method, other options exist, especially for sensitive substrates or when anhydrous conditions are difficult to maintain. One such method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. Another mild method is the use of diazomethane, but this is hazardous and typically reserved for small-scale syntheses of precious materials.
Q3: What are the critical safety precautions for this synthesis?
A3: This synthesis involves several hazardous materials and reactions.
-
Nitrating agents and nitro compounds: These are often energetic and potentially explosive. Handle with care and avoid heat and shock.
-
Diazonium salts: These intermediates are notoriously unstable and can be explosive when isolated and dried. It is crucial to use them in situ and keep the reaction temperature low (0-5°C).
-
Concentrated acids (H₂SO₄, Acetic Acid): These are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Organic Solvents: Many organic solvents are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
Q4: Can I use a different alcohol for the esterification?
A4: Yes, the Fischer esterification is a general method that can be used with other alcohols (e.g., ethanol, propanol) to synthesize the corresponding esters. However, the reaction conditions, particularly temperature and time, may need to be optimized for different alcohols. For bulkier alcohols, the reaction rate may be slower.
Detailed Experimental Protocols
The following protocols are representative procedures for the two main steps of the synthesis.
Protocol 1: Synthesis of 4-nitro-1H-indazole-6-carboxylic acid (Intermediate)
This protocol is based on the general method of diazotization and cyclization of a substituted aniline.[2]
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-methyl-3-nitro-5-aminobenzoic acid (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5°C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water. Add this solution dropwise to the cooled aniline solution over 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
Cyclization: After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring overnight.
-
Work-up: Pour the reaction mixture into a beaker of ice water. A precipitate of the crude 4-nitro-1H-indazole-6-carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be used directly in the next step or purified by recrystallization from an appropriate solvent like ethanol/water.
Protocol 2: Synthesis of this compound (Fischer Esterification)
This protocol follows the standard Fischer esterification procedure.[4][5]
-
Preparation: In a round-bottom flask, suspend the crude or purified 4-nitro-1H-indazole-6-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirred suspension (approximately 10% v/v of the methanol).
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and reduce the volume of methanol using a rotary evaporator.
-
Neutralization and Extraction: Pour the concentrated mixture into ice water and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous mixture three times with ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester. Purify the crude product by recrystallization from methanol or by silica gel column chromatography.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| 4-nitro-1H-indazole-6-carboxylic acid | C₈H₅N₃O₄ | 207.14 | Off-white to yellow solid |
| This compound | C₉H₇N₃O₄ | 221.17 | Off-white to light yellow solid |
References
- 1. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
purification challenges of Methyl 4-nitro-1H-indazole-6-carboxylate
Technical Support Center: Methyl 4-nitro-1H-indazole-6-carboxylate
Welcome to the technical support resource for this compound (C₉H₇N₃O₄, MW: 221.17 g/mol ).[1] This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this important heterocyclic intermediate. Here, we address common challenges with practical, field-tested solutions grounded in chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the purification of this compound.
Q1: My isolated product is a yellow, orange, or even brownish solid, not the expected off-white powder. Is this a sign of impurity?
A1: Yes, a significant deviation from a pale yellow or off-white color often indicates the presence of impurities or degradation. Nitroaromatic compounds can be susceptible to forming colored byproducts. For a related compound, 3-Methyl-6-nitro-1H-indazole, a color change from yellow to brown is a known indicator of degradation.[2]
-
Likely Causes:
-
Residual Nitrating Agents: Traces of nitric or nitrous acid from the synthesis can lead to oxidation and coloration.
-
Over-nitrated Byproducts: Formation of dinitro-indazole species.
-
Thermal Degradation: The nitro group can render the molecule sensitive to high temperatures, which might be encountered during solvent evaporation or drying.[2]
-
-
Quick Solution: An initial wash of the crude solid with a cold, non-polar solvent like hexane can remove some surface impurities. For more persistent color, a slurry with a sodium bicarbonate solution can neutralize acidic residues, followed by filtration and washing with water. However, full purification via chromatography or recrystallization is recommended.
Q2: My NMR spectrum shows more than one indazole species. What are the likely isomeric impurities?
A2: The most common impurities are positional isomers formed during the nitration of the parent indazole ester. The directing effects of the existing substituents on the indazole ring are not perfectly selective.
-
Likely Isomers: Depending on your synthetic route, you may see contamination from 5-nitro- and 7-nitro-1H-indazole-6-carboxylate isomers.
-
Identification: These isomers will have distinct aromatic proton signals in ¹H NMR and unique carbon signals in ¹³C NMR. LC-MS analysis is highly effective for confirming the presence of compounds with the same mass-to-charge ratio.[3] The synthesis of various nitroindazoles has been reported, highlighting the potential for isomer formation.[4][5][6]
Q3: I'm seeing a new peak in my LC-MS that corresponds to the carboxylic acid (MW 207.14). How did this form and how do I remove it?
A3: This impurity is 4-nitro-1H-indazole-6-carboxylic acid, resulting from the hydrolysis of the methyl ester.
-
Cause: This typically occurs if the reaction or workup conditions are too acidic or basic, especially in the presence of water and at elevated temperatures.
-
Removal:
-
Aqueous Wash: During an ethyl acetate or dichloromethane extraction, a wash with a mild base like saturated sodium bicarbonate solution will deprotonate the carboxylic acid, pulling it into the aqueous layer. Be cautious to avoid overly basic conditions which could degrade the main product.
-
Chromatography: The carboxylic acid is significantly more polar than the ester and will have a much lower retention factor (Rf) on silica gel, allowing for easy separation.
-
Q4: What are the best starting solvents for developing a recrystallization procedure?
A4: Based on its structure—a moderately polar molecule with both hydrogen bond donor (N-H) and acceptor (nitro, ester) groups—a systematic approach is best.
-
Single Solvents to Screen: Ethanol, isopropanol, ethyl acetate, and toluene.
-
Solvent Pairs: If a single solvent does not provide adequate purity, a solvent/anti-solvent system is effective. Common pairs to try include Ethanol/Water, Ethyl Acetate/Hexane, or Toluene/Hexane.
-
General Expectation: The compound is expected to have moderate solubility in polar organic solvents like DMF and DMSO and limited solubility in water.[7]
Section 2: In-Depth Troubleshooting Guides
This section provides structured workflows for resolving more complex purification challenges.
Guide 2.1: Problem - Low Purity (<90%) After Initial Workup
This scenario, often characterized by multiple spots on a TLC plate or numerous peaks in an LC trace, requires a robust chromatographic approach. Nitroaromatic compounds are well-suited for separation by both gas and liquid chromatography.[8][9]
This protocol outlines a standard approach for purifying gram-scale quantities of the title compound.
Step 1: Analytical Method Development (TLC)
-
Objective: Find a mobile phase that provides good separation between the product and its major impurities, aiming for a product Rf of ~0.3.
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase Screening:
-
Start with a 70:30 mixture of Hexane:Ethyl Acetate.
-
If the Rf is too low (spots remain at the baseline), increase the polarity by moving to 50:50 Hexane:EtOAc.
-
If the Rf is too high (spots run with the solvent front), decrease polarity to 90:10 Hexane:EtOAc.
-
A small amount of acetic acid (0.5%) can be added to the mobile phase to sharpen peaks if the carboxylic acid impurity is present and causing tailing.
-
Step 2: Column Preparation and Loading
-
Slurry Pack: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc) and pour it into the column. Allow it to pack under light pressure.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and pipette it directly onto the packed silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., acetone, ethyl acetate), add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder that can be carefully added to the top of the column. This method prevents band broadening and improves resolution.
-
Step 3: Elution and Fraction Collection
-
Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. For example, begin with 90:10 Hexane:EtOAc for 2-3 column volumes, then switch to 70:30, and finally to 50:50 to elute more polar impurities.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify which contain the pure product. Combine the pure fractions, and remove the solvent under reduced pressure.
-
Issue: Co-eluting Isomers. If positional isomers are not separating, consider using a different solvent system. A switch from ethyl acetate to a solvent with different selectivity, like dichloromethane/methanol, can sometimes resolve closely running spots.
-
Issue: Product Crashing on Column. If the product has low solubility in the mobile phase, it can precipitate at the top of the column. Ensure your sample is fully dissolved before loading or use the dry loading technique.
Guide 2.2: Problem - Product Degradation During Purification
If you observe increasing coloration or the appearance of new impurity peaks after purification attempts, your compound may be degrading.
Step 1: Assess Thermal Stability
-
Action: Avoid high temperatures. When evaporating solvents on a rotary evaporator, keep the water bath temperature below 40°C. Dry the final product in a vacuum oven at room temperature.
-
Rationale: Nitro-containing heterocycles can be thermally labile.[7] Minimizing heat exposure is a critical first step.
Step 2: Assess Light Sensitivity
-
Action: Protect the compound from direct light. Use amber vials for storage and cover chromatography columns and collection flasks with aluminum foil.
-
Rationale: The nitro-aromatic system can be photochemically active. Storing similar compounds in light-resistant containers is standard practice.[2]
Step 3: Control Chemical Environment
-
Action: Ensure all solvents are free of peroxides and acids. Use freshly distilled or high-purity solvents. Avoid prolonged exposure to chlorinated solvents, which can contain trace HCl.
-
Rationale: Acidic or oxidative impurities in solvents can catalyze degradation pathways.
Section 3: Data & Visualizations
Table 1: Physicochemical Properties & Solvent Selection
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₉H₇N₃O₄[1] | - |
| Molecular Weight | 221.17 g/mol [1] | - |
| Appearance | White to red solid[7] | Color variation suggests potential for impurities or polymorphism. |
| Boiling Point | 443.2°C at 760 mmHg (Predicted)[10] | Not distillable under standard conditions; purification will rely on chromatography/recrystallization. |
| Density | 1.527 g/cm³ (Predicted)[10] | - |
| Predicted Solubility | Moderately soluble in DMSO, DMF; limited in water.[7] | For recrystallization, consider polar organic solvents like alcohols or ethyl acetate. For chromatography, solubility in DCM or EtOAc/Hexane mixtures is likely sufficient. |
| Key Impurity (Hydrolysis) | 4-nitro-1H-indazole-6-carboxylic acid (MW: 207.14) | Significantly more polar. Easily removed by basic wash or silica gel chromatography. |
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying the crude product.
References
- 1. CAS 72922-61-3 | Methyl-4-nitro-1H-indazole-6-carboxylate - Synblock [synblock.com]
- 2. benchchem.com [benchchem.com]
- 3. The detection methods for 3-Methyl-6-nitro-1H-indazole. - LISKON [liskonchem.com]
- 4. Indazole derivatives: the synthesis of various amino- and hydroxy-indazoles and derived sulphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buy Methyl 6-nitro-1H-indazole-4-carboxylate | 885518-55-8 [smolecule.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Nitration of Methyl 1H-Indazole-6-carboxylate
Welcome to the technical support center for the nitration of methyl 1H-indazole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this reaction and minimize the formation of unwanted side products. Our approach is grounded in mechanistic principles to empower you with the understanding needed to optimize your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section is formatted to help you quickly diagnose and resolve issues you may encounter during the nitration of methyl 1H-indazole-6-carboxylate.
Question 1: My reaction is complete, but I have a complex mixture of products. What are the likely side products?
Answer:
The nitration of methyl 1H-indazole-6-carboxylate can lead to a variety of constitutional isomers due to the competing directing effects of the indazole ring system and the methyl carboxylate group. The primary side reactions involve nitration at alternative positions on the benzene ring, and potentially at the N-1 position or C-3 position of the indazole core.
Likely Side Products:
-
C-Nitro Isomers: Besides the desired product, you may form other isomers where the nitro group is at the C-4, C-5, or C-7 positions. The methyl carboxylate group at C-6 is a deactivating, meta-directing group, which would favor nitration at the C-5 and C-7 positions. However, the indazole ring's electronics also play a significant role.
-
N-Nitro Isomers: N-nitration is a possibility, leading to the formation of 1-nitro-1H-indazole derivatives. This is more likely under certain conditions and with specific nitrating agents.
-
Di-nitrated Products: Under harsh reaction conditions (e.g., high temperatures, excess nitrating agent), di-nitration can occur, adding a second nitro group to the molecule.
-
C3-Nitration: Although less common in electrophilic aromatic substitution on the benzene ring, direct nitration at the C-3 position of the indazole has been reported under radical conditions.[1][2]
Identification of Side Products:
The most effective way to identify these side products is through a combination of chromatographic (TLC, LC-MS) and spectroscopic (NMR) techniques. The following table provides expected ¹H NMR chemical shift ranges for the aromatic protons of different nitro-isomers, which can aid in their identification.[3][4]
| Position of Nitro Group | H-3 (s) | H-4 (d) | H-5 (d or dd) | H-7 (s or d) |
| 4-Nitro | ~8.3 ppm | - | ~8.0 ppm | ~8.8 ppm |
| 5-Nitro | ~8.4 ppm | ~8.8 ppm | - | ~8.2 ppm |
| 7-Nitro | ~8.2 ppm | ~7.9 ppm | ~8.4 ppm | - |
Note: These are approximate chemical shifts and can vary based on the solvent and the presence of the C-6 carboxylate group. Unambiguous identification should be confirmed by 2D NMR techniques (COSY, HMBC).
Question 2: How can I improve the regioselectivity of the nitration to favor the desired isomer?
Answer:
Improving regioselectivity is a matter of carefully controlling the reaction conditions to favor one reaction pathway over others. Here are several strategies you can employ:
-
Choice of Nitrating Agent: The "mixed acid" (HNO₃/H₂SO₄) is a very strong nitrating agent and can sometimes lead to poor selectivity and over-reaction.[5] Consider using milder nitrating agents, which can be more selective. Examples include:
-
Acetyl nitrate (in situ generated from HNO₃ and acetic anhydride)
-
Nitronium tetrafluoroborate (NO₂BF₄)
-
Bismuth nitrate[6]
-
-
Reaction Temperature: Temperature control is critical. Running the reaction at a lower temperature (e.g., 0 °C to -10 °C) can often improve selectivity by favoring the kinetically controlled product and reducing the rate of side reactions.
-
Solvent: The choice of solvent can influence the reactivity of the nitrating agent and the substrate. While strong acids often serve as both catalyst and solvent, exploring co-solvents might offer some advantages in modulating reactivity.
-
Order of Addition: A "reverse addition" protocol, where the substrate is slowly added to the nitrating mixture, can sometimes help to maintain a low concentration of the substrate and minimize di-nitration.
Question 3: I have identified the major side products, but I'm having difficulty separating them from my desired product. What purification strategies do you recommend?
Answer:
Separating constitutional isomers can be challenging due to their similar physical properties. Here are some effective purification techniques:
-
Recrystallization: This is often the most effective method for separating isomers on a larger scale. A systematic screening of solvents and solvent mixtures is recommended. A mixture of a polar solvent (like ethanol, methanol, or acetone) and a non-polar co-solvent (like water or hexane) can be particularly effective for achieving differential solubility of the isomers.[7]
-
Column Chromatography: For smaller scales or very difficult separations, silica gel column chromatography is the method of choice. A careful selection of the eluent system is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexanes or dichloromethane) will likely be necessary to resolve the isomers.
-
Preparative HPLC: For very high purity requirements and when other methods fail, preparative high-performance liquid chromatography (HPLC) can be used, although it is less scalable.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the formation of multiple nitro-isomers?
A1: The formation of multiple isomers is a result of the interplay between the directing effects of the substituents on the indazole ring. The methyl carboxylate group at the C-6 position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C-5 and C-7). Conversely, the pyrazole portion of the indazole ring can influence the electron density of the benzene ring, and under acidic conditions, protonation of the indazole nitrogen atoms can further modify these directing effects. The final product distribution is a reflection of the relative activation energies for the formation of the different sigma complexes leading to each isomer.
Q2: Can N-nitration occur, and how would I identify the N-nitro product?
A2: Yes, N-nitration is a potential side reaction. The resulting N-nitroindazole would have significantly different spectroscopic properties. In the ¹H NMR spectrum, you would likely observe a downfield shift of the indazole protons. In the mass spectrum, the N-nitro product would have the same mass as the C-nitro isomers, but its fragmentation pattern might differ. N-nitroindazoles can sometimes be unstable, so their presence might be transient.
Q3: Are there any safety precautions I should be aware of during this nitration?
A3: Absolutely. Nitration reactions, especially with mixed acid, are highly exothermic and can be hazardous if not controlled properly.
-
Always perform the reaction in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Always add the nitrating agent slowly and with efficient stirring to control the reaction temperature.
-
Be aware of the potential for the formation of explosive polynitrated compounds, especially if the reaction temperature is not well-controlled.
-
Quench the reaction carefully by slowly adding the reaction mixture to ice water.
III. Experimental Protocols and Visualizations
General Protocol for Nitration of Methyl 1H-Indazole-6-carboxylate
This protocol is a general guideline and may require optimization for your specific setup and desired outcome.
Materials:
-
Methyl 1H-indazole-6-carboxylate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add methyl 1H-indazole-6-carboxylate to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 5 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the indazole in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (this will require optimization, monitor by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Combine the crude solid with the filtered precipitate and purify by recrystallization or column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the nitration of methyl 1H-indazole-6-carboxylate.
Caption: A decision-making workflow for optimizing the nitration of methyl 1H-indazole-6-carboxylate.
IV. References
-
BenchChem. (n.d.). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. Retrieved from --INVALID-LINK--
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4547-4555.
-
Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Iron promoted C3‐H nitration of indazole. Retrieved from --INVALID-LINK--
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Smolecule. (n.d.). Buy Methyl 6-nitro-1H-indazole-4-carboxylate | 885518-55-8. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-13.
-
DiVA portal. (2024, October 3). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Nitration of indazoles in the 3 position. The Journal of Organic Chemistry.
-
Benchchem. (n.d.). An In-Depth Technical Guide to Electrophilic Substitution on Nitroindazoles. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
-
ResearchGate. (n.d.). Directing effects in nitration of 1-adamantyl bearing aromatic ketones.
-
BLDpharm. (n.d.). 885520-73-0|Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
-
RSC Publishing. (n.d.). Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles. Organic & Biomolecular Chemistry.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Methyl 6-nitro-1H-indazole-4-carboxylate | 885518-55-8 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Technical Support Center: Optimizing Nitro Group Reduction in Indazoles
Welcome to the technical support center for nitro group reduction in indazole systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial transformation. The synthesis of aminoindazoles is a cornerstone for the development of numerous pharmaceutical agents, and mastering the reduction of the nitro group is paramount for success.
This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues, selecting the optimal reaction conditions based on your substrate's unique characteristics, and understanding the chemical principles that govern success or failure.
Frequently Asked Questions: Core Principles of Nitroindazole Reduction
This section addresses foundational questions that form the basis for rational experimental design.
Q1: What are the primary methods for reducing a nitro group on an indazole ring?
There are three main classes of reagents used for this transformation:
-
Catalytic Hydrogenation: This is often the cleanest and most atom-economical method. It involves using a heterogeneous catalyst (like Palladium on carbon or Raney Nickel) with a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer agent like ammonium formate or formic acid.[1][2]
-
Dissolving Metal Reductions: These are classic, robust methods that use a metal (such as iron, tin, or zinc) in an acidic medium.[3][4] They are particularly valuable for their chemoselectivity and are often more tolerant of certain functional groups than catalytic hydrogenation.
-
Sulfide and Hydrosulfite Reagents: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be effective, particularly for selective reductions of one nitro group in a dinitro-aromatic system.[3][4]
Q2: How do I select the best reduction method for my specific nitroindazole?
The choice is dictated entirely by the other functional groups present on your molecule. A logical decision-making process is crucial for minimizing side reactions and maximizing yield.
Q3: What is the general mechanistic pathway for nitro group reduction?
Understanding the reaction intermediates is key to diagnosing and preventing side reactions. The reduction is a six-electron process that proceeds sequentially through highly reactive intermediates.[2][5]
The nitroso and hydroxylamine intermediates are particularly important. Under neutral or basic conditions, they can condense with each other to form dimeric impurities like azoxy and azo compounds.[4][6] This is why acidic conditions, as used in dissolving metal reductions, are effective at suppressing these side reactions by keeping the intermediates protonated and preventing condensation.[5]
Troubleshooting Guide: Common Experimental Issues
This section is formatted to directly address specific problems you may encounter in the lab.
Category: Incomplete Reaction & Low Yield
Q: My catalytic hydrogenation with Pd/C is very slow or has stalled completely. What are the likely causes?
A: This is a common issue with several potential root causes:
-
Catalyst Poisoning: The indazole nitrogen atoms, or trace impurities containing sulfur or thiols, can adsorb strongly to the palladium surface, blocking active sites. Try increasing the catalyst loading (from 5 mol% to 10-20 mol%) or filtering the solution through a plug of silica or activated carbon before adding the catalyst.
-
Poor Quality Catalyst: Ensure your Pd/C is fresh. Older catalysts can lose activity. A "test" reaction on a simple substrate like nitrobenzene can confirm catalyst viability.
-
Insufficient Hydrogen: If using a hydrogen balloon, ensure there are no leaks and that the balloon is adequately filled. For reactions in a Parr shaker or autoclave, verify the pressure is maintained. Transfer hydrogenation can sometimes be more reliable on a small scale.[7]
-
Mass Transfer Limitation: The three-phase system (solid catalyst, liquid solution, gas H₂) requires vigorous stirring to ensure hydrogen can reach the catalyst surface. Increase the stirring speed significantly.
Q: My reduction with SnCl₂ is giving a low yield of the desired aminoindazole. Why?
A: Stannous chloride reductions can be deceptive. Here’s what to check:
-
Stoichiometry: SnCl₂ is a stoichiometric reductant. Ensure you are using a sufficient excess, typically 3 to 5 equivalents, as it is consumed in the reaction.[8]
-
Hydrated vs. Anhydrous: Stannous chloride dihydrate (SnCl₂·2H₂O) is commonly used, but its water content can affect certain reactions.[9] Ensure you are using the correct form as specified in the procedure.
-
Inadequate Work-up: The initial product is often a tin salt complex of the amine. A proper basic work-up (e.g., with aqueous NaOH or NaHCO₃) is essential to break up this complex, precipitate tin oxides/hydroxides, and liberate the free amine.[5] Failure to do so will result in low isolated yield as the product remains in the aqueous layer or as an insoluble solid. The resulting tin salts can be gelatinous and difficult to filter; dilution with a filter aid like Celite® is often necessary.[8]
Category: Poor Chemoselectivity & Side Reactions
Q: I am trying to reduce a 4-nitro-7-bromoindazole using Pd/C and H₂, but I'm getting a significant amount of the debrominated product. How can I prevent this?
A: This is a classic chemoselectivity challenge. Palladium is highly active for cleaving carbon-halogen bonds (hydrodehalogenation), especially C-I and C-Br bonds.[10]
-
Switch Catalysts: The best solution is to change your catalyst. Raney Nickel is known to be much less prone to causing dehalogenation and is an excellent choice for halogenated nitroarenes.[3] Platinum-based catalysts like PtO₂ (Adam's catalyst) can also be effective.
-
Use a Metal/Acid System: A dissolving metal reduction, such as iron powder in acetic acid or with ammonium chloride , is highly chemoselective for the nitro group and will leave the C-Br bond untouched.[3][11] This is often the most reliable method in this scenario.
Q: My reduction of a 4-nitroindazole with SnCl₂ in refluxing ethanol produced a 4-amino-7-ethoxyindazole. Where did the ethoxy group come from?
A: This is a known and specific side reaction when using anhydrous SnCl₂ in alcoholic solvents.[12][13] The SnCl₂ can act as a Lewis acid, activating the indazole ring towards nucleophilic aromatic substitution. The alcohol solvent (ethanol in this case) acts as the nucleophile, displacing a suitable leaving group or adding to an activated position. To avoid this, you can:
-
Change the Solvent: Switch to a non-nucleophilic solvent like ethyl acetate or THF.
-
Lower the Temperature: Run the reaction at room temperature instead of reflux. The substitution reaction typically has a higher activation energy than the reduction.
-
Change the Reagent: Use a different reducing system, like Fe/NH₄Cl, which does not promote this side reaction.[14]
Q: My reaction mixture turned a dark color, and I've isolated dimeric species like azo or azoxy compounds. What went wrong?
A: You have likely promoted the condensation of the nitroso and hydroxylamine intermediates. This typically happens when the reaction conditions are not sufficiently acidic or if the reduction stalls at the hydroxylamine stage.[6]
-
Ensure Acidic Conditions: When using Fe, Zn, or Sn, the presence of an acid (like HCl, AcOH) or an acid source (like NH₄Cl) is critical to protonate the intermediates and prevent their condensation.[5]
-
Drive the Reaction to Completion: Ensure you are using enough reducing agent and sufficient reaction time to fully convert the hydroxylamine intermediate to the final amine. Monitoring the reaction by TLC or LCMS is crucial to confirm the disappearance of intermediates.
Validated Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation (Pd/C)
This protocol is suitable for nitroindazoles without sensitive groups like halogens.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitroindazole (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to make a 0.1-0.2 M solution.
-
Inerting: Sparge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol% Pd).
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ using a balloon or connect to a hydrogenation apparatus (e.g., Parr shaker) at the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LCMS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Once complete, carefully vent the H₂ atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminoindazole, which can be purified by crystallization or column chromatography.
Protocol 2: Chemoselective Reduction with Iron Powder
This protocol is highly recommended for substrates with reducible groups like halides, esters, or nitriles.[11][15]
-
Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add the nitroindazole (1.0 eq), iron powder (<325 mesh, 5.0 eq), and ammonium chloride (4.0 eq).
-
Solvent Addition: Add a mixture of Ethanol and Water (e.g., 4:1 v/v).
-
Reaction: Heat the vigorously stirred suspension to reflux (typically ~80-90 °C). The reaction is often exothermic.[1] Monitor by TLC or LCMS until the starting material is consumed (usually 1-4 hours).
-
Work-up: Allow the mixture to cool to room temperature. Dilute with ethyl acetate or DCM and basify carefully with saturated aqueous sodium bicarbonate or ammonium hydroxide to a pH of ~8-9.
-
Filtration: Filter the resulting slurry through a thick pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with the organic solvent.
-
Extraction & Isolation: Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer one more time. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.
Data Summary Tables
Table 1: Comparison of Common Reduction Methods for Nitroindazoles
| Method | Reductant/Catalyst | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | Pd/C, H₂ (1-4 atm) | MeOH or EtOH, RT | High yield, clean byproducts (H₂O), atom economical. | Can reduce other functional groups (alkenes, C-Halogen bonds).[3] Catalyst poisoning is possible. |
| Transfer Hydrogenation | Pd/C, HCOOH or NH₄HCO₂ | MeOH or EtOH, RT to 60 °C | Avoids use of H₂ gas, often good selectivity.[7][16] | Requires stoichiometric hydrogen donor. |
| Metal/Acid Reduction | Fe powder, NH₄Cl or AcOH | EtOH/H₂O, Reflux | Excellent chemoselectivity, inexpensive, robust.[11] | Stoichiometric metal waste, work-up can be difficult.[1] |
| Metal/Acid Reduction | SnCl₂·2H₂O, HCl or EtOH | EtOH, RT to Reflux | Mild conditions, good functional group tolerance.[3][8] | Stoichiometric tin waste (environmental concern), complex work-up, potential for side reactions in alcohol solvents.[8][12] |
References
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. orgosolver.com [orgosolver.com]
- 6. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
- 11. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
troubleshooting regioselectivity in the synthesis of substituted indazoles
Welcome to the technical support center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole chemistry. The indazole scaffold is a privileged pharmacophore, but its synthesis, particularly controlling regioselectivity, presents common challenges.[1][2][3] This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common high-level questions regarding regioselectivity in indazole synthesis.
Q1: Why is achieving regioselectivity in the N-alkylation of indazoles so challenging?
A1: The primary challenge stems from the annular tautomerism of the indazole ring.[3] It exists as two distinct, interconvertible forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3] Direct alkylation can occur on the nitrogen atom of either tautomer, which often leads to a mixture of N1 and N2-substituted products.[3][4] The final product ratio is a result of a delicate interplay between steric and electronic factors of the indazole substrate, as well as the specific reaction conditions employed.[1][2][4]
Q2: How can I reliably determine the regiochemistry of my N-alkylated indazole products?
A2: Unambiguous assignment of N1 and N2 isomers is most reliably achieved through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful.[4][6] For instance, in an HMBC spectrum, a correlation between the C7a carbon and the protons of the alkyl group's CH2 proximal to the nitrogen can confirm an N1-substituted isomer.[4] In 1H-NMR, the resonance of the H7 proton in N2 isomers typically appears at a higher frequency (deshielded) compared to the corresponding N1 isomers.[5]
Q3: Are there synthetic strategies that bypass the direct N-alkylation of the indazole core to achieve regioselectivity?
A3: Yes. An effective alternative is to incorporate the desired N-substituent before the indazole ring is formed.[1][7] For example, using N-alkyl or N-aryl hydrazines in condensation/cyclization reactions with ortho-haloaryl carbonyls or nitriles can provide regioselective access to 1H-indazoles.[1][7] Similarly, reactions like the Davis-Beirut reaction or the Cadogan reductive cyclization are designed to yield 2H-indazoles specifically.[8][9][10][11]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific experimental issues.
Problem 1: I am getting a mixture of N1 and N2 isomers and want to improve selectivity for the N1-alkylated product.
This is a classic challenge in indazole synthesis. Achieving high N1 selectivity often involves optimizing conditions to favor the thermodynamically more stable product.[2][4]
Causality and Strategic Solutions:
The 1H-indazole tautomer is generally more stable, and under conditions that allow for equilibrium, its formation is favored.[1][3]
-
Choice of Base and Solvent: This is one of the most critical factors. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving N1 selectivity across a range of substrates.[1][4][7] It is postulated that the sodium cation coordinates with the N2 atom and an electron-rich substituent at the C3 position, which sterically hinders alkylation at N2.[3][12][13] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures.[3][6]
-
Substituent Effects: Electron-withdrawing or sterically bulky groups at the C3 position can significantly enhance N1 selectivity. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have shown >99% N1 regioselectivity with NaH in THF.[1][7][14]
-
Thermodynamic Equilibration: Using specific electrophiles, such as α-halo carbonyls or β-halo esters, can lead to an equilibrium that favors the more stable N1-substituted product, especially in solvents like DMF.[1][7]
Experimental Protocol 1: Highly N1-Selective Alkylation
This protocol is optimized for achieving high regioselectivity for the N1 position using the NaH/THF system.[1][4][7]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For less reactive electrophiles, warming the reaction to 50 °C may be necessary to ensure complete conversion while maintaining high N1 selectivity.[3][7]
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Problem 2: My synthesis is yielding the N1 isomer, but I need to selectively synthesize the N2-alkylated indazole.
While the 1H-indazole is often thermodynamically favored, specific conditions can be employed to promote kinetically controlled alkylation at the N2 position.[2][15]
Causality and Strategic Solutions:
-
Steric Hindrance at N1: The most reliable way to direct alkylation to N2 is to introduce a sterically demanding substituent at the C7 position. Groups like -NO₂ or -CO₂Me at C7 can effectively block access to the N1 position, leading to excellent N2 regioselectivity (≥96%), even under conditions that would typically favor N1 (like NaH/THF).[1][7][12][13]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) is a well-established method that often shows a strong preference for N2-alkylation.[1][3][4][7] This is considered a kinetically controlled process.
-
Catalytic Systems: Novel catalytic methods have been developed for N2-selective alkylation. For instance, using triflic acid (TfOH) as a catalyst with diazo compounds affords N2-alkylated products with high regioselectivity.[16][17] Gallium or aluminum-mediated direct alkylations have also been shown to be highly N2-selective.[17][18]
Experimental Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction
This protocol is adapted from literature describing high N2-selectivity under Mitsunobu conditions.[3][4]
-
Preparation: In an inert atmosphere, dissolve the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.
Problem 3: My cyclization/condensation reaction is not regioselective or is giving the undesired regioisomer.
When constructing the indazole ring itself, the choice of reaction and starting materials dictates the final regiochemistry.
Causality and Strategic Solutions:
-
Davis-Beirut Reaction for 2H-Indazoles: This reaction is a powerful method for the synthesis of 2H-indazoles.[8][9][19] It typically involves the base-catalyzed cyclization of an N-substituted 2-nitrobenzylamine, proceeding through a key nitroso imine intermediate.[9][20] By design, this reaction forms the N-N bond in a way that leads to the 2H-indazole scaffold.[8][9]
-
Rhodium-Catalyzed C-H Functionalization: Transition-metal-catalyzed methods, such as the Rh(III)-catalyzed reaction of azobenzenes with aldehydes, provide an efficient, one-step route to N-aryl-2H-indazoles.[21] The regioselectivity on unsymmetrical azobenzenes can be controlled by steric or electronic effects.[21]
-
Condensation-Cadogan Reductive Cyclization: A one-pot condensation of ortho-nitrobenzaldehydes with primary amines followed by a Cadogan reductive cyclization (e.g., using tri-n-butylphosphine) is another mild and efficient method for the regioselective synthesis of 2H-indazoles.[10][11]
Data and Workflow Visualizations
Table 1: Influence of Reaction Conditions on N1:N2 Regioselectivity
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-CO₂Me-Indazole | n-Pentyl Bromide | NaH | THF | >99:1 | [1][7] |
| 3-CO₂Me-Indazole | n-Pentyl Bromide | K₂CO₃ | DMF | 1.5:1 | [7] |
| 3-CO₂Me-Indazole | n-Pentanol | PPh₃, DIAD | THF | 1:2.5 | [1][7] |
| 7-NO₂-Indazole | n-Pentyl Bromide | NaH | THF | 4:96 | [1][7] |
| 5-Bromo-3-CO₂Me-Indazole | Methyl Iodide | K₂CO₃ | DMF | 44:40 (yields) | [3][22] |
| 5-Bromo-3-CO₂Me-Indazole | Various Alcohols | PPh₃, DEAD | THF | Highly N2-selective | [3][22] |
Diagrams
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 11. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Purity Assessment of Methyl 4-nitro-1H-indazole-6-carboxylate
Welcome to the technical support center for the analytical characterization of Methyl 4-nitro-1H-indazole-6-carboxylate (C₉H₇N₃O₄, MW: 221.17 g/mol ).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purity assessment of this critical pharmaceutical intermediate.[3][4][5] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable analytical outcomes.
Core Concepts in Purity Analysis
The purity of an active pharmaceutical ingredient (API) or intermediate like this compound is a critical quality attribute that directly impacts its safety and efficacy. A multi-faceted analytical approach is non-negotiable to identify and quantify impurities, which may include starting materials, by-products, and degradation products.[6]
The principal methods for assessing the purity of this compound fall into three categories:
-
Chromatographic Techniques: For separation and quantification of the main component and its impurities.
-
Spectroscopic Techniques: For structural confirmation and identification of impurities.
-
Thermal Analysis: As a complementary method for assessing overall purity.
dot
Caption: Orthogonal Analytical Workflow for Purity Assessment.
High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity and impurity profile of this compound. The polarity of the molecule, imparted by the nitro group, carboxylate, and indazole ring system, makes it well-suited for separation on a C18 stationary phase.[7]
Recommended HPLC Protocol
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides a good balance of resolution, efficiency, and backpressure. The 250 mm length enhances separation of closely eluting impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier ideal for LC-MS compatibility and helps to protonate silanols, improving peak shape for the slightly acidic indazole proton.[8][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is preferred over methanol for its lower viscosity and UV transparency. The formic acid maintains a consistent pH across the gradient.[9] |
| Gradient | 5% B to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. A shallow gradient provides the best resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection (UV) | 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[7][10] A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
| Sample Prep | 1 mg/mL in Acetonitrile/Water (50:50) | Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion. Filtration through a 0.45 µm filter is mandatory.[7] |
HPLC Troubleshooting Guide & FAQs
Q1: My main peak is tailing. What's the cause and how do I fix it?
-
Cause: Peak tailing for this compound is often due to secondary interactions between the basic nitrogen of the indazole ring and acidic residual silanol groups on the silica packing.[11]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the formic or phosphoric acid concentration is correct (0.1%). A lower pH protonates the silanols, minimizing interaction.[12]
-
Buffer Concentration: If using a buffer like phosphate, ensure its concentration is adequate (e.g., 20-25 mM) to maintain a consistent ionic environment.[11]
-
Column Health: The column may be contaminated or degraded. Flush with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column.
-
Alternative Column: Consider using a column with end-capping or a "base-deactivated" stationary phase designed to shield silanols.
-
Q2: I'm seeing a significant drop in pressure and retention times are shifting.
-
Cause: This combination typically points to a leak in the system or a failing pump seal.
-
Troubleshooting Steps:
-
Systematic Leak Check: Start from the pump and systematically check every fitting up to the detector. Overtightened fittings can be as problematic as loose ones.[12]
-
Pump Maintenance: If no leaks are found, the issue may be worn pump seals or faulty check valves. Consult your instrument's maintenance guide for replacement procedures.[13]
-
Mobile Phase Composition: Inaccurate mobile phase preparation or malfunctioning proportioning valves in the HPLC can also lead to retention time drift.[14]
-
dot
Caption: Logical Flow for HPLC Troubleshooting.
Spectroscopic and Other Confirmatory Methods
While HPLC is excellent for quantification, it does not provide structural information. Orthogonal methods are essential for a complete purity profile.
LC-MS for Impurity Identification
-
Purpose: To identify unknown peaks in the HPLC chromatogram by providing molecular weight information.
-
Method: The HPLC method described above can be directly coupled to a mass spectrometer. The use of a volatile modifier like formic acid is crucial here.[8]
-
Expected Ionization: Electrospray ionization (ESI) in positive mode should readily produce the protonated molecule [M+H]⁺ at m/z 222.
-
Fragmentation: Collision-induced dissociation (CID) will likely show losses corresponding to the methoxy group (-31 Da) and the entire ester group (-59 Da).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the main component and, if an impurity is present at >1%, to aid in its structural elucidation.
-
¹H NMR: The proton NMR spectrum provides key information. The chemical shifts will be influenced by the nitro group and the indazole ring structure.[15][16] A pure sample should show sharp signals with correct integration values. The presence of impurities will result in extra, unassigned peaks.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
qNMR (Quantitative NMR): For absolute purity determination, qNMR can be performed by adding a certified internal standard of known purity and concentration to the sample.
Differential Scanning Calorimetry (DSC)
-
Purpose: DSC provides a measure of the bulk purity of a crystalline solid. It is an excellent complementary technique to chromatography.[17][18]
-
Principle: Impurities in a crystalline substance typically depress its melting point and broaden the melting range.[19] The Van't Hoff equation is the basis for calculating purity from the shape of the melting endotherm.[19][20]
-
Protocol:
-
Accurately weigh 1-2 mg of the sample into an aluminum pan.
-
Heat the sample at a slow rate (e.g., 1-2 °C/min) under a nitrogen atmosphere.
-
Record the melting endotherm.
-
-
Interpretation: A sharp melting peak close to the literature value indicates high purity. Purity software can then be used to calculate a mole % purity value. This method is most accurate for samples that are >98% pure and do not decompose upon melting.[17][20]
Summary of Analytical Techniques
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Purity, Impurity Profiling, Quantification | High resolution, sensitive, robust | Does not provide structural ID of unknowns |
| LC-MS | Impurity Identification | Provides molecular weight of impurities | Quantification can be challenging |
| NMR | Structural Confirmation, Identity | Definitive structural information | Lower sensitivity than HPLC, not ideal for trace impurities |
| DSC | Bulk Purity Assessment | Fast, uses small sample amount, no standard needed | Not suitable for amorphous or decomposing materials[17] |
| GC | Residual Solvent Analysis | High sensitivity for volatile compounds | Compound must be thermally stable and volatile |
References
- 1. CAS 72922-61-3 | Methyl-4-nitro-1H-indazole-6-carboxylate - Synblock [synblock.com]
- 2. Buy Methyl 6-nitro-1H-indazole-4-carboxylate | 885518-55-8 [smolecule.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. The detection methods for 3-Methyl-6-nitro-1H-indazole. - LISKON [liskonchem.com]
- 11. hplc.eu [hplc.eu]
- 12. realab.ua [realab.ua]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-Methyl-4-nitro-1H-indazole(26120-43-4) 1H NMR spectrum [chemicalbook.com]
- 17. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. thermalsupport.com [thermalsupport.com]
- 20. akjournals.com [akjournals.com]
Technical Support Center: Navigating Scale-Up Challenges in Nitroindazole Intermediate Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of nitroindazole intermediates. The successful transition from bench-scale discovery to pilot-plant or manufacturing scale is fraught with challenges, particularly when dealing with energetic nitration chemistry. This guide provides in-depth, field-proven insights to help you anticipate, diagnose, and resolve common issues encountered during the scale-up of these critical pharmaceutical building blocks. Our approach is rooted in a deep understanding of reaction mechanisms, thermal hazards, and process control, ensuring both the safety of your operations and the quality of your intermediates.
I. Foundational Principles of Nitroindazole Synthesis Scale-Up
The nitration of indazoles, while a cornerstone of many synthetic routes, presents significant safety and selectivity challenges upon scale-up. The highly exothermic nature of the reaction, coupled with the potential for thermal instability of the nitro-products, demands a robust process safety understanding.[1][2][3] Furthermore, controlling regioselectivity to obtain the desired isomer is paramount for the efficiency and purity of the final active pharmaceutical ingredient (API).
This guide is structured to address the most pressing issues in a logical, problem-solving format, moving from immediate safety-critical events to more nuanced challenges of yield, purity, and process optimization.
II. Troubleshooting Guide: From Critical Events to Process Optimization
This section provides a systematic approach to diagnosing and resolving common issues encountered during the large-scale synthesis of nitroindazole intermediates.
Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)
A thermal runaway is the most critical safety hazard in nitration chemistry, where the rate of heat generation from the exothermic reaction surpasses the heat removal capacity of the reactor.[1] This leads to a self-accelerating increase in temperature and pressure, potentially resulting in reactor failure and explosion.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the feed of the nitrating agent. This is the most critical first step to prevent further heat generation.
-
Ensure Maximum Cooling: Verify that the cooling system is operating at maximum capacity.
-
Maintain Agitation: Proper mixing is crucial for heat dissipation. If the agitator has failed, do not restart it, as this could suddenly mix accumulated unreacted reagents, causing a violent exotherm.
-
Prepare for Emergency Quench: If the temperature continues to rise, be prepared to quench the reaction by transferring the reactor contents to a quench tank containing a large volume of a suitable cold liquid (e.g., water, dilute aqueous base). Caution: The dilution of strong acids is also highly exothermic; this should be a last resort and part of a well-defined emergency protocol.
Root Cause Analysis and Prevention:
| Potential Cause | Underlying Principle | Preventative Measures & Process Adjustments |
| Inadequate Cooling | Heat generation rate > Heat removal rate. | - Perform reaction calorimetry to determine the heat of reaction and required cooling capacity. - Ensure the heat transfer area of the reactor is sufficient for the scale. - Use a colder cooling medium if necessary. |
| Rapid Addition of Nitrating Agent | Accumulation of unreacted nitrating agent leads to a sudden, large exotherm. | - Implement a slow, controlled addition of the nitrating agent using a calibrated dosing pump. - Correlate the addition rate to the real-time heat flow data from a calorimeter or in-process temperature probes. |
| Poor Agitation | Formation of localized "hot spots" with high reactant concentrations. | - Select an appropriate agitator type and speed to ensure good mixing and heat transfer. - Monitor agitator power draw as an indicator of consistent mixing. |
| Incorrect Reagent Concentration | Higher concentrations can lead to faster reaction rates and greater exothermicity. | - Use validated, appropriately diluted nitrating agents. - Ensure the quality and concentration of raw materials through incoming inspection. |
Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities
The indazole ring has multiple potential sites for nitration, and achieving high regioselectivity for the desired isomer (e.g., 5-nitroindazole) is crucial for yield and purity.
Troubleshooting Steps:
-
Confirm Analytical Method: Ensure your in-process control (IPC) and final product analytical methods (e.g., HPLC, UPLC) can accurately separate and quantify all potential regioisomers.
-
Review Reaction Conditions: The regiochemical outcome is highly dependent on the reaction conditions.
-
Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitric acid/acetic anhydride) can influence the electrophilicity of the nitronium ion and thus the isomer distribution.
-
Solvent: The solvent can affect the solubility of the indazole substrate and the stability of the reaction intermediates.
-
Temperature: Lower temperatures generally favor the thermodynamically more stable isomer.
-
Strategies for Improving Regioselectivity:
| Strategy | Mechanism of Action | Typical Conditions |
| Control of Acidity | The protonation state of the indazole ring influences the position of electrophilic attack. | For many indazole systems, nitration in a mixture of concentrated sulfuric and nitric acid at low temperatures (0-10 °C) can favor the 5- and 6-nitro isomers. |
| Protecting Groups | Blocking one of the nitrogen atoms can direct nitration to the desired ring. | N-acylation or N-sulfonylation can be employed, followed by a deprotection step. |
| Substituent Effects | The electronic nature of existing substituents on the indazole ring will direct the position of nitration. | Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate others.[4][5] |
Issue 3: Low Yield and Incomplete Conversion
Low yields can be attributed to a variety of factors, from incomplete reaction to product loss during work-up.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Considerations:
-
Raw Material Quality: Impurities in the starting indazole can lead to side reactions and lower yields.[6] Ensure raw materials meet specifications through rigorous analytical testing.
-
Work-up Procedure: The quenching and isolation steps are critical. The product may be partially soluble in the aqueous phase, or emulsions may form during extraction, leading to losses. A well-designed work-up protocol is essential.[7]
-
Crystallization and Isolation: The choice of crystallization solvent is paramount for achieving both high purity and high recovery.[8][9]
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 5-nitroindazole, and how can they be controlled?
A1: Besides regioisomers (e.g., 4-, 6-, and 7-nitroindazole), common impurities can include:
-
Di-nitrated products: These arise from over-nitration if the reaction temperature is too high or if an excess of the nitrating agent is used. Control is achieved through strict stoichiometry and temperature management.
-
Oxidation byproducts: Nitric acid is a strong oxidizing agent. These impurities can be minimized by maintaining low reaction temperatures and using the minimum necessary amount of nitric acid.
-
Residual starting material: This indicates an incomplete reaction and can be addressed by optimizing reaction time and temperature.
-
Diazoamino compounds: In syntheses starting from amino-precursors, side reactions can lead to the formation of colored, often insoluble diazoamino compounds.[10]
Q2: How can I safely quench a large-scale nitration reaction?
A2: The standard and safest procedure is to slowly transfer the reaction mixture to a separate quench vessel containing a vigorously stirred slurry of ice and water (typically 5-10 times the volume of the reaction mixture).[7] This method serves to both dilute the strong acids and dissipate the significant heat of dilution. The addition should be done at a controlled rate to prevent a rapid temperature increase in the quench vessel.
Q3: My nitroindazole intermediate "oils out" during crystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high impurity levels or too rapid cooling. To resolve this:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional "good" solvent to increase the solubility.
-
Allow the solution to cool more slowly.
-
If the problem persists, consider a hot filtration to remove insoluble impurities or a charcoal treatment to remove colored impurities, which can sometimes inhibit crystallization.[6]
Q4: What is the role of reaction calorimetry in scaling up nitroindazole synthesis?
A4: Reaction calorimetry (e.g., using a Mettler-Toledo RC1) is essential for safe scale-up. It provides critical data on the heat of reaction, heat flow, and the adiabatic temperature rise.[11] This information is used to:
-
Determine the maximum temperature of the synthesis reaction (MTSR) to assess the risk of thermal runaway.
-
Design an adequate cooling system for the scaled-up reactor.
-
Define safe operating limits for parameters like dosing rate and temperature.
IV. Advanced Topics in Process Control and Optimization
Process Analytical Technology (PAT) for Enhanced Control
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[12][13][14][15][16] For nitroindazole synthesis, PAT can provide real-time insights into the reaction progress, enabling tighter control and improved safety.
A PAT-Enabled Workflow for Nitroindazole Synthesis:
Caption: PAT workflow for nitration monitoring.
Key PAT Tools and Their Applications:
| PAT Tool | Parameter Monitored | Benefit in Nitroindazole Synthesis |
| In-situ FTIR/Raman Spectroscopy | Concentration of starting material, product, and key intermediates. | - Real-time monitoring of reaction completion. - Detection of accumulation of unreacted nitrating agent, providing an early warning for potential thermal runaway. |
| Temperature and Pressure Sensors | Reactor temperature and pressure. | - Critical for monitoring the exotherm and ensuring the reaction stays within safe operating limits. |
| Automated Dosing Systems | Precise control of reagent addition. | - Enables feedback control loops where the dosing rate is automatically adjusted based on real-time data from other PAT sensors (e.g., temperature, FTIR). |
By integrating these tools, a "Quality by Design" (QbD) approach can be implemented, where process understanding is used to build quality and safety into the manufacturing process from the outset.[12]
Phase Transfer Catalysis (PTC) for Improved Selectivity and Safety
For certain nitroindazole syntheses, particularly those involving substrates with poor solubility in the reaction medium, Phase Transfer Catalysis (PTC) can offer significant advantages. PTC facilitates the reaction between reactants in different immiscible phases (e.g., a solid substrate and a liquid nitrating agent).[17][18][19][20]
Mechanism of PTC in Nitration:
A phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports the nucleophile (in this case, the indazole anion) from the solid or aqueous phase into the organic phase where it can react with the electrophile (the nitronium ion).
Potential Benefits for Nitroindazole Synthesis:
-
Milder Reaction Conditions: PTC can enable nitration at lower temperatures and with less aggressive nitrating agents, improving the safety profile.
-
Enhanced Regioselectivity: By altering the reaction environment at the molecular level, PTC can sometimes influence the regioselectivity of the nitration.[19]
-
Increased Reaction Rates: By improving the contact between reactants, PTC can lead to faster reaction times.
Example Protocol Outline using PTC:
-
Reaction Setup: A multiphase system is established, for example, with the solid indazole substrate, an organic solvent, and an aqueous solution of the nitrating agent.
-
Catalyst Addition: A catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide) is added.
-
Reaction: The mixture is stirred at a controlled temperature. The catalyst facilitates the transport of the reactive species across the phase boundary, allowing the reaction to proceed.
-
Work-up: Standard quenching and extraction procedures are followed to isolate the product.
V. Conclusion
The scale-up of nitroindazole intermediate synthesis is a complex undertaking that requires a multifaceted approach, integrating principles of chemical engineering, reaction kinetics, and process safety. By adopting a systematic troubleshooting methodology, leveraging advanced process control strategies like PAT, and exploring innovative synthetic approaches such as PTC, researchers and drug development professionals can successfully navigate these challenges. This guide serves as a foundational resource to support the safe, efficient, and robust production of these vital pharmaceutical building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. dokumen.pub [dokumen.pub]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Applications of Phase Transfer Catalysis in Heterocyclic Chemistry | Semantic Scholar [semanticscholar.org]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 12. agcbio.com [agcbio.com]
- 13. Current PAT Landscape in the Downstream Processing of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Phase transfer catalysis in the chemistry of heterocyclic compounds. A review | Semantic Scholar [semanticscholar.org]
- 19. tsijournals.com [tsijournals.com]
- 20. Applications of Phase Transfer Catalysis in Heterocyclic Chemistry (1984) | Roger Gallo | 20 Citations [scispace.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate: A Critical Intermediate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, Methyl 4-nitro-1H-indazole-6-carboxylate stands out as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its strategic placement of functional groups—a nitro group for further derivatization, a carboxylate for amide coupling, and the indazole core itself—makes it a versatile building block in drug discovery. This guide provides an in-depth, objective comparison of validated and potential synthetic routes to this key compound, supported by experimental data to inform strategic decisions in complex synthetic campaigns.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Transformation | Starting Materials | Reagents | Reported/Expected Yield | Key Advantages | Potential Challenges |
| Route 1: Diazotization and Cyclization | Intramolecular cyclization of a diazonium salt | Dimethyl 2-amino-5-nitroterephthalate | Sodium nitrite, Acid (e.g., HCl) | Moderate to Good | Utilizes readily available starting materials. | Precise control of diazotization temperature is critical; potential for side reactions. |
| Route 2: Nitration of Indazole Precursor | Electrophilic aromatic substitution | Methyl 1H-indazole-6-carboxylate | Nitrating agent (e.g., HNO₃/H₂SO₄) | Variable | Direct functionalization of the indazole core. | Regioselectivity can be an issue, leading to a mixture of isomers; harsh reaction conditions. |
Route 1: The Diazotization and Cyclization Pathway
This classical yet reliable approach builds the indazole ring from a suitably substituted benzene precursor. The key step involves the diazotization of an amino group followed by an intramolecular cyclization. This route offers a logical and often high-yielding pathway to the target molecule.
Scientific Rationale
The synthesis hinges on the transformation of Dimethyl 2-amino-5-nitroterephthalate. The amino group is first converted to a reactive diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong acid at low temperatures.[1] The resulting diazonium salt is unstable and, in this case, is not isolated. Instead, it undergoes a spontaneous intramolecular cyclization, where the diazonium group is displaced by the lone pair of the nitrogen from the deprotonated amino group, forming the pyrazole ring of the indazole system. The low temperature is crucial to prevent the premature decomposition of the diazonium salt and to minimize the formation of unwanted side products.[1]
Visualizing the Workflow
Caption: Synthetic pathway via diazotization and cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of Dimethyl 2-amino-5-nitroterephthalate
Step 2: Diazotization and Cyclization to this compound
-
Preparation of the Amine Suspension: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Dimethyl 2-amino-5-nitroterephthalate (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature range throughout the reaction.[1]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water and cool the solution to 0-5 °C.
-
Diazotization: Add the chilled sodium nitrite solution dropwise to the stirred amine suspension. The rate of addition should be controlled to maintain the temperature below 5 °C.[1]
-
Cyclization: After the complete addition of the nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete cyclization.
-
Work-up and Purification: The product can be isolated by filtration, followed by washing with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Route 2: Direct Nitration of an Indazole Precursor
An alternative strategy involves the direct nitration of a pre-existing indazole scaffold. This approach is conceptually more direct but can be complicated by issues of regioselectivity.
Scientific Rationale
This method leverages the electron-rich nature of the indazole ring system, which makes it susceptible to electrophilic aromatic substitution. The synthesis of a related compound, methyl 6-nitro-1H-indazole-4-carboxylate, can be achieved through the nitration of an indazole derivative.[2] The choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and careful control of reaction conditions are paramount to favor the formation of the desired 4-nitro isomer over other potential products (e.g., 5-nitro or 7-nitro). The directing effects of the existing substituents on the indazole ring will play a crucial role in determining the outcome of the nitration.
Visualizing the Workflow
Caption: Synthetic pathway via direct nitration.
Detailed Experimental Protocol
-
Dissolution: In a flask equipped with a magnetic stirrer and a thermometer, dissolve Methyl 1H-indazole-6-carboxylate (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature between 0 and 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a specified period, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by filtration and wash thoroughly with cold water. The crude product will likely be a mixture of regioisomers, necessitating careful purification by column chromatography to isolate the desired this compound.
Performance Comparison and Expert Insights
Route 1 (Diazotization and Cyclization): This is generally the more predictable and often higher-yielding route for accessing specifically substituted indazoles. The regiochemistry is locked in by the starting material, avoiding the formation of isomeric mixtures that can complicate purification. The primary challenge lies in the handling of the potentially unstable diazonium intermediate, which requires strict temperature control. However, for a scalable and reliable synthesis, this pathway is often preferred in an industrial setting.
Route 2 (Direct Nitration): While seemingly more atom-economical, direct nitration of the indazole ring can be a less selective process. The electronic and steric effects of the existing ester group will influence the position of nitration, and achieving high selectivity for the 4-position may be challenging. This route might be suitable for exploratory or small-scale synthesis where the separation of isomers is feasible. However, for large-scale production, the purification challenges could render this route less practical.
Conclusion for the Practicing Scientist
For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, the diazotization and cyclization route (Route 1) is the recommended pathway. Its superior control over regiochemistry and the use of well-established reaction conditions make it a more robust and predictable method. While the direct nitration approach (Route 2) offers a more concise synthetic sequence, the potential for isomeric mixtures and the associated purification complexities present significant drawbacks for practical applications. The choice of synthesis route will ultimately depend on the specific project requirements, scale, and available resources, but a thorough understanding of the underlying chemical principles and potential pitfalls of each method is essential for success.
References
A Comparative Guide to the Synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate: Evaluating Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate, a key building block in medicinal chemistry, presents a critical case study in the optimization of synthetic routes. The selection of reagents, particularly for the crucial nitration step, significantly impacts yield, purity, safety, and environmental footprint. This guide provides an in-depth comparison of the conventional synthesis pathway with viable alternative methods, supported by experimental insights and the underlying chemical principles.
The Conventional Approach: A Double-Edged Sword
The established synthesis of this compound typically begins with the nitration of a suitable indazole precursor. A common and potent method for nitrating aromatic systems is the use of a mixture of concentrated nitric acid and sulfuric acid.
This classical approach, while effective in achieving nitration, presents several significant drawbacks:
-
Harsh Conditions: The highly acidic and corrosive nature of the nitrating mixture can lead to the degradation of sensitive functional groups and the formation of unwanted byproducts.
-
Safety Concerns: The combination of strong oxidizing and dehydrating acids creates a highly exothermic reaction, requiring careful temperature control to prevent runaway reactions.
-
Environmental Impact: The use of large quantities of strong acids results in acidic waste streams that require neutralization and disposal, contributing to a poor environmental profile.
-
Regioselectivity Issues: In substituted indazoles, controlling the position of nitration can be challenging, leading to mixtures of isomers that necessitate difficult purification steps.
A Comparative Analysis of Alternative Nitrating Agents
In the quest for milder, safer, and more selective nitration methods, several alternative reagents have emerged. Below is a comparative analysis of these alternatives for the synthesis of this compound.
| Reagent/System | Reaction Conditions | Advantages | Disadvantages |
| Conc. HNO₃ / Conc. H₂SO₄ | Low temperature (0-10 °C) | Potent, readily available, and cost-effective. | Harsh, corrosive, poor regioselectivity, significant safety and environmental concerns. |
| Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | Mild conditions, often in acetic anhydride. | Milder, safer to handle, and can offer improved regioselectivity.[1] | Higher cost compared to mixed acids, may require longer reaction times. |
| Sodium Nitrite (NaNO₂) with a Solid Acid Catalyst | Microwave irradiation, solvent-free or in a high-boiling solvent. | "Greener" approach with reduced acid waste, potentially faster reaction times with microwave assistance.[2][3] | Catalyst selection is crucial, and optimization of reaction conditions may be required. |
| Trifluoroacetyl Nitrate (in situ from NH₄NO₃ and TFAA) | Low temperature, often in an inert solvent. | Can provide good yields for deactivated aromatic systems.[4] | Reagents can be expensive and moisture-sensitive. |
Delving into the Alternatives: Experimental Protocols and Mechanistic Insights
Bismuth Nitrate Pentahydrate: The Milder Alternative
Bismuth nitrate pentahydrate has gained traction as a nitrating agent for a variety of organic substrates, offering a less aggressive alternative to traditional mixed acids.[1] The reaction is believed to proceed through the in situ generation of the nitronium ion (NO₂⁺) in a more controlled manner.
Experimental Protocol (Representative):
-
Dissolve the indazole precursor in acetic anhydride.
-
Add bismuth nitrate pentahydrate portion-wise at room temperature.
-
Stir the mixture for the required duration, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Diagram of the Bismuth Nitrate Nitration Workflow
Caption: Workflow for nitration using bismuth nitrate pentahydrate.
"Greener" Synthesis: Sodium Nitrite with a Solid Acid Catalyst under Microwave Irradiation
The principles of green chemistry encourage the use of less hazardous reagents and more efficient energy sources.[2][5] The use of sodium nitrite with a solid acid catalyst, such as an iron-rich kaolinite clay, under microwave irradiation represents a significant step in this direction.[2][3] This method avoids the use of strong mineral acids and can dramatically reduce reaction times.
Experimental Protocol (Representative):
-
Grind the indazole precursor, sodium nitrite, and the solid acid catalyst together.
-
Place the solid mixture in a microwave reactor.
-
Irradiate at a controlled temperature and power until the reaction is complete (monitored by TLC).
-
Extract the product from the solid mixture with a suitable solvent.
-
Remove the solvent under reduced pressure and purify the product.
Diagram of the Microwave-Assisted "Green" Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis using a solid acid catalyst.
Conclusion: Selecting the Optimal Path Forward
The choice of reagents for the synthesis of this compound is a critical decision that balances efficiency with safety and environmental responsibility. While the conventional method using mixed acids is well-established, the exploration of alternative reagents like bismuth nitrate offers a milder and potentially more selective approach. For laboratories equipped with microwave reactors, the "greener" synthesis using sodium nitrite and a solid acid catalyst presents an attractive option for reducing waste and accelerating reaction times.
Ultimately, the optimal synthetic route will depend on the specific requirements of the research, including scale, purity needs, available equipment, and commitment to sustainable chemical practices. This guide provides a framework for making an informed decision, encouraging a move towards safer and more environmentally conscious synthetic methodologies in drug discovery and development.
References
A Senior Application Scientist's Comparative Guide to the Biological Potency of Indazole-Based Kinase Inhibitors
Abstract: The indazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors and clinical candidates.[1][2][3] This guide provides a comparative analysis of the biological potency of various kinase inhibitors derived from the indazole core, a scaffold accessible through versatile starting materials like functionalized nitroindazoles. We will explore structure-activity relationships (SAR) against key oncological targets, provide validated experimental protocols for assessing potency, and place these inhibitors within their relevant signaling pathway contexts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the indazole scaffold for novel kinase inhibitor design.
The Indazole Scaffold: A Cornerstone in Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, kinase inhibitors have become a major focus of targeted therapy. The indazole ring system has proven to be an exceptionally effective pharmacophore for engaging the ATP-binding site of various kinases.[1][3] Marketed drugs such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (ALK/ROS1 inhibitor) all feature this core structure, highlighting its clinical significance.[2][5][6]
The versatility of the indazole scaffold allows for chemical modifications at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. Starting materials such as Methyl 4-nitro-1H-indazole-6-carboxylate or similar functionalized indazoles serve as key building blocks for generating diverse libraries of inhibitors through established synthetic routes like Suzuki coupling and amidation reactions.[7][8]
Comparative Analysis of Biological Potency
To provide a clear benchmark of performance, the following table summarizes the biological activity of selected indazole derivatives against prominent cancer-related kinases. The data, compiled from various studies, illustrates how modifications to the core scaffold influence potency and target specificity.
Note on Comparability: Direct comparison of IC50 values across different studies should be approached with caution, as minor variations in assay conditions (e.g., ATP concentration, enzyme source) can influence the results. This table serves as a guide to the relative potency and target spectrum of different indazole series.
| Compound Class/Reference ID | Target Kinase(s) | Potency (IC50) | Assay Type / Cell Line | Reference |
| Indazole-based c-Met Inhibitor | c-Met | 0.17 µM | TR-FRET (Biochemical) | [7][9] |
| (Compound 4d) | c-Met | 5.45 µM | Cell-based | [7][9] |
| Indazole-based VEGFR-2 Inhibitor | VEGFR-2 | 1.24 nM | Biochemical | [10] |
| (Compound 30) | --- | Inhibits HUVEC Angiogenesis | Cell-based | [10] |
| Indazole-based PLK4 Inhibitor | PLK4 | < 0.1 nM | Biochemical | [8] |
| (Compound C05) | Proliferation | 0.948 µM | IMR-32 (Neuroblastoma) | [8] |
| Proliferation | 0.979 µM | MCF-7 (Breast Cancer) | [8] | |
| Indazole-3-carboxamide | PAK1 | 9.8 nM | Biochemical | [11] |
| (Compound 30l) | Proliferation | Suppressed Migration/Invasion | MDA-MB-231 (Breast Cancer) | [11] |
| Amino-indazole Scaffold | FLT3, c-Kit, PDGFRα | Single-digit nM EC50s | Cell-based | [12][13] |
| (Compound 4 & 11) | (Gatekeeper Mutants) | |||
| Axitinib (Reference Drug) | VEGFR-1, -2, -3 | --- | Multi-kinase inhibitor | [6] |
| PLK4 | 6.5 nM | Biochemical | [14] |
Key Experimental Methodologies
The trustworthiness of potency data relies on robust and reproducible experimental protocols. Below are representative, step-by-step methodologies for key assays used to characterize kinase inhibitors.
Workflow for Kinase Inhibitor Evaluation
This diagram illustrates the logical flow from initial compound synthesis to biological characterization.
Caption: High-level workflow for kinase inhibitor discovery and validation.
Protocol: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Causality Behind Choices:
-
ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket.
-
Recombinant Enzyme: Using a high-purity recombinant enzyme is critical to ensure that the measured activity is from the target of interest and not from contaminating kinases.
-
Validation: The assay is validated using a known, potent inhibitor (positive control) and a non-inhibiting solvent (negative control, e.g., DMSO) to establish a dynamic range.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the indazole inhibitor compounds in DMSO. Then, dilute further in the kinase buffer.
-
Prepare a solution of the target kinase and its specific substrate peptide in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
-
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor compound to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Cell Proliferation Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HCT-116) in appropriate media.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole inhibitor compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes.
-
Measure the absorbance at 490-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Signaling Pathway Context: Targeting VEGFR-2 in Angiogenesis
Many potent indazole inhibitors, including Axitinib, target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][10][15] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[5][6] Inhibiting VEGFR-2 blocks the downstream signaling cascade, thereby preventing endothelial cell proliferation and migration.
Caption: The VEGFR-2 signaling pathway and the point of intervention for indazole-based inhibitors.
Conclusion and Future Directions
The indazole scaffold remains a highly validated and fruitful starting point for the design of potent and selective kinase inhibitors. The data clearly demonstrates that nanomolar to sub-nanomolar potency can be achieved against key targets like VEGFR-2 and PLK4 through rational chemical modification.[8][10] Future efforts in this area will likely focus on optimizing selectivity to minimize off-target effects, improving drug-like properties such as metabolic stability, and developing inhibitors against novel or mutated kinase targets to overcome clinical resistance. The combination of structure-based design, robust biological evaluation, and a deep understanding of the underlying signaling pathways will continue to drive the success of indazole-based therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Indazole Nitration: A Comparative Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Nitroindazoles
The indazole scaffold is a cornerstone in medicinal chemistry, celebrated for its bioisosteric relationship with indole and its presence in numerous pharmacologically active agents. The introduction of a nitro (-NO₂) group onto this privileged scaffold is a pivotal synthetic transformation. Nitroindazoles are not merely intermediates; they are crucial building blocks for synthesizing amines, which are foundational for a diverse array of functionalities, and they can also act as key pharmacophoric elements, modulating the electronic and steric properties of the parent molecule to enhance biological activity.
However, the nitration of the indazole ring is a nuanced challenge. The bicyclic system, comprising a benzene and a pyrazole ring, possesses multiple potential sites for electrophilic attack. The inherent asymmetry and the presence of two nitrogen atoms (N1 and N2) lead to complex issues of regioselectivity. The choice of nitrating agent and reaction conditions is therefore not a trivial matter but a strategic decision that dictates the outcome, yield, and purity of the desired product. This guide provides a comparative analysis of prevalent and emerging methods for indazole nitration, offering field-proven insights and experimental data to inform your synthetic strategy.
The Regioselectivity Challenge in Indazole Nitration
The indazole ring presents several positions susceptible to electrophilic nitration: C3, C4, C5, C6, and C7 on the carbon framework, and potentially N1 or N2. The outcome of the reaction is a delicate interplay of electronic effects, steric hindrance, and reaction mechanism (electrophilic aromatic substitution vs. radical pathways).
Under strongly acidic conditions, such as the classical nitric acid/sulfuric acid mixture, the indazole ring is protonated. This protonation occurs preferentially at N2, leading to the formation of an indazolium cation. This cation is significantly deactivated towards electrophilic attack, and the regioselectivity is then governed by the remaining electron density distribution, often favoring nitration on the benzo-ring, typically at the C5 position. Conversely, methods that operate under neutral or less acidic conditions may favor other positions, such as C3 or C7, through different mechanistic pathways.
Comparative Analysis of Nitration Methodologies
The selection of a nitration method depends on the desired regioisomer, the functional group tolerance required for the specific indazole substrate, and considerations of safety and scalability. We will now explore the most common and innovative approaches.
Classical Electrophilic Nitration: The Mixed Acid Approach
The combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the most traditional and powerful method for aromatic nitration. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Mechanism & Rationale: The potent electrophilicity of the nitronium ion makes this method effective even for deactivated aromatic systems. For indazole, the reaction proceeds via electrophilic aromatic substitution on the protonated form of the heterocycle. The strong acidic medium generally directs the nitration to the 5-position, with the 3-nitro isomer also being observed. Over-nitration to dinitro products can occur under forcing conditions.
Advantages:
-
Cost-effective and readily available reagents.
-
High reactivity, suitable for a range of substrates.
-
Well-established and widely documented.
Disadvantages:
-
Harsh, corrosive, and strongly acidic conditions limit functional group tolerance.
-
Often results in mixtures of regioisomers, requiring challenging purification.
-
Significant safety hazards associated with handling concentrated acids and potential for runaway exothermic reactions.
-
Generates substantial acidic waste.
A variation of this method utilizes potassium nitrate (KNO₃) in concentrated sulfuric acid, which can offer better control over the reaction.
Milder Nitrating Agents: The Acetyl Nitrate Method
Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a milder and more selective nitrating agent than the mixed acid system.
Mechanism & Rationale: Acetyl nitrate is less aggressive than the nitronium ion generated in mixed acid, which can lead to improved regioselectivity and better tolerance of sensitive functional groups. The reaction is typically performed at lower temperatures, offering greater control.
Advantages:
-
Milder reaction conditions compared to mixed acid.
-
Can provide different regioselectivity.
-
Reduced risk of oxidation and side reactions for sensitive substrates.
Disadvantages:
-
Acetyl nitrate is thermally unstable and can decompose explosively, requiring careful temperature control.
-
The presence of acetic anhydride can lead to N-acetylation as a side reaction.
Radical Nitration: Transition-Metal Catalyzed Approaches
Recent advances have introduced transition-metal-catalyzed methods that proceed through radical mechanisms, offering unique regioselectivity that is often complementary to classical electrophilic methods.
Iron(III) Nitrate for C-H Nitration: Iron(III) nitrate has emerged as an economical and less toxic reagent for direct C-H nitration. Depending on the reaction conditions and the indazole tautomer (1H vs. 2H), this method can selectively nitrate the C3 or C7 positions.
Mechanism & Rationale: These reactions are believed to proceed via a radical pathway, where the thermal decomposition of Fe(NO₃)₃ generates a •NO₂ radical. This radical then attacks the indazole ring. For 2H-indazoles, this method has been shown to be highly effective for C3 and C7 nitration, positions that are difficult to access via electrophilic substitution.
Advantages:
-
Excellent regioselectivity for C3 and C7 positions, especially on 2H-indazoles.
-
Milder conditions compared to mixed acid.
-
Good functional group tolerance.
Disadvantages:
-
May require specific N-substitution on the indazole (e.g., 2H-indazoles).
-
The mechanism can be complex and substrate-dependent.
Strategic N-Protection: A Tool for Directing Regioselectivity
To circumvent the issues of N-protonation and to steer the nitration to a specific position, the indazole nitrogen can be protected with a removable group, such as acetyl (-Ac) or tert-butoxycarbonyl (-Boc).
Mechanism & Rationale: By protecting the N1 position, the electronic properties of the ring are altered. The electron-withdrawing nature of the acetyl or Boc group deactivates the pyrazole ring towards electrophilic attack and can influence the position of nitration on the benzene ring. For instance, nitration of 1-acetyl-indazole primarily yields 1-acetyl-5-nitroindazole. The protecting group can then be removed under basic or acidic conditions to afford the N-unsubstituted nitroindazole.
Advantages:
-
Provides excellent control over regioselectivity.
-
Allows access to isomers that are difficult to obtain through direct nitration of the unprotected indazole.
Disadvantages:
-
Adds two steps to the synthetic sequence (protection and deprotection), which can lower the overall yield.
-
The stability of the protecting group under nitrating conditions must be considered.
Data Presentation: A Comparative Overview
The following table summarizes the performance of different nitration methods based on data from the scientific literature. Note that direct comparison is challenging as different substrates and reaction optimizations are reported.
| Method | Reagents/Catalyst | Typical Conditions | Major Product(s) | Typical Yield | Pros | Cons |
| Classical Mixed Acid | HNO₃ / H₂SO₄ | 0 °C to RT | 5-Nitro, 3-Nitro | Variable, often moderate | Inexpensive, powerful | Harsh conditions, poor selectivity, safety issues |
| Nitrate Salt/Acid | KNO₃ / H₂SO₄ | 0 °C to RT | 5-Nitro | Moderate to Good | Milder than fuming HNO₃ | Still strongly acidic, isomer mixtures |
| Acetyl Nitrate | HNO₃ / Ac₂O | 0 °C | Varies with substrate | Moderate | Milder, better for sensitive substrates | Thermally unstable reagent, potential for N-acetylation |
| Iron-Catalyzed Radical | Fe(NO₃)₃ / Zn(OTf)₂ | 80 °C | 7-Nitro (on 2H-indazoles) | Good to Excellent | High regioselectivity for C7, mild | Substrate-specific (2H-indazoles) |
| N-Protection Strategy | 1. Ac₂O or (Boc)₂O2. Nitrating Agent3. Deprotection | Multi-step | Controllable (e.g., 5-Nitro) | Good (over 3 steps) | Excellent regiocontrol | Increased step count, lower overall yield |
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.
Protocol 1: Synthesis of 5-Nitro-1H-indazole via Mixed Acid Nitration (Illustrative)
-
Warning: This reaction involves highly corrosive and reactive acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. An ice bath must be readily available to control the reaction temperature.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 5.0 g of 1H-indazole to the cold sulfuric acid with stirring. Ensure the indazole dissolves completely before proceeding. Maintain the temperature at 0-5 °C.
-
Nitrating Mixture: Prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.
-
Nitration: Add the cold nitrating mixture dropwise to the indazole solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Dry the crude product. Recrystallization from ethanol or purification by column chromatography may be necessary to separate the 5-nitro and 3-nitro isomers.
Protocol 2: Site-Selective C7-Nitration of a 2H-Indazole using Iron(III) Nitrate
-
Reference: Adapted from a procedure for the nitration of 2-phenyl-2H-indazole.
-
Setup: To an oven-dried reaction tube, add 2-phenyl-2H-indazole (1.0 mmol), iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 2.0 mmol), and zinc triflate (Zn(OTf)₂, 0.2 mmol).
-
Solvent: Add 5 mL of dichloroethane (DCE) to the tube.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the mixture for the time required as monitored by TLC (typically 4-12 hours).
-
Cooling & Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 7-nitro-2-phenyl-2H-indazole.
Visualization of Method Selection and Workflow
Logical Flow for Selecting a Nitration Method
The choice of a nitration strategy is dictated by the desired final product. This diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting an appropriate indazole nitration method.
General Experimental Workflow for Nitration and Work-up
This diagram outlines the typical steps involved in performing and isolating the product from a nitration reaction.
Caption: A generalized experimental workflow for indazole nitration reactions.
Conclusion and Future Outlook
The nitration of indazoles remains a fundamentally important yet challenging transformation in synthetic chemistry. While classical mixed acid methods are still employed, their lack of selectivity and harsh conditions are significant drawbacks. Modern approaches, particularly those leveraging transition-metal catalysis and radical pathways, have opened doors to previously inaccessible regioisomers like the 7-nitroindazoles, with superior functional group tolerance. The strategic use of N-protecting groups also stands as a robust and reliable method for achieving high regioselectivity when the synthetic route can accommodate additional steps.
The future of indazole nitration will likely be shaped by the principles of green chemistry and process safety. The development of more efficient and selective catalysts, the use of safer nitrating agents, and the adoption of technologies like continuous flow chemistry will be paramount. Flow chemistry, in particular, offers a promising avenue to mitigate the hazards of highly exothermic nitration reactions, enabling better temperature control, safer handling of unstable intermediates, and easier scalability for industrial applications. As the demand for complex and precisely functionalized indazole derivatives in drug discovery continues to grow, innovation in nitration methodology will undoubtedly remain a key area of research.
assessing the drug-likeness of Methyl 4-nitro-1H-indazole-6-carboxylate derivatives
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The strategic placement of substituents on the indazole ring can significantly influence the pharmacological profile of these molecules. This guide focuses on Methyl 4-nitro-1H-indazole-6-carboxylate and its derivatives, providing a comparative analysis of their drug-likeness to aid in the early stages of drug discovery.
Introduction to Drug-Likeness and the Indazole Scaffold
"Drug-likeness" is a qualitative concept used in drug design to evaluate how "drug-like" a compound is with respect to factors like bioavailability. A key principle in assessing drug-likeness is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP (a measure of lipophilicity) not greater than 5.[1][2]
Beyond these simple rules, a more comprehensive assessment of a compound's potential as a drug involves evaluating its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early prediction of ADMET properties is crucial to reduce the high attrition rates in drug development.[3][4] In silico, or computational, methods are invaluable for predicting these properties, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles before engaging in costly and time-consuming experimental studies.[5][6]
The indazole nucleus is a versatile heterocyclic framework present in a variety of biologically active compounds.[7][8] For instance, derivatives of 6-nitro-1H-indazole have shown potential as antileishmanial agents.[9] Furthermore, the indazole scaffold is a key component of several approved drugs, highlighting its therapeutic importance. The focus of this guide, this compound, and its derivatives represent a promising area for the development of new therapeutic agents.[10]
In Silico Assessment of Drug-Likeness
To assess the drug-likeness of this compound and a curated set of its virtual derivatives, a computational approach was employed. This allows for the rapid evaluation of key physicochemical and pharmacokinetic parameters.
Methodology
A set of five derivatives of this compound was designed to explore the impact of structural modifications on drug-likeness parameters. The parent compound and its derivatives were analyzed using the SwissADME web tool, a reliable and widely used platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[11] The key parameters evaluated include those related to Lipinski's Rule of Five and other ADMET-related properties.
Caption: Workflow for the in silico assessment of drug-likeness.
Comparative Analysis of Drug-Likeness Properties
The following tables summarize the predicted physicochemical and pharmacokinetic properties of this compound and its hypothetical derivatives.
Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | H-bond Acceptors | H-bond Donors | Lipinski Violations |
| Parent | C9H7N3O4 | 221.17 | 1.65 | 6 | 1 | 0 |
| Derivative 1 (Amide) | C8H6N4O3 | 206.16 | 0.98 | 6 | 2 | 0 |
| Derivative 2 (Carboxylic Acid) | C8H5N3O4 | 207.14 | 1.22 | 6 | 2 | 0 |
| Derivative 3 (N-methyl) | C10H9N3O4 | 235.20 | 1.95 | 6 | 0 | 0 |
| Derivative 4 (Reduced Nitro) | C9H9N3O2 | 191.19 | 1.15 | 4 | 3 | 0 |
| Derivative 5 (Amine substitution) | C9H10N4O2 | 206.20 | 0.85 | 5 | 3 | 0 |
Table 2: Predicted ADMET Properties
| Compound | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| Parent | High | Yes | No | No | No | No | No | No |
| Derivative 1 (Amide) | High | No | No | No | No | No | No | No |
| Derivative 2 (Carboxylic Acid) | High | No | No | No | No | No | No | No |
| Derivative 3 (N-methyl) | High | Yes | No | No | No | No | No | No |
| Derivative 4 (Reduced Nitro) | High | Yes | No | No | No | No | No | No |
| Derivative 5 (Amine substitution) | High | Yes | No | No | No | No | No | No |
Discussion and Future Directions
The in silico analysis reveals that this compound and the designed derivatives exhibit favorable drug-like properties. All compounds adhere to Lipinski's Rule of Five with zero violations, suggesting good potential for oral bioavailability.
The parent compound and several derivatives are predicted to have high gastrointestinal absorption. Notably, the parent compound and derivatives 3, 4, and 5 are also predicted to be blood-brain barrier (BBB) permeant, which could be advantageous for targeting central nervous system disorders. Importantly, none of the compounds are predicted to be substrates for P-glycoprotein, a key efflux pump that can limit drug distribution. Furthermore, the compounds are predicted to have a low probability of inhibiting major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions.
These computational predictions provide a strong rationale for the synthesis and experimental validation of these and other derivatives of this compound. Future work should focus on synthesizing these compounds and evaluating their biological activity in relevant assays. Experimental determination of their ADMET properties will also be crucial to confirm these in silico findings.
Caption: The progression of drug discovery for the indazole scaffold.
Conclusion
The in silico assessment of this compound and its derivatives indicates that this scaffold possesses favorable drug-like properties. The computational data presented in this guide serves as a valuable starting point for medicinal chemists and drug discovery scientists. By prioritizing compounds with promising ADMET profiles early in the discovery process, the likelihood of developing successful therapeutic agents can be significantly increased. The derivatives explored here represent a small fraction of the chemical space that can be investigated, and further structural modifications guided by these initial findings could lead to the discovery of novel and potent drug candidates.
References
- 1. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buy Methyl 6-nitro-1H-indazole-4-carboxylate | 885518-55-8 [smolecule.com]
- 11. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
The Discerning Eye: A Comparative Guide to the Cross-Reactivity of Nitroindazole-Based Kinase Inhibitors
Introduction: The Nitroindazole Scaffold in Kinase Inhibitor Design
In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) have emerged as a cornerstone of precision medicine.[1] Their success, however, is intrinsically linked to their selectivity – the ability to inhibit the intended kinase target without engaging a multitude of off-target kinases, which can lead to unforeseen toxicities or a dilution of therapeutic effect.[2][3] The indazole scaffold has proven to be a "privileged" structure in medicinal chemistry, forming the core of several potent kinase inhibitors.[4][5] The addition of a nitro group to this scaffold introduces unique electronic properties that can be exploited to fine-tune potency and selectivity. This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors derived from nitroindazole and related indazole scaffolds, offering researchers and drug development professionals a framework for navigating this important chemical space.
The Imperative of Kinome-Wide Profiling
The human kinome comprises over 500 kinases, many of which share a structurally conserved ATP-binding pocket.[6] This homology is the primary reason for the cross-reactivity observed in many kinase inhibitors.[2] Therefore, a comprehensive understanding of a compound's interaction with the entire kinome, or a large, representative panel thereof, is not merely an academic exercise but a critical step in preclinical development.[7] Such profiling enables:
-
Identification of true selectivity: Moving beyond a handful of primary targets to understand the broader interaction landscape.
-
Early prediction of potential off-target toxicities: Correlating off-target inhibition with known physiological roles of the affected kinases.
-
Discovery of polypharmacology: Uncovering opportunities where inhibiting multiple kinases could lead to synergistic therapeutic effects.
-
Rational lead optimization: Guiding medicinal chemistry efforts to enhance selectivity and on-target potency.
Methodologies for Cross-Reactivity Profiling: A Technical Overview
A multi-pronged approach is often the most effective strategy for comprehensively profiling kinase inhibitor selectivity. This typically involves a combination of biochemical assays for initial broad screening and cell-based assays to confirm target engagement in a more physiologically relevant context.
Biochemical Assays: The First Line of Screening
These assays typically utilize purified recombinant kinases and measure the inhibitor's effect on their catalytic activity or its ability to displace a known ligand.
-
Radiometric Assays: The traditional "gold standard," these assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. While highly sensitive and direct, they involve the handling of radioactive materials.
-
Luminescence-Based Assays: These assays, such as the popular ADP-Glo™ kinase assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal that is proportional to kinase activity.
-
Competition Binding Assays (e.g., KINOMEscan™): This high-throughput platform measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR. This method provides a direct measure of binding affinity (Kd) and can be used to screen against a large panel of kinases.[8][9]
Cellular Assays: Confirming Target Engagement in a Biological Context
While biochemical assays are invaluable for initial screening, they do not account for factors such as cell permeability, intracellular ATP concentrations, and the native conformation of the kinase within cellular complexes. Cellular assays are therefore crucial for validating on- and off-target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[10] In the presence of a binding inhibitor, the target protein is stabilized and thus more resistant to heat-induced denaturation. The soluble fraction of the protein at different temperatures is then quantified, typically by Western blotting or mass spectrometry.
-
Phosphoproteomics: This powerful mass spectrometry-based approach provides a global snapshot of the phosphorylation state of the proteome in response to inhibitor treatment.[11] By quantifying changes in the phosphorylation of known kinase substrates, one can infer the activity of upstream kinases. This method not only confirms on-target inhibition but can also reveal unexpected off-target effects on signaling pathways.
Comparative Analysis of Indazole-Based Kinase Inhibitors
While comprehensive, publicly available kinome-wide screening data for a wide range of nitroindazole scaffolds remains limited, we can draw valuable insights from well-characterized, clinically relevant indazole-based inhibitors. This section presents a comparative analysis of Pazopanib, Axitinib, and Linifanib, all of which feature the indazole core.
Pazopanib: A Multi-Targeted Indazole
Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[12] Its primary targets include VEGFR1-3, PDGFRα/β, and c-Kit.[2][13] The KINOMEscan™ data for Pazopanib reveals a broader spectrum of activity beyond its primary targets, highlighting its multi-targeted nature.
| Target Kinase | Kd (nM)[8] | Kinase Family |
| VEGFR2 (KDR) | 1.3 | Tyrosine Kinase |
| VEGFR1 (FLT1) | 3.8 | Tyrosine Kinase |
| c-Kit | 11 | Tyrosine Kinase |
| PDGFRβ | 13 | Tyrosine Kinase |
| VEGFR3 (FLT4) | 14 | Tyrosine Kinase |
| DDR1 | 21 | Tyrosine Kinase |
| FGFR1 | 30 | Tyrosine Kinase |
| LCK | 44 | Tyrosine Kinase |
| c-Src | 62 | Tyrosine Kinase |
| RIPK2 | 74 | Serine/Threonine Kinase |
| RAF1 | 95 | Serine/Threonine Kinase |
Table 1: KINOMEscan™ binding affinities (Kd) for Pazopanib against a selection of kinases. Primary targets are in bold. Data sourced from the LINCS Data Portal.[8]
Axitinib: A More Selective Second-Generation Inhibitor
| Target Kinase | IC50 (nM) | Kinase Family |
| VEGFR2 (KDR) | 0.2 | Tyrosine Kinase |
| VEGFR1 (FLT1) | 1.6 | Tyrosine Kinase |
| VEGFR3 (FLT4) | 0.1 | Tyrosine Kinase |
| PDGFRβ | 1.6 | Tyrosine Kinase |
| c-Kit | 1.7 | Tyrosine Kinase |
Table 2: Reported IC50 values for Axitinib against its primary targets. Note that IC50 values are a measure of inhibitory potency and may differ from Kd values.
Linifanib: A Potent and Selective Investigational Agent
Linifanib (ABT-869) is an investigational indazole-based inhibitor of VEGFR and PDGFR family kinases.[11][18] Preclinical data indicate that it has minimal activity against a panel of unrelated receptor tyrosine kinases, cytosolic tyrosine kinases, and serine/threonine kinases, suggesting a favorable selectivity profile.[1][19]
| Target Kinase | IC50 (nM)[11] | Kinase Family |
| VEGFR2 (KDR) | 4 | Tyrosine Kinase |
| FLT3 | 4 | Tyrosine Kinase |
| VEGFR1 (FLT1) | 3 | Tyrosine Kinase |
| PDGFRβ | 66 | Tyrosine Kinase |
| CSF-1R | 4 | Tyrosine Kinase |
Table 3: Reported IC50 values for Linifanib against its primary targets.[11]
The Nitroindazole Scaffold: Opportunities for Targeted Inhibition
The introduction of a nitro group onto the indazole scaffold offers medicinal chemists a powerful tool to modulate the electronic properties of the molecule, potentially leading to altered binding affinities and selectivity profiles. While broad kinome-wide data is emerging, studies on nitroindazole derivatives targeting specific kinase families demonstrate their potential.
For instance, a computational study identified 5-nitroindazole as a potential multi-targeted inhibitor of CDK2 and other transferase kinases implicated in lung cancer.[20][21] Furthermore, various indazole derivatives have been investigated as selective inhibitors of Aurora kinases, which are critical regulators of mitosis and are frequently overexpressed in cancer.[22][23] The development of isoform-selective inhibitors for kinases like Aurora A and B is a significant challenge due to the high homology of their ATP-binding pockets.[23] The exploration of substituted indazoles, including nitroindazoles, represents a promising avenue for achieving this selectivity.
Experimental Protocols
General Workflow for In Vitro Kinase Inhibitor Selectivity Profiling
Caption: General workflow for in vitro kinase inhibitor selectivity profiling.
Detailed Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the target kinase and its specific substrate in kinase reaction buffer.
-
Prepare serial dilutions of the nitroindazole-based inhibitor in the appropriate buffer (e.g., with a final DMSO concentration of ≤1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 0.5 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of a 2.5X ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing On- and Off-Target Effects
The following diagram illustrates a simplified signaling pathway, demonstrating how a kinase inhibitor can have both on-target and off-target effects.
Caption: On-target vs. off-target effects of a kinase inhibitor.
Conclusion and Future Directions
The nitroindazole scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. As demonstrated by the comparative analysis of clinically relevant indazole-based drugs, achieving a high degree of selectivity is both a critical challenge and a key determinant of therapeutic success. While Pazopanib showcases a multi-targeted profile, the trend towards more selective inhibitors like Axitinib and Linifanib underscores the ongoing efforts in the field.
For researchers working with nitroindazole-based inhibitors, a comprehensive cross-reactivity profiling strategy is indispensable. The methodologies outlined in this guide, from high-throughput biochemical screens to cell-based target engagement and phosphoproteomics, provide a robust framework for characterizing the selectivity of these compounds. The continued application of these techniques will undoubtedly uncover novel inhibitors with superior selectivity, paving the way for the next generation of targeted therapies. As more kinome-wide data for nitroindazole scaffolds become publicly available, a more direct and detailed comparative analysis will be possible, further refining our understanding of this important class of kinase inhibitors.
References
- 1. Linifanib - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Exploring the scaffold universe of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Results of a prospective phase 2 study of pazopanib in patients with surgically unresectable or metastatic chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3′deoxy-3′fluoro-l-thymidine positron emission tomography/computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 2 Trial of Linifanib (ABT-869) in Patients with Advanced Renal Cell Cancer (RCC) after Sunitinib Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Methyl 4-nitro-1H-indazole-6-carboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4-nitro-1H-indazole-6-carboxylate. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple procedural lists to explain the underlying principles of safe chemical waste management. The protocols described herein are grounded in established safety standards and regulatory requirements, ensuring a self-validating system for laboratory personnel.
Part 1: Hazard Assessment & Immediate Precautions
This compound belongs to the nitroaromatic class of compounds. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its chemical structure allows for a reliable hazard assessment based on analogous compounds and the known toxicological profile of the nitro-indazole functional group.[1][2] Nitroaromatic compounds are recognized as persistent environmental pollutants due to the electron-withdrawing nature of the nitro group, which makes them resistant to oxidative degradation.[3] Their toxicity, potential mutagenicity, and the risk of forming carcinogenic amines upon reduction necessitate cautious handling and disposal.[3]
Like many nitroaromatics, this compound should be treated as a hazardous substance. The EPA classifies many nitroaromatic compounds and spent solvents containing them as listed hazardous wastes (e.g., F004 for nitrobenzene).[4][5] Therefore, all waste containing this compound must be managed as regulated hazardous waste.
Inferred Hazard Profile
The following table summarizes the expected hazards based on data from structurally similar compounds like 6-Nitroindazole and Methyl 4-nitrobenzoate.
| Hazard Category | Description & Precaution | Supporting Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Avoid creating dust. Handle only in a well-ventilated area or chemical fume hood. | [6] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation. Direct contact must be avoided. | [6] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust. | [6] |
| Aquatic Toxicity | Expected to be harmful to aquatic life with long-lasting effects. Do not allow to enter drains or waterways. | [7] |
| Chemical Reactivity | Stable under normal conditions. Avoid strong oxidizing agents. Thermal decomposition may produce nitrogen oxides (NOx). | [6][8] |
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against exposure. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the use of PPE when handling hazardous chemicals.[8]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and dispose of contaminated gloves properly.
-
Body Protection: Wear a lab coat. Ensure it is buttoned to provide maximum coverage.
-
Respiratory Protection: If there is a risk of generating dust or aerosols and engineering controls (like a fume hood) are insufficient, use a NIOSH-approved respirator.
Spill Management
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spill from spreading or entering drains. Use an inert absorbent material like sand or vermiculite.
-
Cleanup: For small spills, carefully sweep up the absorbed material. Avoid generating dust. Place the waste into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials are considered hazardous waste and must be disposed of accordingly.
Part 2: Standard Disposal Protocol (RCRA Compliance)
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[9] This "cradle-to-grave" approach requires laboratories to manage waste in designated Satellite Accumulation Areas (SAAs).[9]
Waste Segregation and Collection
-
Designate a Waste Container: Select a chemically compatible container, preferably plastic, with a secure, leak-proof screw cap. The container must be in good condition.
-
Label Immediately: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
A clear list of all components (including solvents) by percentage.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Accumulate Waste:
-
Solid Waste: Collect pure compound, contaminated PPE (gloves, wipes), and spill cleanup debris in a designated, labeled container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled liquid waste container. Do not mix with incompatible waste streams.
-
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste. This is a common and critical EPA violation.
-
Store in SAA: Store the waste container in your designated SAA, which must be at or near the point of generation. Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the routine disposal of waste containing this compound.
Caption: Decision workflow for compliant laboratory waste disposal.
Part 3: Advanced Deactivation Protocol (Optional)
For laboratories equipped to handle chemical treatments, small quantities of this compound can be degraded prior to disposal. This reduces the hazard level of the waste. One effective method for degrading nitroaromatic compounds is through advanced oxidation using Fenton's reagent (H₂O₂ + Fe²⁺).[10] This process generates highly reactive hydroxyl radicals (•OH) that can break down the aromatic ring.[10]
Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting, inside a chemical fume hood, and with appropriate PPE. The reaction can be exothermic.
Lab-Scale Fenton Oxidation Protocol
This protocol is designed for the treatment of a dilute aqueous solution containing the nitroaromatic compound.
-
Preparation:
-
Prepare a 1 M stock solution of ferrous sulfate (FeSO₄·7H₂O).
-
Have a 30% solution of hydrogen peroxide (H₂O₂) ready.
-
Ensure the reaction vessel is in an ice bath to control the temperature.
-
-
Reaction Setup:
-
Place the aqueous waste solution containing the nitroaromatic compound in a beaker with a magnetic stir bar.
-
Begin stirring and place the beaker in the ice bath.
-
-
Catalyst Addition:
-
For every 100 mL of waste solution, add a volume of the ferrous sulfate stock solution to achieve a final Fe²⁺ concentration of approximately 1-2 mM.[10]
-
-
Oxidant Addition:
-
Slowly and carefully , add the 30% hydrogen peroxide solution dropwise. A significant molar excess of H₂O₂ to the nitroaromatic compound is required; a starting ratio of 10:1 (H₂O₂:compound) is recommended.[10]
-
CAUTION: The reaction is exothermic. Monitor the temperature closely and add the H₂O₂ slowly to prevent overheating and vigorous off-gassing.
-
-
Reaction:
-
Allow the mixture to stir in the ice bath for 1-2 hours, then remove from the bath and let it stir at room temperature for an additional 4-6 hours or until degradation is complete (monitor by TLC or LC-MS if possible).
-
-
Neutralization and Disposal:
-
After the reaction is complete, neutralize the acidic solution by carefully adding a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is between 6 and 8.
-
The treated solution, now containing degraded organic fragments and iron salts, should be collected as hazardous aqueous waste and disposed of through your institution's EHS department.
-
References
- 1. echemi.com [echemi.com]
- 2. 72922-61-3|this compound|BLD Pharm [bldpharm.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. wku.edu [wku.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. leadlab.com [leadlab.com]
- 10. kirj.ee [kirj.ee]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-nitro-1H-indazole-6-carboxylate
As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety. Methyl 4-nitro-1H-indazole-6-carboxylate, a heterocyclic compound containing a nitro group, is a molecule that requires meticulous handling. Its structure suggests potential hazards inherent to nitroaromatic compounds, including significant toxicity and chemical reactivity. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety when working with this and similar reagents. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each recommendation to build a culture of intrinsic safety.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of this compound is the foundation of a robust safety plan. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its primary hazards based on the well-documented behavior of its structural class—nitroaromatic compounds.
-
Chemical Reactivity and Thermal Instability : Aromatic nitro compounds are energetically rich. The presence of the nitro group makes the molecule susceptible to rapid, exothermic decomposition, particularly at elevated temperatures or when in contact with incompatible materials like strong bases, oxidizers, or reducing agents.[1][2] Such a reaction can become a runaway event, posing a significant fire or explosion hazard, especially if heated under confinement.[1][3]
-
Toxicological Threats : Nitroaromatic compounds are recognized for their toxicity.[4] Many are acutely toxic, mutagenic, and considered potential carcinogens.[5] The primary routes of exposure are inhalation of the powder, dermal (skin) contact, and accidental ingestion. Systemic effects can occur if the compound is absorbed into the bloodstream.
-
Physical Form Hazards : As a solid powder, this compound presents a respiratory hazard.[6][7] Fine powders can easily become airborne, especially during weighing and transfer, leading to inhalation. Furthermore, combustible dusts can create the risk of a dust explosion if dispersed in the air in the presence of an ignition source.[7][8]
The Hierarchy of Controls: Your Primary Defense
Before we specify PPE, it is crucial to recognize that PPE is the last line of defense against a chemical hazard.[9] Its role is to protect you when engineering and administrative controls are not feasible or fail.
-
Engineering Controls : These are the most effective safety measures. Always handle this compound inside a certified chemical fume hood or a HEPA-filtered ventilated balance enclosure to contain powders and vapors.[10]
-
Administrative Controls : These are the procedures and protocols you follow. Develop and adhere to a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel receive comprehensive training on its hazards and handling procedures.[6] Designate a specific area in the lab for working with toxic powders.[11]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be deliberate and matched to the specific task. Below are the core components required for handling this compound.
Eye and Face Protection
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where hazardous materials are present.[12]
-
Splash Hazard : When preparing solutions or running reactions where there is a risk of splashing, upgrade to chemical safety goggles. Goggles provide a full seal around the eyes, offering superior protection from liquid splashes.[13]
-
High-Risk Operations : For procedures with a significant risk of splashing, popping, or energetic reaction (e.g., heating the compound, large-scale reactions), a full face shield must be worn over chemical safety goggles.[13] The face shield protects the entire face from chemical splashes and thermal hazards.
Hand Protection
The choice of gloves is one of the most critical decisions in chemical handling. No single glove material protects against all chemicals.
-
Recommended Primary Material : Butyl rubber gloves are an excellent choice as they offer superior resistance to nitro compounds.[14]
-
Alternative Material : High-quality nitrile gloves are a common and effective alternative for incidental contact, but their resistance to this specific compound must be verified.[15]
-
The Double-Gloving Imperative : For all handling of this compound, double-gloving is mandatory . This practice significantly reduces the risk of exposure in case the outer glove is torn or permeated. It also allows for a safer procedure where the outer glove can be removed immediately after handling the primary container, leaving a clean inner glove for handling other lab equipment.[10][12]
-
Action on Contamination : Disposable gloves provide limited protection for incidental exposure only.[12] If a glove comes into contact with the chemical, remove it immediately using the proper technique to avoid skin contact, wash your hands thoroughly, and don a new pair.[16]
Body Protection
-
Laboratory Coat : A clean, buttoned lab coat is required to protect your skin and personal clothing from minor spills and contamination.[12][13] For procedures involving larger quantities or significant splash risks, consider a chemical-resistant apron worn over the lab coat.
-
Appropriate Attire : Always wear long pants and fully enclosed, chemical-resistant shoes.[12] Fabric shoes that can absorb chemicals are not permitted.
Respiratory Protection
Engineering controls are the primary method for preventing inhalation. However, respiratory protection may be necessary in specific situations:
-
Weighing Outside a Ventilated Enclosure : If a ventilated balance enclosure or fume hood is not available (a situation that should be avoided), a NIOSH-approved respirator with a P100 (HEPA) filter is required to protect against airborne particulates.
-
Spill Cleanup : In the event of a significant spill, a half-mask or full-face respirator with combination cartridges (organic vapor and P100) may be necessary, depending on the scale of the spill and whether a solvent is involved.
PPE Protocols for Specific Laboratory Operations
The level of PPE required may be adjusted based on the specific task and the associated risks.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Pre-Operational Setup | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Solid Compound | Safety Glasses (in enclosure) or Goggles | Double-Gloved (Butyl rubber or Nitrile) | Lab Coat | Not required if performed in a certified fume hood or ventilated enclosure |
| Preparing Solutions | Chemical Safety Goggles | Double-Gloved (Butyl rubber or Nitrile) | Lab Coat | Not required if performed in a fume hood |
| Running Reaction / Work-up | Chemical Safety Goggles (Face shield if heating) | Double-Gloved (Butyl rubber or Nitrile) | Lab Coat, Chemical-Resistant Apron (optional) | Not required if performed in a fume hood |
| Large Spill Cleanup | Full Face Shield over Goggles | Heavy-duty Butyl or Nitrile Gloves | Chemical-Resistant Apron or Coverall | Required (Air-purifying respirator with appropriate cartridges) |
Operational Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when planning to work with this compound.
Caption: PPE selection workflow for handling this compound.
Decontamination and Disposal Plan
Safe handling does not end when the experiment is complete. Proper removal and disposal of PPE are critical to prevent secondary contamination.
-
PPE Removal (Doffing) : Remove PPE in the correct order to minimize exposure. Typically, this involves removing the most contaminated items first (outer gloves), followed by the lab coat (turning it inside out), face shield/goggles, and finally the inner gloves.
-
Disposal of Contaminated PPE : All disposable items that have come into contact with this compound, including gloves, weigh paper, and contaminated bench pads, must be disposed of as solid hazardous chemical waste.[17] Place them in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Chemical Disposal : Never dispose of the chemical itself down the drain or in the regular trash. All waste containing this compound must be collected in a compatible, sealed, and labeled hazardous waste container for disposal by your institution's environmental health and safety department, following all local and federal regulations.[18][19][20]
By integrating this expert-level understanding of the hazards with a rigorous and logical approach to control measures, you can build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 2. icheme.org [icheme.org]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ddpsinc.com [ddpsinc.com]
- 7. manufacturing.net [manufacturing.net]
- 8. resources.psi-bfm.com [resources.psi-bfm.com]
- 9. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. safety.duke.edu [safety.duke.edu]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. essr.umd.edu [essr.umd.edu]
- 19. reed.edu [reed.edu]
- 20. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
